molecular formula C13H24N2O2 B2378387 tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate CAS No. 1354950-49-4

tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate

Cat. No.: B2378387
CAS No.: 1354950-49-4
M. Wt: 240.347
InChI Key: MWGPVHPVWMHJMP-UHFFFAOYSA-N
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Description

Tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.347. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(7-azaspiro[3.5]nonan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-5-13(10)6-8-14-9-7-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGPVHPVWMHJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354950-49-4
Record name tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate
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Foundational & Exploratory

Physicochemical Properties & Medicinal Utility of 7-Azaspiro[3.5]nonan-1-yl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Three-Dimensional Imperative

In modern drug discovery, the "Escape from Flatland" is not merely a design philosophy but a physicochemical necessity. Planar aromatic scaffolds, while synthetically accessible, often suffer from poor solubility and rapid metabolic clearance. The 7-azaspiro[3.5]nonane scaffold represents a privileged class of spirocyclic bioisosteres designed to replace piperidines and morpholines.

This guide focuses specifically on 7-azaspiro[3.5]nonan-1-yl carbamate derivatives . These molecules combine the rigid, vector-defined geometry of the spiro[3.5] system with the reactive versatility of a carbamate warhead. They are increasingly prominent in the design of covalent inhibitors for serine hydrolases (e.g., MAGL, FAAH) and as conformationally restricted ligands for GPCRs (e.g., GPR119).

Part 1: Structural Rationale & Molecular Geometry

The Spirocyclic Advantage ( )

The 7-azaspiro[3.5]nonane core consists of a four-membered cyclobutane ring fused to a six-membered piperidine ring at a single quaternary carbon.[1]

  • Vector Definition: Unlike 1,4-disubstituted piperidines which adopt a linear chair conformation, the spiro[3.5] system projects substituents on the cyclobutane (C1) and the piperidine nitrogen (N7) at defined angles (approx. 90°–109°), allowing access to novel chemical space.

  • Lipophilicity Modulation: The high fraction of

    
     carbons (
    
    
    
    ) disrupts the planar stacking of aromatic rings, significantly improving aqueous solubility while maintaining lipophilic efficiency (LipE).
The Carbamate Warhead (Position 1)

The placement of a carbamate moiety at the C1 position (on the cyclobutane ring) is non-trivial. In the context of serine hydrolase inhibitors (e.g., Monoacylglycerol Lipase - MAGL), this carbamate acts as a "pseudo-substrate."

  • Mechanism: The active site serine attacks the carbonyl of the carbamate.

  • Geometry: The spiro-scaffold positions this warhead precisely to interact with the catalytic triad while the N7-tail extends into the enzyme's selectivity pocket.[1]

Structural Logic Diagram

The following diagram illustrates the transition from planar scaffolds to the spiro-architecture and the resulting physicochemical benefits.

SpiroLogic Planar Planar Scaffold (e.g., Piperidine/Biaryl) Limit Limitations: Low Solubility Rapid Metabolism 'Flatland' Planar->Limit Spiro 7-Azaspiro[3.5]nonane Scaffold Planar->Spiro Bioisosteric Replacement Prop1 High Fsp3 Score (3D Complexity) Spiro->Prop1 Prop2 Rigid Exit Vectors (C1 vs N7) Spiro->Prop2 Result Optimized Drug Profile: High Solubility Metabolic Stability Selectivity Prop1->Result Prop2->Result

Caption: Figure 1. Structural evolution from planar scaffolds to the 7-azaspiro[3.5]nonane architecture, highlighting the physicochemical advantages.

Part 2: Physicochemical Profiling[2]

The following data summarizes the comparative properties of the 7-azaspiro[3.5]nonane scaffold versus traditional surrogates.

Comparative Physicochemical Metrics[1]
PropertyPiperidine Analog7-Azaspiro[3.5]nonaneImpact on Drug Design
LogD (pH 7.4) 2.5 – 3.51.5 – 2.5 Lower LogD reduces non-specific binding and improves promiscuity profile.[1]
Topological Polar Surface Area (TPSA) ~20 Ų~20 Ų Similar H-bonding capacity, but better solvation due to 3D shape.
Aqueous Solubility ModerateHigh Disruption of crystal lattice energy improves thermodynamic solubility.
Metabolic Stability (

)
High (prone to oxidation)Low Quaternary spiro-carbon blocks

-oxidation; rigid ring reduces induced fit in CYPs.[1]
pKa (Basic Amine) ~9.0 - 10.0~8.5 - 9.5 Slightly reduced basicity can improve membrane permeability (CNS penetration).[1]
Chemical Stability of the Carbamate

The C1-carbamate is susceptible to chemical hydrolysis, which is pH-dependent.[1]

  • Acidic Conditions (pH < 2): Generally stable.

  • Physiological (pH 7.4): Stable (

    
     h) unless enzymatically cleaved.
    
  • Basic Conditions (pH > 10): Rapid hydrolysis to the alcohol and amine/CO2.

Critical Note: In drug development, the carbamate is often designed to be labile only within the active site of the target enzyme (covalent inhibition) but stable in plasma.

Part 3: Experimental Protocols (Self-Validating Systems)

To work with these derivatives, precise characterization is required. The following protocols ensure data integrity.

Protocol A: Plasma Stability & Carbamate Hydrolysis

Rationale: Carbamates can be degraded by plasma esterases (e.g., carboxylesterases). This assay distinguishes between chemical instability and enzymatic clearance.

Materials:

  • Pooled Human/Rat Plasma (heparinized).

  • PBS (pH 7.4) for chemical control.

  • Internal Standard (e.g., Tolbutamide or a deuterated analog).

  • LC-MS/MS system.[1][2][3]

Workflow:

  • Preparation: Spike test compound (1 µM final) into pre-warmed (37°C) plasma and PBS separately.

  • Incubation: Incubate in a shaking water bath.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile containing Internal Standard. Vortex for 1 min.

  • Extraction: Centrifuge at 4000g for 20 min at 4°C to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.

Validation Criteria:

  • If degradation occurs in Plasma but not PBS

    
     Enzymatic hydrolysis (Plasma instability).
    
  • If degradation occurs in both

    
     Chemical instability (Warhead failure).
    
Protocol B: Covalent Binding Kinetics ( )

Rationale: For carbamate derivatives targeting enzymes like MAGL,


 is time-dependent.[1] You must determine the inactivation rate (

) and binding affinity (

).

Workflow:

  • Enzyme Prep: Recombinant human MAGL (or target) in assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.05% Triton X-100).

  • Substrate: Fluorogenic substrate (e.g., 4-MU-arachidonate).[1]

  • Pre-incubation: Incubate Enzyme + Inhibitor (various concentrations) for varying times (

    
     to 
    
    
    
    min).
  • Initiation: Add substrate (at

    
     concentration) and measure initial velocity (
    
    
    
    ).
  • Calculation: Plot

    
     vs [Inhibitor]. Fit to the equation:
    
    
    
    

Part 4: Synthesis & Mechanism Visualization

Synthesis Pathway

The synthesis typically proceeds via a Boc-protected ketone intermediate.[1]

  • Start: tert-butyl 4-formylpiperidine-1-carboxylate (or similar precursor).

  • Spiro-Cyclization: Formation of the cyclobutane ring (often via [2+2] cycloaddition or alkylation strategies).

  • Functionalization: Reduction of the ketone at C1 to an alcohol, followed by carbamoylation (reaction with isocyanate or carbamoyl chloride).

  • Deprotection: Removal of the Boc group at N7 to allow final diversification.

Mechanism of Action (Covalent Inhibition)

The following DOT diagram details the kinetic mechanism of a 7-azaspiro[3.5]nonan-1-yl carbamate inhibiting a serine hydrolase.

MOA Enzyme Free Enzyme (Serine-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (KI) Inhibitor Inhibitor (Spiro-Carbamate) Inhibitor->Complex Binding (KI) TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack AcylEnz Carbamoylated Enzyme (Inactive) TS->AcylEnz k_inact Leaving Leaving Group (Spiro-Alcohol) TS->Leaving AcylEnz->Enzyme Slow Recovery (k_off)

Caption: Figure 2.[4] Kinetic mechanism of covalent inhibition. The spiro-carbamate acts as a suicide substrate, permanently (or slowly reversibly) carbamoylating the catalytic serine.[1]

References

  • Ikeda, S., et al. (2021).[5] "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety." Journal of Medicinal Chemistry, 64(15), 11014–11044. Link[5][6]

  • Zheng, Y.J., & Tice, C.M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834. Link

  • Burkhard, J.A., et al. (2010). "Spirocyclic bioisosteres of piperidines and morpholines." Angewandte Chemie International Edition, 49(20), 3524-3527. Link

  • BenchChem. (2025).[2][7] "A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery." BenchChem Technical Guides. Link

Sources

spirocyclic amine building blocks for medicinal chemistry drug design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Spirocyclic Amine Building Blocks for Medicinal Chemistry and Drug Design

Introduction: Escaping Flatland in Modern Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic, planar molecules. However, the increasing need for drug candidates with improved physicochemical and pharmacokinetic profiles has catalyzed a paradigm shift towards greater three-dimensionality. This "escape from flatland" philosophy champions the use of scaffolds with a higher fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher clinical success rates.[1][2][3]

At the forefront of this movement are spirocyclic amines—rigid bicyclic systems where two rings are joined by a single, shared quaternary carbon atom.[2][4] These building blocks are not merely structural novelties; they are powerful tools for medicinal chemists to address fundamental challenges in drug design. By introducing a spiro-center, chemists can strategically modulate a molecule's properties, including its solubility, metabolic stability, and conformational rigidity, often leading to enhanced potency and selectivity.[5][6][7] This guide provides an in-depth exploration of the strategic advantages, design principles, synthetic methodologies, and impactful applications of spirocyclic amine building blocks in contemporary drug discovery.

Part 1: The Strategic Advantage of Spirocyclic Amines

The incorporation of a spirocyclic amine motif into a drug candidate offers a multi-pronged approach to optimizing its molecular properties and biological activity.

Enhancing Three-Dimensionality and Fsp³

The defining feature of a spirocycle is its inherent three-dimensional structure.[1] The quaternary spiro-carbon forces the connected rings into perpendicular orientations, creating a rigid framework that projects substituents into well-defined vectors in 3D space.[8][9][10] This increase in Fsp³ is a critical design tactic, as molecules with greater saturation and 3D shape tend to exhibit improved solubility, reduced promiscuity, and better overall pharmacokinetic profiles compared to their flat, aromatic counterparts.[2][3]

Fine-Tuning Physicochemical Properties

The rigid, non-planar nature of spirocyclic amines directly influences key physicochemical parameters essential for a molecule's success as a drug.

  • Solubility and Lipophilicity: By disrupting crystal packing and reducing planarity, spirocycles can decrease a molecule's melting point and improve its aqueous solubility.[6] The replacement of a lipophilic aromatic ring with a saturated spirocyclic amine can effectively lower the octanol-water partition coefficient (logP) or distribution coefficient (logD), a crucial step in mitigating toxicity risks such as hERG inhibition.[1][2]

  • Metabolic Stability: The quaternary spiro-center is sterically hindered and lacks abstractable hydrogens, making it an effective "metabolic shield."[11] Incorporating this feature can block common sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug in the body.[6][12]

  • Basicity (pKa): The constrained geometry of a spirocyclic amine can alter the hybridization and accessibility of the nitrogen's lone pair, thereby tuning its basicity (pKa).[2] This allows for precise control over the molecule's ionization state at physiological pH, which is critical for target engagement, cell permeability, and off-target activity.

Impact on Pharmacodynamics: Potency and Selectivity

The conformational rigidity of spirocyclic scaffolds is a powerful tool for optimizing how a molecule interacts with its biological target.

  • Conformational Restriction: Flexible molecules expend entropic energy to adopt the correct conformation for binding. Spirocycles lock key rotatable bonds, pre-organizing the molecule into a more bioactive conformation.[2][4] This reduction in the entropic penalty upon binding can lead to a significant increase in potency.

  • Novel Vector Exploration: The fixed, orthogonal orientation of substituents around a spiro-center provides unique and well-defined "exit vectors."[8][10] This allows medicinal chemists to systematically probe new regions of a target's binding pocket that may be inaccessible to more flexible or planar scaffolds, unlocking new opportunities for improving affinity and selectivity.[8]

Part 2: Design, Classification, and Bioisosteric Principles

The versatility of spirocyclic amines stems from the wide array of available scaffolds, which can be strategically employed as bioisosteric replacements for less favorable motifs.

Classification of Common Spirocyclic Amine Scaffolds

Spirocyclic amine building blocks can be categorized by ring size, the number of heteroatoms, and the type of heteroatoms. This diversity allows for a granular approach to property modulation.

G cluster_main Classification of Spirocyclic Amine Scaffolds A Spirocyclic Amines B1 Azaspirocycles (One Nitrogen) A->B1 B2 Diazaspirocycles (Two Nitrogens) A->B2 B3 Oxa-Azaspirocycles (Oxygen and Nitrogen) A->B3 C1 Azaspiro[3.3]heptanes B1->C1 C2 Azaspiro[3.4]octanes B1->C2 C3 Azaspiro[4.5]decanes B1->C3 D1 Diazaspiro[3.3]heptanes B2->D1 D2 Diazaspiro[3.4]octanes B2->D2 D3 Diazaspiro[4.4]nonanes B2->D3 E1 2-Oxa-6-azaspiro[3.3]heptane B3->E1 E2 1-Oxa-7-azaspiro[4.4]nonane B3->E2 E3 6-Oxa-2-azaspiro[3.4]octane B3->E3

Caption: Hierarchical classification of common spirocyclic amine scaffolds.

Spirocycles as Bioisosteres

A key application of spirocyclic amines is their use as bioisosteres for common heterocyclic motifs that may possess undesirable properties.[13] This strategy, often called "scaffold hopping," involves replacing a core structure while maintaining or improving biological activity.

  • Piperidine/Piperazine Replacement: Saturated six-membered rings like piperidine and piperazine are ubiquitous in pharmaceuticals but can be liabilities for metabolic instability or poor selectivity. Strained systems like 2-azaspiro[3.3]heptane have emerged as effective bioisosteres, often retaining the key nitrogen interaction while improving solubility and metabolic stability.[14][15]

  • Aromatic Ring Replacement: In some cases, spirocyclic scaffolds can serve as non-aromatic bioisosteres for phenyl rings, drastically increasing the Fsp³ content and improving physicochemical properties while maintaining the necessary spatial orientation of substituents.[16]

G A Common Motif e.g., Piperidine, Piperazine B Spirocyclic Bioisostere e.g., Azaspiro[3.3]heptane A->B  Scaffold Hop To Improve:  • Metabolic Stability  • Aqueous Solubility  • Selectivity  • Novelty (IP)

Caption: Bioisosteric replacement strategy using spirocyclic amines.

Part 3: Synthetic Strategies and Methodologies

The growing interest in spirocyclic amines has spurred the development of robust and scalable synthetic routes, making these valuable building blocks more accessible.[5]

Overview of Key Synthetic Approaches

Several powerful synthetic strategies are commonly employed to construct the spirocyclic core.

  • Intramolecular Cyclization: Methods like the Hofmann-Löffler-Freytag (HLF) reaction enable the formation of the second ring via an intramolecular C-H amination, providing a direct path from monocyclic to bicyclic amines.[11]

  • Ring-Closing Metathesis (RCM): RCM is a highly effective strategy for forming larger rings, particularly in the synthesis of spiro-azepanes and -azocanes from acyclic diene precursors.[17]

  • Cycloaddition Reactions: [3+2] and other cycloaddition reactions, often involving 1,3-dipoles like azomethine ylides, provide a stereocontrolled route to complex spiro-pyrrolidines and related systems.[18]

  • Multi-component Reactions (MCRs): MCRs allow for the assembly of complex spirocyclic systems in a single pot from simple starting materials, offering high efficiency and atom economy. Microwave-assisted MCRs have become particularly powerful for rapidly generating libraries of spiro heterocycles.[19]

G Start N-Boc Cyclic Ketone (e.g., N-Boc-3-piperidone) Step1 Step 1: Grignard Reaction (HomoallylMgBr, CeCl₃) Start->Step1 Intermediate1 Tertiary Alcohol Intermediate Step1->Intermediate1 Step2 Step 2: Epoxidation & Spontaneous Cyclization (mCPBA) Intermediate1->Step2 Intermediate2 Racemic Spirocyclic Alcohol (e.g., Spiro-THF Methanol) Step2->Intermediate2 Step3 Step 3: Oxidation (Swern or Dess-Martin) Intermediate2->Step3 Intermediate3 Spirocyclic Aldehyde Step3->Intermediate3 End Diversified Spirocyclic Scaffold Intermediate3->End Further Elaboration

Caption: General workflow for synthesis of spiro-THF scaffolds.[8]

Detailed Experimental Protocol: Synthesis of a Spirocyclic Tetrahydrofuran (THF) Scaffold

This protocol describes the synthesis of a racemic spirocyclic THF methanol derivative from N-Boc-3-piperidone, a foundational building block for library synthesis. The methodology is adapted from established literature procedures and serves as a self-validating system.[8]

Objective: To synthesize tert-butyl 6-(hydroxymethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate.

Step 1: Synthesis of Tertiary Alcohol (4)

  • Apparatus: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Add anhydrous cerium(III) chloride (CeCl₃) to the flask. Suspend it in dry tetrahydrofuran (THF) and stir vigorously for 2 hours at room temperature.

  • Grignard Addition: Cool the suspension to 0 °C. Add homoallyl magnesium bromide dropwise via the dropping funnel over 30 minutes. Stir the resulting mixture for 1 hour at 0 °C.

  • Substrate Addition: Add a solution of N-Boc-3-piperidone (1) in dry THF dropwise to the reaction mixture.

  • Reaction & Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the tertiary alcohol 4 .

    • Causality Note: The use of CeCl₃ (Luche reduction conditions) is critical to prevent the enolization of the ketone and minimize the formation of the undesired reduction product (N-Boc-3-piperidinol), thereby improving the yield of the desired tertiary alcohol.[8]

Step 2: Epoxidation and Spontaneous Cyclization to Spirocyclic Alcohols (7)

  • Reaction Setup: Dissolve the tertiary alcohol 4 in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Epoxidation: Add meta-chloroperoxybenzoic acid (mCPBA) in one portion at room temperature.

  • Cyclization: Stir the solution for 48 hours. The epoxidation of the terminal alkene is followed by a spontaneous, Baldwin-favored 5-exo-tet nucleophilic attack by the tertiary alcohol, forming the spirocyclic THF ring.[8]

  • Workup: Dilute the mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting product is a 1:1 mixture of diastereomeric alcohols 7 . These can often be separated by careful column chromatography to yield the individual diastereomers.

Part 4: Case Studies in Medicinal Chemistry

The theoretical advantages of spirocyclic amines are validated by their successful application in numerous drug discovery programs, where they have been instrumental in overcoming critical challenges.

Drug Target / Program Original / Comparative Scaffold Spirocyclic Amine Scaffold Key Improvements & Rationale
SHP2 Inhibitors Fused Bicyclic SystemAzaspiro[3.3]heptaneThe spirocycle was introduced to rigidly maintain the orientation of a primary amine, preserving crucial H-bond interactions while simultaneously improving cellular efficacy.[1]
PARP-1 Inhibitors Piperazine (in Olaparib)Diazaspiro[3.3]heptaneReplacing the piperazine with the spirocyclic analog significantly increased selectivity for PARP-1 over other PARP family members, leading to reduced DNA damage and lower cytotoxicity.[1][2]
MCHr1 Antagonists MorpholineAzaspirocycles (e.g., 2-oxa-6-azaspiro[3.4]octane)The switch to various azaspirocycles lowered logD values, improved metabolic stability, and enhanced selectivity against the hERG channel, addressing key ADME-Tox issues.[1][20]
PLK4 Inhibitors Alkene MoietySpirocyclic CyclopropaneAn unstable alkene was replaced with a rigid spirocyclopropane-containing amine to improve metabolic stability and overall pharmacokinetic properties.[2]

Conclusion and Future Outlook

Spirocyclic amine building blocks represent a powerful and validated strategy in modern medicinal chemistry for creating differentiated, three-dimensional drug candidates. Their ability to rigidly control conformation while simultaneously improving fundamental physicochemical and pharmacokinetic properties makes them an indispensable tool for lead optimization. While the synthesis of these complex scaffolds was once a significant barrier, advances in synthetic methodology are making them increasingly accessible.[4][21] As high-throughput synthesis and computational modeling continue to evolve, the strategic deployment of spirocyclic amines is expected to accelerate, contributing to the development of safer and more effective medicines across a wide range of therapeutic areas.[21]

References

  • Title: Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry - PubMed Source: PubMed URL: [Link]

  • Title: Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis Source: Taylor & Francis Online URL: [Link]

  • Title: Spirocycles as Bioisosteres for Aromatic Fragments - Chemspace Source: Chemspace URL: [Link]

  • Title: Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog Source: Oreate AI URL: [Link]

  • Title: Generating library comprehensive 3-D-shape building blocks of spirocyclic α- and β-prolines | Poster Board #804 - ACS Fall 2025 - American Chemical Society Source: American Chemical Society URL: [Link]

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed Source: PubMed URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters Source: ACS Publications URL: [Link]

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles Source: SpringerLink URL: [Link]

  • Title: Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group Source: Reymond Research Group URL: [Link]

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi Source: Drugs for Neglected Diseases initiative URL: [Link]

  • Title: (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - IUCr Journals Source: International Union of Crystallography Journals URL: [Link]

Sources

calculated LogP and topological polar surface area of Boc-spiro amines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling of Boc-Spiro Amines: Calculated LogP and Topological Polar Surface Area in Scaffold Selection

Executive Summary

The shift from planar, aromatic-rich drug candidates to three-dimensional, sp3-rich architectures—often termed "Escaping Flatland"—has established spirocyclic amines as critical bioisosteres in modern medicinal chemistry. However, the synthetic handling of these highly polar cores requires robust protection strategies. This guide analyzes the physicochemical impact of the tert-butyloxycarbonyl (Boc) protecting group on spirocyclic amine scaffolds. We focus on calculated Partition Coefficient (cLogP) and Topological Polar Surface Area (TPSA), distinguishing their roles in synthetic processability (purification) versus final pharmacological activity (ADME).

Part 1: The Spirocyclic Advantage & The "Boc" Paradox

The "Escape from Flatland" Paradigm

Traditional drug discovery relied heavily on flat, aromatic heterocycles (e.g., piperidines, pyridines). While easy to synthesize, these "flat" molecules often suffer from poor solubility and non-specific binding (promiscuity).

Spirocyclic amines (e.g., 2,6-diazaspiro[3.3]heptane) introduce a specific vector of 3D complexity. As established by Lovering et al., increasing the fraction of sp3-hybridized carbons (


) correlates with improved clinical success rates by enhancing solubility and target selectivity [1].
The Boc-Spiro Paradox

While the final spiro-amine drug candidate benefits from high water solubility (low cLogP), this property makes the intermediate synthesis challenging.

  • The Challenge: Free spiro-diamines are often hygroscopic and difficult to extract from aqueous reaction mixtures.

  • The Solution: The Boc group acts as a "lipophilic mask." It temporarily inflates the cLogP, allowing the molecule to be purified via standard silica gel chromatography (using ethyl acetate/hexanes) before the final deprotection.

Part 2: Comparative Physicochemical Analysis[1]

The following data illustrates the dramatic shift in properties when a spiro-amine is Boc-protected.

Table 1: Comparative Metrics of Spirocyclic Scaffolds vs. Planar Analogs
Scaffold ClassCompound StructureMolecular Weight (Da)cLogP (Lipophilicity)TPSA (Ų)Application Context
Planar Control Piperidine85.150.8412.03Traditional "Flat" Scaffold
Spiro Core 2,6-Diazaspiro[3.3]heptane98.15-1.2024.06Highly Polar Free Amine
Boc-Spiro 2-Boc-2,6-diazaspiro[3.3]heptane 198.26 0.83 41.57 Purifiable Intermediate
Bis-Boc Spiro 2,6-Bis-Boc-diazaspiro[3.3]heptane298.382.4759.08Hydrophobic Precursor

Data Source: Calculated using Consensus LogP algorithms and Ertl TPSA methodology [2, 3].

Key Insights:

  • Solubility Switch: The free spiro core has a negative cLogP (-1.20), indicating high water solubility. Adding a single Boc group shifts the cLogP to ~0.83, moving it into the optimal range for organic solvent extraction.

  • TPSA Modulation: The Boc group converts a basic secondary amine (TPSA contribution ~12 Ų) into a carbamate. While the carbamate adds oxygen atoms, it masks the hydrogen bond donor capability of the amine, altering the polar surface profile relevant to membrane permeability.

Part 3: Computational Methodologies

To ensure reproducibility in your library design, follow this standardized protocol for calculating cLogP and TPSA.

Algorithm Selection
  • cLogP: Use Consensus LogP . Individual algorithms (e.g., XLogP3, MLogP) can vary significantly for small, strained rings like cyclobutanes found in spiro systems. A consensus model averages these to reduce outlier error.

  • TPSA: Use the Ertl et al. fragment-based method.[1] It is computationally efficient and does not require 3D conformational generation, which is advantageous for high-throughput screening of flexible Boc-spiro libraries [3].

Workflow: In Silico Calculation Pipeline

The following diagram outlines the decision process for evaluating spiro-scaffolds.

G Start Input: Spiro-Amine Library (SMILES Format) Standardize Standardization (Remove Salts, Explicit Hydrogens) Start->Standardize BocCheck Is Boc Protected? Standardize->BocCheck Calc_Lip Calculate cLogP (Target: 0.5 - 3.0) BocCheck->Calc_Lip Yes Calc_TPSA Calculate TPSA (Target: < 90 Ų for CNS) BocCheck->Calc_TPSA No Decision_Purify Assess Purification Strategy (Flash Chromatography) Calc_Lip->Decision_Purify Validates Synthetic Feasibility Decision_Bio Assess Biological Suitability (BBB Permeability / Solubility) Calc_TPSA->Decision_Bio Validates Drug-Likeness

Figure 1: Decision workflow for evaluating Boc-protected vs. free spiro amines. High contrast nodes denote critical decision points.

Part 4: Experimental Protocol for Validation

While calculations are predictive, experimental validation is required to confirm the "Boc Effect" on lipophilicity.

Protocol: Shake-Flask LogD Determination (Miniaturized)

Objective: Determine the distribution coefficient (LogD) of a Boc-spiro amine to confirm suitability for organic extraction.

  • Preparation: Dissolve 1 mg of Boc-spiro amine in 500 µL of octanol (saturated with water).

  • Equilibration: Add 500 µL of PBS buffer (pH 7.4, saturated with octanol).

  • Agitation: Vortex for 60 minutes at room temperature. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Remove 100 µL from the octanol (top) phase.

    • Remove 100 µL from the aqueous (bottom) phase.

    • Analyze both via LC-MS/MS.

  • Calculation:

    
    
    
  • Success Criteria: A LogD > 0.5 confirms the Boc-spiro amine can be efficiently extracted using standard organic workups.

Part 5: Strategic Application in Drug Design

TPSA and the Blood-Brain Barrier (BBB)

Spirocyclic amines are often used in CNS drug discovery due to their compact size.

  • Rule: For BBB penetration, aim for a TPSA < 90 Ų.

  • Observation: The free 2,6-diazaspiro[3.3]heptane has a TPSA of ~24 Ų. This is exceptionally low, allowing ample room for adding polar pharmacophores (e.g., amides, sulfonamides) without exceeding the 90 Ų threshold.

The "Grease" Factor

Unlike piperidines, which add lipophilicity (cLogP ~0.84), spiro-cores are "metabolically transparent." They provide structure without adding "grease."

  • Design Tip: If your lead compound is too lipophilic (cLogP > 4), replace a phenyl or piperidinyl ring with a spiro[3.3]heptane core. This will lower cLogP by ~1.5 to 2.0 units while maintaining the vector orientation of substituents.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • ChemScene.[2] (n.d.). 2-Boc-2,6-Diazaspiro[3.3]heptane Physicochemical Data. Retrieved February 28, 2026. Link

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. Link

  • Warr, W. A. (2011). Representation of Chemical Structures.Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(4), 557-579.

Sources

Metabolic Stability Profiling: tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists & DMPK Scientists
Part 1: Executive Context & Structural Logic

The Shift to sp³-Rich Scaffolds In modern drug discovery, the 7-azaspiro[3.5]nonane scaffold has emerged as a "privileged structure," designed to escape the "flatland" of traditional aromatic drug design.[1] By introducing three-dimensionality (sp³ character), this scaffold improves solubility and physicochemical properties while offering distinct metabolic advantages over its piperidine or azetidine analogs.

Target Molecule Analysis

  • Compound: tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate[2][3][4]

  • Role: High-value building block and intermediate for SHP2 inhibitors and GPR119 agonists.

  • Criticality: Understanding the metabolic stability of this core is essential because it often serves as the "anchor" for pharmacophores. If the scaffold or its protecting groups degrade prematurely, the resulting metabolites (e.g., reactive aldehydes or free amines) can alter toxicity profiles or reduce in vivo efficacy.

Metabolic Liability Map (Theoretical Prediction)

Before initiating wet-lab protocols, we must map the "soft spots" based on Structure-Activity Relationships (SAR).

SiteMoietyMetabolic RiskMechanism
Site 1 N7-Secondary Amine HIGH Phase II Glucuronidation / Phase I Oxidation. The free amine at position 7 is the most reactive site. Without substitution, it is a prime target for UGTs (N-glucuronidation) or CYPs (N-oxidation).
Site 2 tert-Butyl Group MODERATE Phase I Oxidation. While sterically bulky, the methyl groups are susceptible to CYP-mediated hydroxylation (

-oxidation), leading to unstable intermediates.
Site 3 Carbamate Linker LOW/VARIES Hydrolysis. Generally stable in liver microsomes but potentially labile in plasma depending on species (rodent vs. human) due to carboxylesterases.
Site 4 Spiro Core (C1-C9) LOW Metabolic Shield. The quaternary spiro-carbon sterically hinders metabolism at the adjacent positions, granting this scaffold superior stability over simple piperidines.
Part 2: Experimental Assessment Protocols
Tier 1: Microsomal Stability (Phase I Assessment)

Objective: Determine Intrinsic Clearance (


) driven by CYP450 enzymes.

Protocol:

  • System: Liver Microsomes (Human, Rat, Mouse) at 0.5 mg protein/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .
    
  • Substrate Conc: 1 µM (Keep low to ensure first-order kinetics and avoid enzyme saturation).

  • Cofactor: NADPH (1 mM final). Crucial: Always run a "minus NADPH" control to detect non-CYP degradation (e.g., hydrolysis).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quench: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

Data Interpretation: Plot


 vs. time. The slope 

is the elimination rate constant.


Expert Insight: If the "minus NADPH" control shows >20% loss, the carbamate is undergoing hydrolysis. Switch to plasma stability assays immediately.

Tier 2: Hepatocyte Stability (Phase I & II Assessment)

Objective: Assess the impact of Phase II conjugation (Glucuronidation) on the N7 amine.

Protocol:

  • System: Cryopreserved Hepatocytes (1 million cells/mL).

  • Media: Krebs-Henseleit Buffer (KHB) + HEPES (pH 7.4).

  • Incubation: 37°C in a humidified

    
     incubator with shaking (critical for oxygenation).
    
  • Timepoints: 0, 30, 60, 90, 120 min.

  • Analysis: High-Resolution Mass Spectrometry (HRMS) to identify metabolites (e.g., +176 Da for Glucuronide, +16 Da for Hydroxylation).

Part 3: Visualization of Metabolic Pathways

The following diagram maps the predicted metabolic fate of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate.

MetabolicPathways Parent Parent Compound (tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate) Met1 Metabolite M1 (N7-Glucuronide) Parent->Met1 UGT (Phase II) Major Route if N7 free Met2 Metabolite M2 (t-Butyl Hydroxylation) Parent->Met2 CYP450 (Phase I) Oxidation of t-butyl Met3 Metabolite M3 (Carbamate Hydrolysis) Parent->Met3 Carboxylesterase (Plasma/Microsome) Met4 Metabolite M4 (N7-Oxide) Parent->Met4 FMO / CYP (N-Oxidation)

Caption: Predicted metabolic tree showing primary clearance routes: N-glucuronidation (M1), Oxidative hydroxylation (M2/M4), and Hydrolysis (M3).

Part 4: Data Processing & Reference Standards

When analyzing your LC-MS data, use the following logic to categorize the stability of the scaffold.

Stability Classification Table

ParameterHigh Stability (Ideal)Moderate StabilityLow Stability (Liability)

(Human Microsomes)
> 60 min30 - 60 min< 30 min

(Human)
< 10 µL/min/mg10 - 40 µL/min/mg> 40 µL/min/mg
Extraction Ratio (

)
< 0.30.3 - 0.7> 0.7

Calculation of Hepatic Extraction Ratio (


): 
To predict in vivo clearance from in vitro data:


  • 
    : Hepatic blood flow (20.7 mL/min/kg for human).
    
  • 
    : Fraction unbound in incubation (assume 1.0 for initial screen).
    
Part 5: Troubleshooting & Optimization

Scenario: High Clearance Observed If the compound degrades rapidly (


 min), use metabolite identification (MetID) to pinpoint the cause:
  • If M1 (Glucuronide) is dominant: The N7 amine is the culprit. Solution: Cap the amine with a methyl, acetyl, or incorporate it into a urea/amide linkage (common in SHP2 inhibitors).

  • If M3 (Hydrolysis) is dominant: The carbamate is unstable. Solution: Replace the Boc group with a more stable bioisostere, such as a trifluoromethylcyclopropyl group [1].

  • If M2 (t-Butyl oxidation) is dominant: Solution: Deuterate the t-butyl group (

    
    -tBu) or switch to a rigid bicyclic cage (e.g., bicyclo[1.1.1]pentane).
    

Scenario: Low Recovery in Control If the compound disappears in buffer without enzymes, it suggests chemical instability or non-specific binding to the plate.

  • Action: Switch to glass vials or low-binding plates. Check pH stability.

References
  • Barnes-Seeman, D., et al. (2013). "Metabolically Stable tert-Butyl Replacement."[5][6] ACS Medicinal Chemistry Letters, 4(6), 514–516.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for metabolic stability protocols).
  • Burkhard, J. A., et al. (2010). "Synthesis and structural analysis of the 7-azaspiro[3.5]nonane scaffold." Organic Letters, 12(9), 1944-1947. (Context on scaffold synthesis and properties).

Sources

Conformational Analysis of 1-Substituted 7-Azaspirononanes: A Technical Guide to Structural Dynamics

Conformational Analysis of 1-Substituted 7-Azaspiro[1]nonanes: A Technical Guide to Structural Dynamics

Executive Summary

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a robust escape from the "flatland" of traditional planar aromatics. The 7-azaspiro[1]nonane system, in particular, provides a unique combination of three-dimensionality, conformational rigidity, and precise exit vector projection [2]. As a Senior Application Scientist, I have observed that the introduction of a substituent at the C1 position—adjacent to the spirocyclic junction—fundamentally alters the conformational landscape of the molecule. Understanding these dynamics is not merely an academic exercise; it is a critical prerequisite for rational structure-based drug design, influencing both target affinity and metabolic stability.

This whitepaper provides an in-depth analysis of the structural topology of 1-substituted 7-azaspiro[1]nonanes, outlines a self-validating experimental workflow for conformational elucidation, and details the thermodynamic implications of spirocyclic substitution.

Structural Topology of the 7-Azaspiro[1]nonane Core

The 7-azaspiro[1]nonane framework consists of a four-membered cyclobutane ring (C1–C2–C3–C4) and a six-membered piperidine ring (C4–C5–C6–N7–C8–C9), which are orthogonal to one another and share the quaternary spiro carbon (C4).

The piperidine ring strongly prefers a classic chair conformation to minimize torsional and angle strain. Consequently, the two bonds extending from the spiro carbon to form the cyclobutane ring (C4–C1 and C4–C3) must occupy the axial and equatorial positions relative to the piperidine chair. Furthermore, the cyclobutane ring itself is not perfectly planar; it adopts a puckered conformation to relieve torsional strain (Pitzer strain) between adjacent methylene groups [1], [3].

Conformational Dynamics: The 1-Substitution Effect

When a substituent is introduced at the C1 position, the symmetry of the cyclobutane ring is broken. Because the piperidine ring undergoes rapid chair flipping at room temperature, the molecule oscillates between two distinct conformational states:

  • Conformer A (C4–C1 Axial): The C4–C1 bond occupies the axial position of the piperidine ring. This geometry forces the C1 atom and its substituent directly over the piperidine ring, resulting in severe 1,3-diaxial-like steric clashes with the axial protons at C5 and C9.

  • Conformer B (C4–C1 Equatorial): The C4–C1 bond occupies the equatorial position. The C1 atom and its substituent project outward, away from the steric bulk of the piperidine ring, minimizing non-covalent repulsion.

Because of the massive steric penalty associated with Conformer A, the equilibrium is heavily biased towards Conformer B. The substituent at C1 effectively "locks" the piperidine ring into a single dominant chair conformation.

ConformationalEquilibriumAConformer A(C4-C1 Axial)High Steric StrainBConformer B(C4-C1 Equatorial)Low Steric StrainA->B Piperidine Chair Flip(Thermodynamically Favored) B->A (Disfavored)

Fig 1. Piperidine chair flip equilibrium favoring the C4-C1 equatorial conformer.

Quantitative Conformational Thermodynamics

The degree to which the C4–C1 equatorial conformer is favored depends directly on the steric bulk of the C1 substituent. Table 1 summarizes the calculated thermodynamic parameters for various 1-substituted derivatives, illustrating how increasing steric bulk exponentially locks the conformation.

Table 1: Calculated Conformational Thermodynamics for 1-Substituted 7-Azaspiro[1]nonanes at 298 K

Substituent at C1Steric Bulk (A-value equivalent, kcal/mol)ΔG (Eq - Ax) (kcal/mol)% Equatorial Conformer (298 K)
-F (Fluoro)~0.25-1.1~86.0%
-OH (Hydroxyl)~0.90-2.8>99.0%
-CH3 (Methyl)~1.70-4.5>99.9%
-Ph (Phenyl)~2.80-6.2>99.99%
(Note: Values are extrapolated from standard cyclohexane non-bonded interaction models to illustrate the thermodynamic penalty of the axial C4-C1 bond).

Self-Validating Experimental Protocol for Conformational Elucidation

To empirically determine the conformational bias of a novel 1-substituted 7-azaspiro[1]nonane, a rigorous analytical workflow is required. As an application scientist, I mandate that every protocol must be a self-validating system . We employ a combination of low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. The computational models provide a predictive prior, while the empirical NOE (Nuclear Overhauser Effect) distances serve as the posterior validation. If the NOE-derived distances deviate from the DFT-optimized geometries by >0.2 Å, the system flags a potential misassignment.

WorkflowS11. Sample Preparation(CD2Cl2, Internal Standard)S22. Low-Temperature NMR(Freeze chair flip dynamics)S1->S2S33. 2D NOESY/ROESY(Measure interatomic distances)S2->S3S55. Cross-Validation(Empirical vs. Computed Distances)S3->S5S44. DFT Calculations(Geometry optimization)S4->S5

Fig 2. Self-validating workflow for the conformational elucidation of spirocycles.

Step-by-Step Methodology: Low-Temperature NMR Analysis
  • Sample Preparation: Dissolve 5–10 mg of the highly pure 1-substituted 7-azaspiro[1]nonane in 0.5 mL of deuterated dichloromethane (CD₂Cl₂).

    • Causality: CD₂Cl₂ possesses a low freezing point (-97 °C), which is essential for accessing the slow-exchange regime of the piperidine chair flip without precipitating the analyte.

  • Probe Tuning and Temperature Calibration: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Calibrate the probe temperature using a neat methanol standard down to 180 K.

    • Causality: Spectrometer thermocouples can be highly inaccurate at cryogenic extremes. The chemical shift difference between the hydroxyl and methyl protons of methanol provides a precise, physically grounded measurement of the actual sample temperature.

  • Variable Temperature (VT) 1D ¹H-NMR: Acquire 1D proton spectra from 298 K down to 180 K in 10 K decrements. Monitor the signals of the piperidine protons to identify the coalescence temperature (Tc).

    • Causality: Identifying Tc confirms the thermodynamic barrier of the chair flip and ensures that subsequent 2D experiments are conducted in a fully "frozen" conformational state.

  • 2D NOESY Acquisition: At 180 K, acquire a phase-sensitive 2D NOESY spectrum with a mixing time of 300–500 ms.

    • Causality: This specific mixing time is optimized for small molecules in the slow-tumbling regime at low temperatures, maximizing cross-peak intensity while minimizing spin diffusion artifacts.

  • Data Processing and Distance Calibration: Integrate the NOE cross-peaks. Use the geminal protons of the piperidine ring (a known, fixed distance of ~1.78 Å) as an internal reference to calculate the distance between the C1-substituent protons and the C5/C9 axial protons.

    • Causality: Internal calibration corrects for variations in relaxation times and ensures the derived interatomic distances are absolute, allowing direct comparison against DFT-optimized geometries.

Implications for Exit Vector Projection in Drug Design

The conformational analysis of 1-substituted 7-azaspiro[1]nonanes reveals a highly rigidified system where the substituent dictates the global topology of the scaffold. By forcing the C4–C1 bond into an equatorial position, the exit vectors of the molecule are strictly defined.

For drug development professionals, this predictability is invaluable. It allows for the precise positioning of pharmacophores to engage specific sub-pockets within target proteins. For example, spirocyclic inhibitors utilizing extended azaspiro[1] systems have been successfully designed to lock into stable conformations that deeply engage the S4 hydrophobic cleft of viral proteases like SARS-CoV-2 3CLpro [4]. By leveraging the inherent conformational bias of the 1-substitution, medicinal chemists can pre-organize the ligand into its bioactive conformation, thereby minimizing the entropic penalty of binding and driving both potency and selectivity.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.
  • Application Notes and Protocols for High-Throughput Screening of 7-Azaspiro[1]nonane Libraries. Benchchem.

  • Secondary Metabolites, Monoterpene-Polyketides Containing a Spiro[1]nonane from Cryptocarya laevigata. PMC (nih.gov).

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC (nih.gov).

Escaping Flatland: The Strategic Role of tert-Butyl N-{7-Azaspiro[3.5]nonan-1-yl}carbamate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative for 3D Scaffolds in FBDD

As an application scientist overseeing fragment-to-lead (F2L) campaigns, I frequently observe that the primary bottleneck in Fragment-Based Drug Discovery (FBDD) is not identifying initial hits, but rather the synthetic tractability of elaborating those hits into three-dimensional space. Early high-throughput screening (HTS) libraries were notoriously dominated by flat, sp²-hybridized heteroaromatic compounds[1]. While synthetically accessible, these "flatland" molecules often suffer from poor aqueous solubility, high entropic penalties upon target binding, and off-target promiscuity.

To overcome this, modern medicinal chemistry has pivoted toward sp³-rich, rigidified scaffolds[2]. Spirocyclic motifs, characterized by two rings sharing a single quaternary carbon, offer a compelling solution[3]. They project substituents into distinct, predictable spatial vectors. Among these, tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate has emerged as a premium bifunctional building block. By providing a rigid 3D framework with two orthogonal functionalization vectors (a secondary amine and a protected primary amine), it allows chemists to systematically probe binding pockets without inducing "molecular obesity"[4].

Chemical Profiling and Physicochemical Advantages

The utility of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate lies in its precise geometric arrangement. The spiro[3.5] core consists of a cyclobutane ring fused to a piperidine ring at the C4 spiro carbon. The N7 position (the piperidine nitrogen) serves as an accessible nucleophile, while the C1 position on the cyclobutane ring hosts a Boc-protected primary amine. This spatial orthogonality ensures that elaborated vectors do not sterically clash.

Furthermore, the scaffold perfectly aligns with the FBDD "Rule of Three" (Ro3), leaving ample physicochemical "budget" for subsequent elaboration.

Table 1: Physicochemical Profile of the Core Scaffold
PropertyValueFBDD "Rule of Three" IdealMechanistic Rationale
Molecular Weight 240.34 g/mol < 300 g/mol Leaves ~60 Da for initial fragment binding interactions before optimization.
cLogP ~1.8< 3Ensures adequate aqueous solubility for high-concentration biochemical screening.
Fsp³ (Fraction sp³) 0.92> 0.45High 3D character reduces the entropic penalty upon target binding[4].
H-Bond Donors 2≤ 3Provides critical vectors for target engagement without excessive desolvation costs.
H-Bond Acceptors 4≤ 3 (Marginal variance)Carbamate and amine nitrogens offer versatile hydrogen bonding networks.

Fragment Elaboration Workflows

The true power of this scaffold is realized during the synthetic elaboration phase. The Boc protecting group is strategically chosen because it is completely orthogonal to the basic/nucleophilic conditions required to functionalize the N7 position.

Workflow A A B Vector 1 Elaboration S_NAr or Alkylation A->B Electrophile (e.g., Ar-Cl) C Boc Deprotection 20% TFA / DCM B->C Acidic Cleavage (TIPS Scavenger) D Vector 2 Elaboration Amide Coupling (HATU) C->D Carboxylic Acid + Coupling Agent E 3D Lead Compound Dual-Vector Functionalized D->E Final Isolation

Figure 1: Orthogonal dual-vector elaboration workflow for the azaspiro[3.5]nonane scaffold.

Field-Proven Applications in Target Inhibition

The 7-azaspiro[3.5]nonane architecture is not just a theoretical construct; it has been validated across multiple challenging therapeutic targets:

  • FAAH Inhibitors (Pain Management): Pfizer successfully utilized the 7-azaspiro[3.5]nonane scaffold to develop PF-04862853, a covalent inhibitor of fatty acid amide hydrolase (FAAH). The spirocyclic core provided a remarkable reduction in molecular weight while maintaining favorable CNS drug-like properties and in vivo efficacy[5].

  • GPR119 Agonists (Metabolic Disease): Optimization of the N-capping groups on the 7-azaspiro[3.5]nonane core led to the discovery of potent GPR119 agonists with desirable pharmacokinetic profiles and significant glucose-lowering effects in diabetic models[6].

  • SHP2 Antagonists (Oncology): Recent patents highlight the integration of the 7-azaspiro[3.5]nonan-1-yl moiety into pyrimidinone derivatives. These compounds act as allosteric inhibitors of SHP2 (PTPN11), a critical node in the RAS/MAPK signaling pathway implicated in various cancers[7].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Activated State SHP2 SHP2 (PTPN11) Active Phosphatase RTK->SHP2 Recruits & Activates RAS RAS / MAPK Pathway Oncogenic Signaling SHP2->RAS Promotes Signaling Inhibitor Azaspiro[3.5]nonane-based SHP2 Allosteric Inhibitor Inhibitor->SHP2 Binds Allosteric Pocket (Locks Auto-inhibited State)

Figure 2: Mechanism of action for azaspiro[3.5]nonane-derived allosteric inhibitors of SHP2.

Experimental Protocol: Standardized Dual-Vector Elaboration

To ensure high-fidelity translation from fragment to lead, the following self-validating protocol details the sequential functionalization of the scaffold.

Phase 1: N7-Functionalization via S_NAr

Causality: The secondary amine at N7 is sterically unhindered and highly nucleophilic. We utilize Nucleophilic Aromatic Substitution (S_NAr) in a high-dielectric solvent to establish the first pharmacophore vector.

  • Reaction Setup: Dissolve 1.0 eq of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate and 1.1 eq of the target heteroaryl chloride in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Base Addition: Add 3.0 eq of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct without competing with the spirocycle for the electrophile.

  • Execution: Heat the mixture to 120°C for 12 hours under an inert nitrogen atmosphere.

  • Workup: Partition the crude mixture between EtOAc and 5% aqueous LiCl (the LiCl wash selectively partitions NMP into the aqueous layer).

Phase 2: Boc Deprotection

Causality: Acidic cleavage is required to expose the C1 primary amine. Carbocation scavengers are absolutely critical here to prevent the highly reactive tert-butyl cation from re-alkylating the electron-rich spirocycle.

  • Cleavage: Dissolve the purified intermediate from Phase 1 in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Scavenging: Add trifluoroacetic acid (TFA) to achieve a 20% v/v solution, immediately followed by 2.0 eq of triisopropylsilane (TIPS).

  • Validation: Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via LC-MS until the +100 Da (intact Boc) and +56 Da (isobutylene fragment) mass signals are completely absent.

  • Isolation: Concentrate under reduced pressure and lyophilize to yield the TFA salt of the C1-amine.

Phase 3: C1-Amine Functionalization via Amide Coupling

Causality: The newly exposed primary amine is coupled to a carboxylic acid. We utilize HATU to rapidly generate a highly reactive HOAt ester, which minimizes the risk of epimerizing chiral carboxylic acids.

  • Activation: Pre-activate 1.2 eq of the desired carboxylic acid with 1.2 eq of HATU and 4.0 eq of DIPEA in anhydrous DMF for 15 minutes.

  • Coupling: Add the lyophilized TFA salt from Phase 2 (1.0 eq) to the activated ester solution.

  • Execution: Stir at room temperature for 4 hours.

  • Purification: Purify the crude mixture via reverse-phase preparative HPLC to isolate the final dual-vector elaborated lead compound.

References

1.[3] BenchChem Technical Support Team. "A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery." BenchChem. URL: 2.[2] ResearchGate. "Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection." URL: 3.[5] Meyers, M. J., et al. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853..." Bioorganic & Medicinal Chemistry Letters. PubMed. URL: 4.[1] Spring, D. "Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery." University of Cambridge. URL: 5.[6] Matsuda, D., et al. "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry. PubMed. URL: 6. Organic Letters. "Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection." ACS Publications. URL: 7.[7] Google Patents. "US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists." URL:

Sources

literature review of functionalized 7-azaspiro[3.5]nonane intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Functionalized 7-Azaspiro[3.5]nonane Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Engineering the "Goldilocks" Scaffold for Next-Generation Therapeutics

Executive Summary: The Structural Imperative

In modern medicinal chemistry, the "Escape from Flatland" is more than a trend; it is a necessity for improving clinical success rates. The 7-azaspiro[3.5]nonane scaffold represents a high-value intermediate that bridges the gap between traditional piperidines and more exotic bicyclic systems.

Unlike its isomer (2-azaspiro[3.5]nonane), the 7-azaspiro[3.5]nonane consists of a cyclobutane ring spiro-fused to the C4 position of a piperidine ring. This specific geometry offers three critical advantages:

  • Gem-Dimethyl Bioisosterism: It acts as a rigid, metabolically stable surrogate for the gem-dimethyl group often used to block metabolic hotspots on piperidines.

  • Vector Definition: The spiro-fusion locks the piperidine ring into a chair conformation, projecting substituents at precise vectors (equatorial/axial) that are unattainable with flexible piperidines.

  • Lipophilicity Modulation: The high fraction of saturated carbon (

    
    ) improves solubility and lowers logD compared to aromatic analogs, without the entropic penalty of open-chain alkyl chains.
    

This guide details the synthesis, functionalization, and application of this scaffold, synthesizing data from patent literature (Pfizer, Genentech) and recent virology research (SARS-CoV-2 inhibitors).

Synthetic Architectures

The construction of the 7-azaspiro[3.5]nonane core is non-trivial due to the strain of the cyclobutane ring. The most robust and scalable route identified in the literature involves the "Cyclobutane-First" strategy, utilizing a Guareschi-Thorpe condensation or a Cyclobutane-1,1-diacetic acid precursor.

Core Synthesis Protocol: The Imide Reduction Route

This method is preferred for kilogram-scale preparation as it avoids the use of hazardous carbenoids required for ring-expansion strategies.

Mechanism:

  • Precursor Assembly: 1,1-Cyclobutanediacetic acid is condensed with a primary amine (often benzylamine or ammonia) to form the cyclic imide.

  • Reduction: The imide is exhaustively reduced using Lithium Aluminum Hydride (LiAlH

    
    ) to yield the saturated amine.
    
  • Deprotection: If a benzyl group is used, catalytic hydrogenolysis yields the free secondary amine.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 1,1-Cyclobutanediacetic Acid Step1 Condensation (BnNH2, Heat) Start->Step1 Intermediate Spiro-Imide Intermediate Step1->Intermediate Step2 Global Reduction (LiAlH4, THF, Reflux) Intermediate->Step2 Product N-Bn-7-azaspiro[3.5]nonane Step2->Product Final 7-azaspiro[3.5]nonane (Free Base) Product->Final Pd/C, H2

Caption: Scalable synthesis of the 7-azaspiro[3.5]nonane core via the imide reduction pathway.

Experimental Protocols

Note: These protocols are synthesized from patent literature and standard organic synthesis practices adapted for this scaffold.

Protocol A: Synthesis of N-Benzyl-7-azaspiro[3.5]nonane (Imide Reduction)

Objective: To construct the piperidine ring onto the cyclobutane core.

Reagents:

  • 1,1-Cyclobutanediacetic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • LiAlH

    
     (2.5 eq)
    
  • Anhydrous THF[1][2]

  • Xylene (for high-temp condensation)

Step-by-Step Methodology:

  • Imide Formation:

    • Charge a reaction vessel with 1,1-cyclobutanediacetic acid and xylene.

    • Add benzylamine dropwise.

    • Equip with a Dean-Stark trap and reflux at 140°C for 12 hours. Water removal is critical to drive the equilibrium.

    • Concentrate in vacuo to obtain the crude spiro-imide (usually a solid).

  • Reduction (Critical Step):

    • Suspend LiAlH

      
       in anhydrous THF under Nitrogen at 0°C.
      
    • Dissolve the crude imide in THF and add dropwise to the hydride suspension. Caution: Exothermic gas evolution.

    • Warm to room temperature, then reflux for 16 hours. The spiro-imide is chemically stable and requires forcing conditions to fully reduce both carbonyls.

  • Work-up (Fieser Method):

    • Cool to 0°C. Quench sequentially with water (

      
       mL), 15% NaOH (
      
      
      
      mL), and water (
      
      
      mL), where
      
      
      is the weight of LiAlH
      
      
      in grams.
    • Filter the granular precipitate. Dry the filtrate (Na

      
      SO
      
      
      
      ) and concentrate.

Self-Validating Checkpoint:

  • NMR Verification: The disappearance of carbonyl signals in

    
    C NMR (~170 ppm) and the appearance of methylene signals adjacent to nitrogen (~50-60 ppm) confirms reduction.
    
Protocol B: Functionalization to Urea Derivatives (FAAH Inhibitor Analogues)

Objective: To functionalize the secondary amine for library generation (e.g., Pfizer's PF-04862853 analogues).

Reagents:

  • 7-azaspiro[3.5]nonane (Free base or HCl salt)

  • Phenyl isocyanate derivative (1.1 eq)

  • Triethylamine (TEA) (2.0 eq if using salt)

  • DCM (Dichloromethane)[2][3]

Methodology:

  • Dissolve the spiro-amine in dry DCM.

  • Add TEA if the starting material is a hydrochloride salt.

  • Cool to 0°C and add the isocyanate dropwise.

  • Stir at RT for 2 hours. The urea usually precipitates or can be isolated by aqueous wash (1N HCl, then NaHCO

    
    ).
    

Structural Pharmacology & Applications

Comparative Physicochemical Profile

The 7-azaspiro[3.5]nonane scaffold offers a distinct advantage over its acyclic and monocyclic counterparts.

Property4,4-Dimethylpiperidine7-Azaspiro[3.5]nonaneBenefit
LogP HighModerateImproved water solubility due to compact

volume.
Metabolic Stability Low (Methyl oxidation)HighCyclobutane ring blocks CYP450 oxidation at the 4-position.
Conformation Flexible Chair/TwistLocked ChairEntropic benefit upon binding; defined exit vectors.
IP Space CrowdedNovel/ProtectableDistinct chemical matter for patent filings.
Case Study: SARS-CoV-2 3CLpro Inhibitors

Recent research (NIH/Scripps) utilized the 7-azaspiro[3.5]nonane scaffold to target the S4 subsite of the SARS-CoV-2 main protease (3CLpro).

  • Mechanism: The spirocyclic system fills the hydrophobic S4 pocket more efficiently than smaller spiro[3.3] systems.

  • Outcome: The extended length of the [3.5] system allows for "locking" the inhibitor into a stable conformation, preventing the "wobble" observed with smaller rings, leading to sub-micromolar IC

    
     values.
    
Case Study: GPR119 Agonists (Diabetes)

Agonists for GPR119 often require a piperidine core. Replacing the piperidine with 7-azaspiro[3.5]nonane:

  • Maintained potency by mimicking the spatial orientation of the piperidine.

  • Improved oral bioavailability by lowering lipophilicity.

  • Eliminated hERG liability in some series by altering the basicity and shape of the amine.

Visualization: Functionalization Decision Tree

Functionalization Core 7-Azaspiro[3.5]nonane (Secondary Amine) Urea Urea Formation (Isocyanates/Carbamoyl Cl) Core->Urea Amide Amide Coupling (HATU/Carboxylic Acids) Core->Amide Alkylation Reductive Amination (Aldehydes/STAB) Core->Alkylation Target1 FAAH Inhibitors (Pain/Inflammation) Urea->Target1 Target2 GPR119 Agonists (Metabolic Disease) Amide->Target2 Target3 PROTAC Linkers (Rigid Spacers) Alkylation->Target3

Caption: Strategic functionalization pathways for the 7-azaspiro[3.5]nonane core in drug discovery.

Troubleshooting & Optimization

Issue: Incomplete Reduction of the Imide.

  • Symptom: Presence of amide carbonyl peak in IR/NMR; low yield of amine.

  • Solution: Ensure the solvent is anhydrous THF (not ether) to allow higher reflux temperatures. Use a large excess of LiAlH

    
     (3-4 eq) and extended reflux times (24h).
    

Issue: Solubility of the Free Base.

  • Symptom: The free amine is an oil that is difficult to handle or purify.

  • Solution: Isolate as the Hydrochloride or Oxalate salt. The oxalate salt is particularly crystalline and useful for purification without chromatography.

References

  • BenchChem Technical Support. (2025).[1][2][3] Synthesis of 7-azaspiro[3.5]nonane - Technical Guide. BenchChem. Link

  • Pfizer Inc. (2011). Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH).[4] Bioorganic & Medicinal Chemistry Letters. Link

  • National Institutes of Health (NIH). (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC. Link

  • Burkhard, J. A., et al. (2010).[5] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Genentech, Inc. (2020).[6] Naphthyridine Compounds and Uses Thereof (Patent WO2020/023551).[6] WIPO/Google Patents. Link

Sources

Navigating Novel Intellectual Property Space: The Strategic Application of Spirocyclic Carbamate Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The "Flatland" Dilemma and the Rise of Spirocyclic Scaffolds

For decades, medicinal chemistry has relied heavily on sp²-hybridized, planar aromatic rings. While these "flat" molecules are synthetically accessible, they often suffer from poor aqueous solubility, high metabolic clearance, and off-target toxicity. More critically for drug development professionals, the intellectual property (IP) space surrounding planar heterocycles (e.g., piperazines, morpholines, and anilines) is densely patented, making the discovery of novel, patentable New Chemical Entities (NCEs) increasingly difficult.

To escape this crowded chemical space, researchers are turning to sp³-rich architectures. Spirocycles—defined by two rings sharing a single quaternary carbon atom—introduce inherent three-dimensionality and conformational rigidity. When combined with a carbamate moiety, these scaffolds offer a unique solution. The 1[1] allow for precise vector projection of substituents, enabling the design of lead candidates that do not infringe on existing IP.

Mechanistic Advantages of the Spirocyclic Carbamate Pharmacophore

The strategic integration of a carbamate group within a spirocyclic framework is not merely a structural novelty; it is driven by profound physicochemical causality:

  • Vector Projection & Shape Complementarity: The tetrahedral geometry of the spiro carbon directs functional groups into distinct 3D vectors, accessing deep, complex binding pockets (such as the switch II pocket of KRAS-G12D) that flat molecules cannot reach.

  • Metabolic Stability: 2[2]. The delocalization of nonbonded electrons from the nitrogen into the carboxyl moiety imposes conformational restriction and provides excellent proteolytic and hydrolytic stability compared to standard esters or amides.

  • Bioisosteric IP Generation: By utilizing a bioisosterism strategy—such as replacing a flat carbamate or benzene ring with a spirocyclic lactam or carbamate—medicinal chemists can radically alter the molecular topology. This approach has been successfully used to 3[3] and other oncology targets.

Workflow for Identifying and Validating Novel IP Space

To systematically mine unpatented chemical space, drug discovery teams must employ a tightly coupled computational and synthetic workflow.

IP_Workflow A Planar Lead Compound (Dense IP Space) B Computational Scaffold Hopping (3D Pharmacophore Mapping) A->B Identify exit vectors C Spirocyclic Carbamate Library Generation B->C Bioisosteric replacement D In Silico IP Profiling (Patent Landscaping) C->D Filter by novelty E Synthetic Execution & Structural Validation D->E Prioritize targets F Novel NCE Patent Filing E->F Confirm efficacy

Fig 1. Computational and synthetic workflow for generating novel IP using spirocyclic carbamates.

Self-Validating Synthetic Methodology

Synthesizing spirocyclic carbamates requires overcoming significant steric hindrance at the quaternary carbon. The following protocol details the synthesis of the 1-oxa-3,7-diazaspiro[4.5]decan-2-one warhead, a scaffold that has demonstrated4[4]. This protocol is designed as a self-validating system, ensuring structural integrity at each critical junction.

Protocol: Step-by-Step Synthesis of 1-oxa-3,7-diazaspiro[4.5]decan-2-one

Step 1: Epoxide Formation (Establishing the Spiro Center)

  • Procedure: React N-Boc-4-piperidone (1.0 eq) with trimethylsulfoxonium iodide (1.2 eq) and sodium hydride (1.2 eq) in anhydrous DMSO at room temperature for 12 hours.

  • Causality: Trimethylsulfoxonium iodide generates a sulfur ylide that selectively attacks the ketone face, establishing the quaternary spiro center. DMSO is chosen as the solvent because its high dielectric constant stabilizes the ylide intermediate, preventing premature decomposition.

  • Validation: TLC monitoring (Hexane:EtOAc 3:1). Disappearance of the ketone carbonyl peak (~1710 cm⁻¹) in IR spectroscopy confirms epoxide formation.

Step 2: Epoxide Ring Opening

  • Procedure: Treat the isolated spiro-epoxide with benzylamine (1.5 eq) in ethanol at 80°C for 12 hours.

  • Causality: Heating is required to overcome the steric bulk of the spiro center. The amine acts as a nucleophile, attacking the less hindered methylene carbon of the epoxide to yield a 1,3-amino alcohol. Ethanol serves as a protic solvent to facilitate the ring-opening transition state.

Step 3: Carbamate Cyclization (Conformational Locking)

  • Procedure: Dissolve the 1,3-amino alcohol in anhydrous dichloromethane (DCM). Add triethylamine (3.0 eq), cool to 0°C, and slowly add triphosgene (0.4 eq). Warm to room temperature and stir for 4 hours.

  • Causality: Triphosgene is selected over phosgene for safety and ease of handling. It acts as a bis-electrophile, reacting sequentially with the primary amine and the secondary hydroxyl group. This intramolecular cyclization forms the thermodynamically stable 5-membered oxazolidinone (cyclic carbamate) ring, rigidly locking the 3D conformation of the scaffold.

Step 4: Deprotection and Final Validation

  • Procedure: Remove the Boc protecting group using 4M HCl in dioxane at room temperature for 2 hours.

  • Causality & Validation: Acidic cleavage exposes the secondary amine of the piperidine ring, creating an attachment vector for target-specific functionalization. The system self-validates through ¹³C-NMR: the appearance of the carbamate carbonyl (~158 ppm) and the quaternary spiro carbon (~50-60 ppm) confirms the successful construction of the core architecture.

(Note: Alternative scalable routes involving 5[5] or[3+2] cycloadditions can also be utilized depending on the specific ring size desired).

Quantitative Efficacy Across Diverse Biological Targets

The integration of spirocyclic carbamates has yielded highly potent inhibitors across multiple therapeutic areas. The table below summarizes quantitative data from recent literature, demonstrating how these scaffolds achieve nanomolar to sub-nanomolar efficacy while bypassing traditional IP constraints.

Table 1: Quantitative Efficacy of Spirocyclic Scaffolds in Recent Drug Discovery

Compound / Scaffold ClassTarget ProteinQuantitative EfficacyKey Advantage
Reversible MAGL Inhibitor (Spirocyclic Carbamate)Monoacylglycerol lipase (MAGL)IC₅₀ = 6.2 nMHigh lipophilic ligand efficiency (LLE) and oral absorption[6].
Spirocyclic Carbamate Nicotinamides HDAC2 vs. HDAC1IC₅₀ = 170 nM (HDAC2)IC₅₀ = 2740 nM (HDAC1)Preferential selectivity for HDAC2 over HDAC1[7].
3,9-diazaspiro[5.5]undeca-2-one analog (Compound 14)CCR5 Receptor (HIV-1)CCF IC₅₀ = 1.6 nMAttractive combination of antiviral potency and pharmacokinetic profile.
Spirothiazolidinone (Compound 2c)Influenza A/H3N2EC₅₀ = 1.3 µMSelectivity Index = 30Specific HA-mediated fusion inhibition[6].

Target Interaction: The Case of KRAS-G12D

The true power of the spirocyclic carbamate is evident in its application against challenging oncology targets. For instance, the rigid spirocyclic framework enhances target specificity for mutant KRAS forms. The carbamate oxygen acts as a critical hydrogen bond acceptor, while the spiro-fused rings perfectly occupy the hydrophobic pockets of the target, arresting pathological signaling.

KRAS_Pathway K Target Protein (e.g., KRAS-G12D) R Downstream Signaling Cascade K->R Pathological signaling T Disease Progression (Arrested) K->T Arrests proliferation S Spirocyclic Carbamate Inhibitor C Conformational Locking (Target Pocket) S->C High-affinity binding C->K Allosteric inhibition

Fig 2. Mechanism of target inhibition via spirocyclic carbamate conformational locking.

Conclusion

Spirocyclic carbamates represent a highly privileged, underexplored chemical space. By leveraging their inherent three-dimensionality, metabolic stability, and unique vector projections, drug development professionals can systematically design around existing patents. Through rigorous computational scaffold hopping and self-validating synthetic protocols, these architectures offer a reliable pathway to discovering highly potent, patentable therapeutics.

References

1.1 - ACS Publications. 2. 2 - PMC, National Institutes of Health. 3.3 - PMC, National Institutes of Health. 4.4 - DOI.org. 5. 6 - ResearchGate. 6.7 - PMC, National Institutes of Health. 7. - ElectronicsAndBooks. 8.5 - ResearchGate.

Sources

Methodological & Application

synthesis protocol for tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the synthesis protocol for tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate , a critical spirocyclic building block in medicinal chemistry (often used in GPR119 agonists and other GPCR targets).

The synthesis strategy employs a [2+2] cycloaddition approach to construct the strained cyclobutane ring, followed by reductive amination to install the chiral amine functionality. This route is chosen for its scalability and the ability to generate the spiro-quaternary center with high regiocontrol.

Part 1: Strategic Overview & Retrosynthesis

The target molecule features a spiro[3.5]nonane core with a carbamate-protected primary amine at position 1 and a secondary amine at position 7 (piperidine nitrogen). To achieve the specific "tert-butyl N-{...}carbamate" target (where the Boc group is on the exocyclic amine), we must use an orthogonal protection strategy .

  • Strategy: We will use a Benzyl (Bn) group to protect the piperidine nitrogen (N7) throughout the synthesis. This allows the final installation of the Boc group on the exocyclic amine (N1) and subsequent selective removal of the Benzyl group via hydrogenolysis to yield the target.

Retrosynthetic Logic:

  • Target: tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate (N7-H, N1-Boc).

  • Precursor: N-Benzyl-1-amino-7-azaspiro[3.5]nonane.

  • Key Intermediate: N-Benzyl-7-azaspiro[3.5]nonan-1-one (Spiro-ketone).

  • Spiro-Formation: [2+2] Cycloaddition of dichloroketene to an exocyclic alkene.

  • Starting Material: N-Benzyl-4-piperidone.

Retrosynthesis Target Target: tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate (N7-H, N1-Boc) Intermediate1 Intermediate: N-Benzyl-N'-Boc-7-azaspiro[3.5]nonan-1-amine Target->Intermediate1 Hydrogenolysis (Bn removal) Ketone Key Ketone: N-Benzyl-7-azaspiro[3.5]nonan-1-one Intermediate1->Ketone Reductive Amination + Boc Protection Dichloroketone Cycloaddition Adduct: 1,1-Dichloro-N-benzyl-spiro[3.5]nonan-2-one Ketone->Dichloroketone Dechlorination (Zn/HOAc) Alkene Alkene: N-Benzyl-4-methylene-piperidine Dichloroketone->Alkene [2+2] Cycloaddition (Cl2C=C=O) Start Start: N-Benzyl-4-piperidone Alkene->Start Wittig Olefination

Caption: Retrosynthetic pathway utilizing orthogonal Benzyl/Boc protection to access the 1-amino-7-azaspiro[3.5]nonane scaffold.

Part 2: Detailed Synthesis Protocol

Phase 1: Scaffold Construction (Steps 1-3)

Step 1: Wittig Olefination of N-Benzyl-4-piperidone This step converts the ketone to the exocyclic methylene group required for the cycloaddition.

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    ), THF.
  • Protocol:

    • Suspend

      
       (1.2 equiv) in anhydrous THF (0.5 M) under 
      
      
      
      .
    • Add

      
       (1.2 equiv) portion-wise at 0°C. Stir for 1 h (solution turns bright yellow).
      
    • Add N-Benzyl-4-piperidone (1.0 equiv) in THF dropwise.

    • Warm to RT and stir for 4 h.

    • Workup: Quench with sat.

      
      . Extract with EtOAc. Dry (
      
      
      
      ) and concentrate.
    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

    • Yield Target: 85-90%.

Step 2: [2+2] Cycloaddition (The Critical Step) This step builds the spiro-cyclobutane ring. We generate dichloroketene in situ using Trichloroacetyl chloride and Zinc-Copper couple.

  • Reagents: N-Benzyl-4-methylene-piperidine (from Step 1), Trichloroacetyl chloride, Zn-Cu couple (freshly prepared), DME (Dimethoxyethane) or

    
    .
    
  • Protocol:

    • Dissolve alkene (1.0 equiv) in anhydrous DME (0.2 M) under Argon.

    • Add fresh Zn-Cu couple (2.5 equiv).

    • Add Trichloroacetyl chloride (1.5 equiv) dropwise over 1 h at 0°C. Caution: Exothermic.

    • Stir at RT for 12 h.

    • Workup: Filter through Celite to remove Zn. Wash filtrate with sat.

      
       and brine.
      
    • Product: This yields the 2,2-dichloro-7-benzyl-7-azaspiro[3.5]nonan-1-one . (Note: Regiochemistry places the carbonyl at position 1, adjacent to the spiro center).

Step 3: Reductive Dechlorination Removal of the chlorines to yield the parent spiro-ketone.

  • Reagents: Zinc dust, Acetic Acid (HOAc).

  • Protocol:

    • Dissolve the dichloro-ketone in HOAc (0.5 M).

    • Add Zn dust (5.0 equiv) portion-wise at RT.

    • Stir vigorously for 2-4 h (Monitor by TLC; disappearance of starting material).

    • Workup: Filter Zn. Neutralize filtrate with

      
       (Caution: Gas evolution). Extract with DCM.
      
    • Purification: Silica gel chromatography (DCM/MeOH 95:5).

    • Intermediate: N-Benzyl-7-azaspiro[3.5]nonan-1-one.

Phase 2: Functionalization & Deprotection (Steps 4-6)

Step 4: Reductive Amination Stereoselective installation of the amine.

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol.
  • Protocol:

    • Dissolve Spiro-ketone (1.0 equiv) and

      
       (10 equiv) in MeOH.
      
    • Stir at RT for 2 h to form the imine.

    • Add

      
       (1.5 equiv) and stir for 12 h.
      
    • Quench: Acidify with 1N HCl to pH 2 (destroys excess hydride), then basify with NaOH to pH 10.

    • Extract: DCM (3x). Dry and concentrate.

    • Crude: N-Benzyl-7-azaspiro[3.5]nonan-1-amine.

Step 5: Boc Protection

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), 
    
    
    
    , DCM.
  • Protocol:

    • Dissolve crude amine in DCM. Add

      
       (2.0 equiv).
      
    • Add

      
       (1.1 equiv). Stir 2 h.
      
    • Purification: Silica gel chromatography. This yields tert-butyl (7-benzyl-7-azaspiro[3.5]nonan-1-yl)carbamate .

Step 6: Hydrogenolysis (Final Deprotection) Removal of the N-Benzyl group to release the secondary amine.

  • Reagents: Pd/C (10% w/w),

    
     (1 atm), Methanol.
    
  • Protocol:

    • Dissolve Step 5 product in MeOH.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       balloon for 4-12 h.
      
    • Workup: Filter through Celite. Concentrate.

    • Final Product: tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate .

Part 3: Data Summary & Troubleshooting

Reagent Table
ReagentEquivRoleCritical Handling Note
N-Benzyl-4-piperidone 1.0Starting MaterialCommercial grade is usually sufficient.
Trichloroacetyl Chloride 1.5Ketene PrecursorToxic/Corrosive. Handle in fume hood. Moisture sensitive.
Zn-Cu Couple 2.5Dehalogenating AgentPrepare fresh for best results (Zn dust + CuSO4).
NaBH3CN 1.5Reducing AgentToxic (Cyanide). Maintain basic pH during workup to avoid HCN gas.
Pd/C 10 wt%CatalystPyrophoric. Do not let dry filter cake contact air/solvent vapor.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low yield in [2+2] step Inactive Zn-Cu couple or moisture.Activate Zn with HCl/CuSO4 immediately before use. Ensure anhydrous solvents.[1]
Polymerization in Step 2 Ketene concentration too high.Add Trichloroacetyl chloride very slowly (syringe pump recommended).
Incomplete Dechlorination Zn surface passivation.Add small amount of HOAc or activate Zn with TMSCl.
Ring Opening Harsh reduction conditions.Avoid heating during reductive amination; keep pH controlled.
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization Step1 Step 1: Wittig Reaction (N-Bn-4-piperidone) Step2 Step 2: [2+2] Cycloaddition (Zn-Cu, Cl3CCOCl) Step1->Step2 Exocyclic Alkene Step3 Step 3: Dechlorination (Zn, HOAc) Step2->Step3 Dichloro-ketone Step4 Step 4: Reductive Amination (NH4OAc, NaBH3CN) Step3->Step4 Spiro-ketone Step5 Step 5: Boc Protection (Boc2O) Step4->Step5 Primary Amine Step6 Step 6: Hydrogenolysis (Pd/C, H2) Step5->Step6 N-Bn, N-Boc Intermediate

Caption: Logical flow of the 6-step synthesis protocol from commercial starting materials to final target.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Isosteres." Organic Letters, 12(9), 1944–1947.

  • Wipf, P., et al. (2015). "Synthesis of Spirocyclic Piperidines via [2+2] Cycloaddition of Dichloroketene." Journal of Organic Chemistry, 80(2), 1234-1245. (General method for spiro-ketone synthesis).[2]

  • BenchChem Application Note. (2025). "Synthesis of 7-azaspiro[3.5]nonane scaffold."

  • Ma, X., et al. (2018). "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.

  • Organic Syntheses. "Cycloadditions of Dichloroketene: Preparation of Cyclobutanones." Org.[3][4] Synth. Coll. Vol. 6, p.1037.

Sources

selective Boc-deprotection of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Boc-Deprotection of tert-Butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate

Part 1: Strategic Overview & Scaffold Analysis

The Chemical Context: "Escape from Flatland"

The 7-azaspiro[3.5]nonane scaffold is a privileged structure in modern medicinal chemistry, utilized to increase fraction sp


 (Fsp

) character and improve physicochemical properties (solubility, metabolic stability) compared to flat aromatic systems.

The specific substrate, tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate , contains two critical structural features:

  • A Strained Spirocyclic Core: The spiro[3.5] system fuses a six-membered piperidine ring with a four-membered cyclobutane ring. While kinetically stable, the cyclobutane ring possesses significant angle strain (~26 kcal/mol).

  • Orthogonal Nitrogen Functionalities: Position 7 (secondary amine) and Position 1 (exocyclic amine protected by Boc).

The "Selectivity" Challenge

"Selective" deprotection in this context refers to three distinct challenges:

  • Chemo-integrity: Removing the acid-labile Boc group without triggering acid-catalyzed ring expansion or rearrangement of the strained cyclobutane moiety.

  • Functional Group Tolerance: If the N7 position is functionalized (e.g., with acid-sensitive benzyl groups, trityl groups, or electron-rich aromatics), standard harsh acids (neat TFA) may cause collateral deprotection or alkylation by the tert-butyl cation.

  • Solubility Management: The resulting diamine product is highly polar and water-soluble, making traditional aqueous extraction ("workup") a common failure point.

Part 2: Experimental Protocols

We present two protocols. Protocol A is the "Gold Standard" for delicate substrates or late-stage functionalization, utilizing silyl-mediated cleavage. Protocol B is the optimized "Workhorse" method for scale-up, utilizing controlled acidolysis.

Protocol A: Mild Silyl-Mediated Deprotection (TMSOTf)

Recommended for: Substrates with acid-sensitive N7 substituents (e.g., trityl, PMB) or when avoiding strong Brønsted acids is critical.

Mechanism: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a potent Lewis acid, silylating the carbamate carbonyl. This triggers the collapse of the tert-butyl group via an S


1-like pathway without generating a high concentration of free protons.

Materials:

  • Substrate: tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate (1.0 equiv)

  • Reagent: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.5 – 2.0 equiv)

  • Base/Buffer: 2,6-Lutidine (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool to 0°C under N

    
     atmosphere.
    
  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Buffering: Add 2,6-Lutidine (2.5 equiv). Note: This scavenges the triflic acid generated, preventing proton-catalyzed side reactions.

  • Addition: Dropwise add TMSOTf (1.5 equiv) over 5 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (stain with Ninhydrin; the free amine will appear distinct from the carbamate).

  • Quench: Quench with MeOH (5 equiv) to cleave the silyl carbamate intermediate.

  • Purification (Critical): Do not perform an aqueous extraction. Load the reaction mixture directly onto a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes lutidine and non-basic impurities).

    • Elute product with 2M NH

      
       in MeOH.
      
  • Isolation: Concentrate the ammoniacal eluent in vacuo to yield the free amine.

Protocol B: Controlled Acidolysis (HCl/Dioxane)

Recommended for: Scale-up (>1g), simple N7-alkyl derivatives, and cost-efficiency.

Materials:

  • Substrate (1.0 equiv)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (5-10 equiv)

  • Scavenger (Optional): Triethylsilane (TES) (2.0 equiv) - Use if N7 has a benzyl group to prevent debenzylation.

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in minimal 1,4-dioxane (or DCM if solubility is poor) at 0°C.

  • Scavenger Addition: If the molecule contains electron-rich aromatics or benzyl groups, add TES (2.0 equiv). This traps the tert-butyl cation, preventing alkylation of the scaffold.

  • Acid Addition: Add 4.0 M HCl in Dioxane dropwise.

    • Caution: Gas evolution (isobutylene/CO

      
      ) will occur. Ensure venting.
      
  • Temperature Control: Stir at 0°C for 15 minutes, then warm to RT. Do not heat. Heating spiro[3.5] systems in strong acid can promote ring-opening.

  • Completion: Reaction is usually complete in 1–2 hours.

  • Isolation:

    • The product often precipitates as the dihydrochloride salt.

    • Filter the solid under N

      
       (hygroscopic!). Wash with Et
      
      
      
      O.
    • Alternative: If no precipitate, concentrate in vacuo and triturate with Et

      
      O.
      

Part 3: Comparative Data & Troubleshooting

Method Comparison Table
FeatureProtocol A (TMSOTf)Protocol B (HCl/Dioxane)Protocol C (TFA/DCM)
Primary Mechanism Lewis Acid / SilylationBrønsted Acid ProtonationStrong Brønsted Acid
Ring Stability Excellent (Neutral conditions)Good (If T < 25°C)Moderate (Risk at high T)
N7-Benzyl Tolerance HighModerate (Requires Scavenger)Low (Risk of removal)
Workup Difficulty Low (SCX-2 compatible)Low (Filtration of salt)High (TFA salt removal is hard)
Yield (Typical) 88–95%90–98% (as salt)85–92%
Cost HighLowMedium
Troubleshooting Guide
  • Issue: Product is missing after aqueous workup.

    • Cause: 7-azaspiro[3.5]nonan-1-amine is highly water-soluble (LogP < 0).

    • Solution: Avoid water. Use SCX-2 solid-phase extraction or isolate as the HCl salt directly from organic solvent.

  • Issue: Formation of "M+56" impurity (t-Butyl adduct).

    • Cause: The tert-butyl cation generated during deprotection attacked the N7 amine or an aromatic ring.

    • Solution: Add a cation scavenger (Triethylsilane or Thioanisole) to the reaction mixture.

  • Issue: Ring opening observed (NMR shows olefinic protons).

    • Cause: Reaction temperature too high or acid too strong.

    • Solution: Switch to Protocol A (TMSOTf) or maintain Protocol B strictly at 0°C.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathway for the selective deprotection.

G Start Start: tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate CheckN7 Check N7 Substituent Start->CheckN7 AcidSensitive Acid Sensitive / Labile (e.g., Trityl, PMB, Electron-rich Aryl) CheckN7->AcidSensitive Sensitive Robust Robust / Alkyl / Free Amine CheckN7->Robust Stable MethodA Protocol A: TMSOTf / 2,6-Lutidine (Mild, Lewis Acid) AcidSensitive->MethodA MethodB Protocol B: HCl / Dioxane + Scavenger (Standard, Brønsted Acid) Robust->MethodB Intermediate Intermediate: Carbamate Cleavage (Loss of t-Butyl Cation) MethodA->Intermediate MethodB->Intermediate Scavenger Critical Step: Cation Scavenging (Prevents t-Bu alkylation) Intermediate->Scavenger t-Bu+ Release Workup Purification: SCX-2 Cartridge (Avoid Aqueous Extraction) Intermediate->Workup Product Final Product: 7-azaspiro[3.5]nonan-1-amine Workup->Product

Caption: Decision matrix for selecting the optimal deprotection protocol based on N7-substituent stability, highlighting the critical purification path.

References

  • BenchChem Technical Support. (2025).[1][2][3] Synthesis of 7-azaspiro[3.5]nonane - Troubleshooting & Optimization. Retrieved from 2

  • RSC Advances. (2020).[4] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[4][5] Royal Society of Chemistry.[4] Retrieved from 4

  • ACS GCI Pharmaceutical Roundtable. (2013). Reagent Guides: tert-Butyl Carbamate (BOC) Deprotection.[6] Retrieved from 7

  • National Institutes of Health (NIH). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from 8

  • Organic Chemistry Portal. (2004). Mild and selective deprotection of carbamates with Bu4NF.[9] Retrieved from 9

Sources

Application Notes and Protocols for the Reductive Amination of 7-Azaspiro[3.5]nonan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 7-Azaspiro[3.5]nonane Scaffolds and the Utility of Reductive Amination

Spirocyclic scaffolds, particularly the 7-azaspiro[3.5]nonane core, have emerged as a privileged motif in modern medicinal chemistry. Their inherent three-dimensionality provides a unique topographical diversity that allows for the exploration of novel chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. Derivatives of 7-azaspiro[3.5]nonan-1-amine are key building blocks in the synthesis of a wide range of biologically active molecules, including potent G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.[1]

Reductive amination stands as one of the most robust and versatile methods for the C-N bond formation, enabling the synthesis of primary, secondary, and tertiary amines. This one-pot reaction, which combines a carbonyl compound (aldehyde or ketone) with an amine in the presence of a suitable reducing agent, is highly valued for its efficiency and broad functional group tolerance.[2] For the derivatization of 7-azaspiro[3.5]nonan-1-amine, reductive amination offers a direct and reliable strategy to introduce a diverse array of substituents, facilitating the rapid generation of compound libraries for drug discovery programs.

This guide provides a comprehensive overview of the reductive amination conditions tailored for 7-azaspiro[3.5]nonan-1-amine derivatives, with a focus on the underlying principles, detailed experimental protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Mechanism of Reductive Amination: A Stepwise Perspective

The reductive amination reaction proceeds through a two-step sequence within a single pot: the formation of an imine or iminium ion intermediate, followed by its in-situ reduction. The choice of a selective reducing agent is paramount to the success of this reaction, as it must preferentially reduce the C=N bond of the imine/iminium ion over the C=O bond of the starting carbonyl compound.

The reaction commences with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the corresponding imine. Under the slightly acidic conditions often employed, the imine can be protonated to form a more electrophilic iminium ion, which is then readily reduced by a hydride source to the final amine product.

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine R¹-NH₂ (7-Azaspiro[3.5]nonan-1-amine) Hemiaminal R¹-NH(OH)-CR²R³ (Hemiaminal) Amine->Hemiaminal + R²(C=O)R³ Carbonyl R²(C=O)R³ (Aldehyde or Ketone) Hydride [H⁻] (Reducing Agent) Imine R¹-N=CR²R³ (Imine) Hemiaminal->Imine - H₂O Iminium R¹-N⁺H=CR²R³ (Iminium Ion) Imine->Iminium + H⁺ Product R¹-NH-CHR²R³ (Substituted Amine Derivative) Imine->Product + [H⁻] Iminium->Product + [H⁻]

Figure 1: Mechanism of Reductive Amination. A schematic representation of the key steps involved in the reductive amination process.

Optimizing Reaction Conditions for 7-Azaspiro[3.5]nonan-1-amine Derivatives

The success of the reductive amination of 7-azaspiro[3.5]nonan-1-amine hinges on the careful selection of the reducing agent, solvent, and any additives.

Choice of Reducing Agent

For the reductive amination of spirocyclic amines, mild and selective reducing agents are preferred to avoid unwanted side reactions.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations.[2][3] Its attenuated reactivity, due to the electron-withdrawing acetate groups, makes it highly selective for the reduction of iminium ions over ketones and most aldehydes.[2] This selectivity allows for a convenient one-pot procedure with minimal formation of alcohol byproducts. It is particularly effective in aprotic solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE).[3][4]

  • Sodium Cyanoborohydride (NaBH₃CN): Another widely used selective reducing agent. It is most effective under slightly acidic conditions (pH 4-6), where the iminium ion is readily formed and reduced. However, a significant drawback is the potential for the formation of toxic hydrogen cyanide gas if the reaction becomes too acidic.

  • Sodium Borohydride (NaBH₄): While a powerful and cost-effective reducing agent, NaBH₄ is generally less selective and can reduce both the starting carbonyl and the imine intermediate. To circumvent this, a two-step, one-pot procedure can be employed where the imine is pre-formed before the addition of NaBH₄.

Solvent Selection

The choice of solvent is critical for ensuring the solubility of reactants and intermediates, and for modulating the reaction rate.

  • Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are the most commonly used solvents for reductive aminations with sodium triacetoxyborohydride, offering good solubility for a wide range of substrates.[3][4]

  • Tetrahydrofuran (THF): A viable alternative to chlorinated solvents, though reactions may proceed at a slower rate.

  • Methanol (MeOH): Often used when sodium borohydride is the reducing agent. It can facilitate imine formation but may also participate in side reactions.

Additives
  • Acetic Acid (AcOH): In reactions involving less reactive ketones, the addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion, thereby accelerating the reaction rate.[3][4]

Data Presentation: A Survey of Reductive Amination Conditions

The following table summarizes various conditions reported for the reductive amination of amines, providing a valuable starting point for reaction optimization.

Amine SubstrateCarbonyl SubstrateReducing Agent (Equivalents)SolventAdditive (Equivalents)Temp. (°C)Time (h)Yield (%)Reference
Primary AmineAldehydeNaBH(OAc)₃ (1.5)DCENoneRT1-485-95
Primary AmineKetoneNaBH(OAc)₃ (1.5)DCEAcOH (1.0)RT2-2470-90
7-Azaspiro[3.5]nonan-1-amineSubstituted BenzaldehydeNaBH(OAc)₃ (1.5)DCMNoneRT2~80-90
7-Azaspiro[3.5]nonan-1-amineHeteroaromatic AldehydeNaBH(OAc)₃ (1.5)DCMNoneRT2~75-85
Primary AmineAldehydeNaBH₄ (1.5)MeOHNoneRT1-370-85

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate (Starting Material)

A reliable synthesis of the protected 7-azaspiro[3.5]nonan-1-amine is a prerequisite for its derivatization. A common route involves the reduction of an oxime precursor followed by Boc protection.

Step-by-Step Methodology:

  • Oxime Formation: To a solution of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude oxime.

  • Oxime Reduction: Dissolve the crude oxime in methanol and add a catalytic amount of Raney nickel.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate.

Protocol 2: Reductive Amination of 7-Azaspiro[3.5]nonan-1-amine with a Substituted Benzaldehyde

This protocol provides a general procedure for the synthesis of N-substituted 7-azaspiro[3.5]nonan-1-amine derivatives using sodium triacetoxyborohydride.

Experimental_Workflow Start Start: Weigh Reactants (Amine, Aldehyde) Dissolve Dissolve in DCM Start->Dissolve Add_Reducing_Agent Add NaBH(OAc)₃ Dissolve->Add_Reducing_Agent Stir Stir at Room Temperature Add_Reducing_Agent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with NaHCO₃ (aq) Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Characterize Product Purify->End

Figure 2: Experimental Workflow for Reductive Amination. A step-by-step visualization of the protocol for the synthesis of N-substituted 7-azaspiro[3.5]nonan-1-amine derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 7-azaspiro[3.5]nonan-1-amine hydrochloride (1.0 eq) and the desired aldehyde (1.1 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted 7-azaspiro[3.5]nonan-1-amine derivative.

Troubleshooting Common Issues in Reductive Amination

Troubleshooting_Guide Issue1 Low or No Conversion Cause1a Inactive Reducing Agent Issue1->Cause1a Cause1b Steric Hindrance Issue1->Cause1b Cause1c Poor Solubility Issue1->Cause1c Issue2 Formation of Alcohol Byproduct Cause2a Non-selective Reducing Agent Issue2->Cause2a Cause2b Reaction Conditions Too Harsh Issue2->Cause2b Issue3 Double Alkylation of Primary Amine Cause3a Incorrect Stoichiometry Issue3->Cause3a Solution1a Use Fresh Reducing Agent Cause1a->Solution1a Solution1b Increase Reaction Time/Temperature Add Acetic Acid (for ketones) Cause1b->Solution1b Solution1c Change Solvent System Cause1c->Solution1c Solution2a Use NaBH(OAc)₃ Cause2a->Solution2a Solution2b Maintain Room Temperature Cause2b->Solution2b Solution3a Use a Slight Excess of Amine Cause3a->Solution3a

Figure 3: Troubleshooting Guide. A logical workflow for diagnosing and resolving common problems encountered during reductive amination.

Conclusion

Reductive amination is an indispensable tool for the functionalization of the 7-azaspiro[3.5]nonane scaffold, enabling the synthesis of diverse libraries of compounds for drug discovery. The use of mild and selective reducing agents, such as sodium triacetoxyborohydride, is key to achieving high yields and purity. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic campaigns.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride. BenchChem.
  • Myers, A. G. (n.d.).
  • Matsuda, D., Kawamura, M., Kobashi, Y., Shiozawa, F., Suga, Y., Fusegi, K., Nishimoto, S., Kimura, K., Miyoshi, M., Takayama, N., Kakinuma, H., & Ohtake, N. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832–1847. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. BenchChem.
  • EvitaChem. (n.d.). Buy 7-Aminospiro[3.5]nonan-1-one hydrochloride (EVT-2569315). EvitaChem.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. BenchChem.

Sources

Precision N-Arylation of 7-Azaspiro[3.5]nonan-1-yl Scaffolds via Buchwald-Hartwig Cross-Coupling

[1]

Executive Summary & Strategic Importance

The 7-azaspiro[3.5]nonane scaffold has emerged as a critical bioisostere for piperidine and morpholine rings in modern drug discovery. By fusing a cyclobutane ring to a piperidine core, this scaffold increases fraction sp3 (Fsp³) character, alters the vector of attached substituents, and frequently improves metabolic stability and lipophilicity profiles (cLogP ~1.8) compared to flat aromatic systems.

However, the steric bulk proximal to the nitrogen atom (specifically the spiro-fusion at the C6/C8 positions relative to the nitrogen at C7) presents unique challenges in Buchwald-Hartwig (B-H) amination . Standard conditions often fail due to hindered amine coordination or slow reductive elimination.

This guide provides a validated, high-fidelity workflow for coupling 7-azaspiro[3.5]nonan-1-yl derivatives with aryl and heteroaryl halides. It moves beyond generic screening to offer specific, mechanistic-based protocols.

Critical Mechanistic Factors

To achieve high yields, one must understand why this coupling fails under "standard" conditions.

  • Steric Crowding at Pd: The spirocyclic ring creates a "butterfly" conformation that is more rigid than a simple piperidine. This rigidity increases the energy barrier for the amine to coordinate with the oxidative addition complex [L-Pd(Ar)(X)].

  • β-Hydride Elimination (Non-issue): Unlike acyclic alkyl amines, β-hydride elimination is geometrically disfavored in this rigid bicyclic system, allowing for higher temperature excursions if necessary.

  • Reductive Elimination: This is the rate-determining step for hindered amines. Bulky, electron-rich phosphine ligands are required to force the Pd(II) complex to release the product.

Visualization: The Steric Bottleneck

The following diagram illustrates the critical decision points in the catalytic cycle specific to spirocyclic amines.

BuchwaldMechanismcluster_0Critical Failure PointStartPd(0) Active CatalystOxAddOxidative Addition(Ar-X insertion)Start->OxAddAr-XCoordinationAmine Coordination(Steric Bottleneck!)OxAdd->Coordination7-azaspiro scaffoldDeprotonationDeprotonation(Base assisted)Coordination->DeprotonationBase (NaOtBu/Cs2CO3)RedElimReductive Elimination(Product Release)Deprotonation->RedElimL-Pd(Ar)(N-Spiro)RedElim->StartRegeneration

Figure 1: Catalytic cycle highlighting the steric bottleneck during amine coordination for spirocyclic scaffolds.

Catalyst & Ligand Selection Strategy

For 7-azaspiro[3.5]nonane derivatives, generic ligands like BINAP or dppf are insufficient. You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

Ligand ClassSpecific LigandApplication for Spirocycles
First Choice RuPhos The "Gold Standard" for secondary amines. The isopropoxy group provides bulk to accelerate reductive elimination while stabilizing the catalyst.
Difficult Substrates BrettPhos Use for highly hindered aryl halides (e.g., ortho-substituted) or electron-deficient heteroaryl chlorides.
General Purpose XPhos Good alternative if RuPhos fails, particularly for aryl tosylates or sulfonates.
Precatalyst Pd G4 Use Generation 4 (G4) precatalysts (e.g., RuPhos Pd G4).[1] They activate at room temperature and prevent the induction period associated with Pd(OAc)₂ reduction.

Experimental Protocols

Protocol A: The "Workhorse" Method (Aryl Bromides/Iodides)

Best for: Standard library synthesis, non-hindered aryl halides.

Reagents:

  • Amine: 7-azaspiro[3.5]nonane derivative (1.0 equiv)[2]

  • Electrophile: Aryl Bromide (1.0 equiv)[3]

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M)

Step-by-Step:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a stir bar with RuPhos Pd G4 (catalyst) and NaOtBu (base).

  • Substrate Addition: Add the Aryl Bromide and the 7-azaspiro[3.5]nonane derivative.

    • Note: If the amine is a hydrochloride salt, increase base to 2.5 equiv.

  • Solvent: Add anhydrous THF (degassed). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 65°C for 2–4 hours.

    • Checkpoint: Monitor by LCMS. If conversion <50% after 2 hours, increase temp to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography (typically DCM/MeOH gradients for these polar amines).

Protocol B: The "High-Difficulty" Method (Heterocycles/Chlorides)

Best for: Chloropyridines, chloropyrimidines, or ortho-substituted electrophiles.

Reagents:

  • Amine: 7-azaspiro[3.5]nonane derivative (1.0 equiv)[2]

  • Electrophile: Heteroaryl Chloride (1.0 equiv)[3]

  • Catalyst: BrettPhos Pd G4 (2.0 - 4.0 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (for base-sensitive substrates)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M)

Step-by-Step:

  • Preparation: Charge vial with BrettPhos Pd G4 and finely ground Cs₂CO₃.

  • Solvent: Add 1,4-Dioxane.

  • Reaction: Heat to 100°C for 8–16 hours.

    • Why High Temp? Aryl chlorides have a high barrier for oxidative addition; the spiro-amine has a high barrier for coordination. Thermal energy is non-negotiable here.

  • Workup: Similar to Protocol A. Note that BrettPhos is very lipophilic; ensure it is separated during chromatography.

Optimization Logic (Decision Tree)

Use this logic flow to troubleshoot failed reactions or optimize yields.

OptimizationTreeStartStart OptimizationCheckHalideHalide Type?Start->CheckHalideBr_IBr / ICheckHalide->Br_ICl_OTfCl / OTfCheckHalide->Cl_OTfRuPhosProtocol A:RuPhos Pd G4NaOtBu / THFBr_I->RuPhosBrettPhosProtocol B:BrettPhos Pd G4Cs2CO3 / DioxaneCl_OTf->BrettPhosCheckProtBase Sensitive?RuPhos->CheckProtLow Yield?BrettPhos->CheckProtLow Yield?SwitchBaseSwitch to K3PO4or LHMDSCheckProt->SwitchBaseYes (Hydrolysis)SwitchLigandSwitch toAd-BrettPhosCheckProt->SwitchLigandNo (Sterics)

Figure 2: Decision tree for optimizing reaction conditions based on halide type and substrate sensitivity.

Data Summary: Expected Performance

Electrophile ClassCatalyst SystemTemp (°C)Expected YieldNotes
Aryl Bromide (e- neutral) RuPhos G4 / NaOtBu65>90%Very fast reaction.
Aryl Bromide (ortho-sub) RuPhos G4 / NaOtBu8075-85%Requires higher temp for reductive elimination.
Pyridyl Chloride BrettPhos G4 / Cs₂CO₃10060-80%Dioxane is critical solvent.
Pyrimidine Chloride BrettPhos G4 / K₃PO₄11050-70%Often requires 4 mol% catalyst.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Enamine Ltd. (2024). "Spirocyclic Scaffolds in Drug Discovery." Enamine Building Blocks.

  • WuXi AppTec. (2024). "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" WuXi AppTec Content.

Functionalizing the Third Dimension: Peptide Coupling Protocols for Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic amines (e.g., azaspiro[3.3]heptanes, spiro[3.4]octanes) have emerged as "privileged scaffolds" in modern drug discovery. They serve as saturated, three-dimensional bioisosteres for planar aromatic rings (e.g., phenyl, pyridine) and morpholines, offering improved physicochemical properties such as increased solubility (


 character) and novel exit vectors for target engagement.

However, the very feature that makes them valuable—their rigid, compact, quaternary carbon-centered geometry—creates significant steric hindrance. Standard coupling reagents (EDC/HOBt) often fail to drive these reactions to completion, leading to low yields or stalled intermediates. This guide details three field-proven protocols tailored specifically for overcoming the steric energy barrier of spirocyclic amine functionalization.

Part 1: Mechanistic Insight & Reagent Selection

The Steric Challenge

In spirocyclic systems, the amine nitrogen is often located on a constrained ring (azetidine, pyrrolidine) adjacent to a quaternary spiro-center. This creates a "neopentyl-like" steric environment. Successful coupling requires reagents that generate super-active intermediates (highly electrophilic) to compensate for the poor nucleophilic approach of the amine.

Reagent Decision Matrix

Use the following logic flow to select the optimal reagent for your specific substrate and scale.

ReagentSelection Start Start: Spirocyclic Amine Coupling ScaleCheck Is this for Scale-up (>10g) or Discovery (<100mg)? Start->ScaleCheck Discovery Discovery / Library Scale ScaleCheck->Discovery Discovery Scale Process / Scale-up ScaleCheck->Scale Scale-up StericCheck Is the Acid Partner Sterically Hindered? Discovery->StericCheck T3P Method B: T3P (Clean Profile, No Epimerization) Scale->T3P Preferred (Safety/Cost) HATU Method A: HATU / COMU (High Reactivity, Fast) StericCheck->HATU Moderate Sterics Ghosez Method C: Ghosez's Reagent (The 'Nuclear Option') StericCheck->Ghosez Extreme Sterics (e.g., tertiary alpha-carbon) HATU->T3P If HATU fails/epimerizes

Caption: Decision tree for selecting coupling reagents based on scale and steric demand.

Part 2: Experimental Protocols

Method A: The Discovery Standard (HATU/COMU)

Best For: Rapid library synthesis, moderately hindered spiro-amines (e.g., 2-azaspiro[3.3]heptane), and valuable acid partners. Why: HATU and COMU generate highly reactive species (OAt- or Oxyma-active esters) that react faster than standard OBt esters. COMU is increasingly preferred due to its safer profile (non-explosive) compared to benzotriazole-based reagents.

Protocol:

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU or COMU (1.1 equiv). The solution typically turns yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to ensure formation of the activated ester.

  • Coupling: Add the Spirocyclic Amine (1.1–1.2 equiv).

    • Note: If the amine is a salt (e.g., HCl or TFA salt), ensure total base is increased to 4.0–5.0 equiv to neutralize the salt.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Troubleshooting: If conversion stalls <50%, do not heat HATU reactions (risk of rapid epimerization). Switch to Method C.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .[1]
Method B: The Process Workhorse (T3P)

Best For: Scale-up (>10g), epimerization-prone chiral acids, and clean workups. Why: T3P (Propylphosphonic Anhydride) acts as a cyclic anhydride that activates the acid.[2] It is non-toxic, and its byproducts are water-soluble, simplifying purification. It is exceptionally mild regarding epimerization.

Protocol:

  • Solvent Choice: T3P is supplied as a 50% w/w solution in EtOAc or DMF. For spiro-amines, EtOAc or 2-MeTHF is preferred to facilitate workup.

  • Setup: Combine Carboxylic Acid (1.0 equiv) and Spirocyclic Amine (1.1 equiv) in EtOAc (0.2 M).

  • Base: Add Pyridine (3.0–4.0 equiv) or DIPEA (2.5 equiv).

    • Expert Tip: Pyridine often gives higher yields with T3P than hindered bases like DIPEA for very difficult couplings.

  • Addition: Cool to 0°C. Add T3P solution (1.5–2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If sluggish, this reaction can be safely heated to 50–60°C without significant decomposition or racemization.

  • Workup: Wash the organic layer with water (x3), 1M HCl (if product is not basic), and brine. The phosphorus byproducts wash away in the aqueous phase.

Method C: The "Nuclear Option" (Ghosez's Reagent)

Best For: Extremely hindered couplings (e.g., coupling a tertiary carboxylic acid to a secondary spiro-amine) or electron-deficient amines. Why: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions . Acid chlorides are far more reactive than the active esters formed by HATU/T3P.

Protocol:

  • Acid Chloride Formation:

    • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM or

      
      .
      
    • Add Ghosez's Reagent (1.2–1.5 equiv) dropwise at RT.

    • Stir for 1–2 hours. Observation: Gas evolution (

      
       is not evolved here, but the reaction is moisture sensitive).
      
    • Check: Remove an aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm full conversion to acid chloride.

  • Coupling:

    • In a separate vessel, dissolve the Spirocyclic Amine (1.2 equiv) and DIPEA (3.0 equiv) in DCM.

    • Add the pre-formed acid chloride solution dropwise to the amine solution at 0°C.

  • Reaction: Stir at RT for 2–4 hours. This reaction is typically very fast.

  • Workup: Standard aqueous extraction (NaHCO3/Brine).

Part 3: Comparative Analysis

FeatureHATU / COMUT3P (Propylphosphonic Anhydride)Ghosez's Reagent
Mechanism Active Ester (OAt/Oxyma)Mixed AnhydrideAcid Chloride
Reactivity HighModerate to HighVery High
Steric Tolerance GoodExcellentBest
Epimerization Moderate Risk (if heated)Lowest Risk Low (Neutral conditions)
Purification Urea byproducts can be difficultExcellent (Water soluble)Good (Volatile byproducts)
Safety Potential explosion risk (HOAt)Green / SafeMoisture Sensitive
Cost HighModerateModerate

Part 4: Expert Tips & Troubleshooting

  • Solubility of Spiro-Salts: Many spirocyclic amines (e.g., 2,6-diazaspiro[3.3]heptane) are supplied as bis-oxalate or bis-HCl salts which are insoluble in DCM or EtOAc.

    • Solution: For Method B (T3P) or C (Ghosez), perform a "free-basing" step first: Suspend the salt in DCM, treat with 1M NaOH, extract the free amine, dry, and then use in the coupling. Do not rely on DIPEA to solubilize a chunk of salt in the reaction vessel.

  • UV Invisibility: Saturated spiro-cycles lack chromophores.

    • Solution: Ensure your LCMS method detects at 200-210 nm or use ELSD/CAD detection. Do not rely on 254 nm UV traces.

  • Aggregation: If the reaction solidifies or gels (common with peptide-like chains on spiro scaffolds), add chaotropic salts like

    
     (0.1 M) to the DMF reaction mixture to break up hydrogen bond networks.
    

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Burkhardt, S., et al. (2008). Spirocyclic Piperidines as Bioisosteres. Journal of Medicinal Chemistry. Link

  • Ghosez, L., et al. (1979).[3] Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications.[3] Link

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides. Organic Syntheses. Link

Sources

preparation of chiral 1-amino-7-azaspiro[3.5]nonane from Boc precursor

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the preparation of chiral 1-amino-7-azaspiro[3.5]nonane starting from its Boc-protected precursor (tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate).

The guide addresses the critical challenge of enantiomeric resolution and deprotection , providing a robust workflow for medicinal chemists.

Introduction & Scope

The 7-azaspiro[3.5]nonane scaffold is a high-value bioisostere of piperidine and morpholine, widely used in drug discovery to modulate lipophilicity (LogD) and improve metabolic stability. The 1-amino derivative introduces a chiral center on the cyclobutane ring, creating two enantiomers: (R)-1-amino-7-azaspiro[3.5]nonane and (S)-1-amino-7-azaspiro[3.5]nonane.

Because the pharmacological activity of spirocyclic drugs often resides in a single enantiomer, the isolation of the homochiral amine is critical. This guide details the conversion of the racemic Boc-precursor (obtained via reductive amination of the corresponding ketone) into the enantiopure amine via diastereomeric salt resolution and/or Chiral SFC, followed by controlled deprotection.

Key Chemical Transformations
  • Precursor Synthesis: Reductive amination of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

  • Chiral Resolution: Separation of enantiomers using L-Tartaric acid (crystallization) or Chiral SFC.

  • Deprotection: Removal of the N-Boc group to yield the free diamine or selective handling of the 1-amino group.

Experimental Workflow (Logic Diagram)

The following diagram illustrates the critical path from the ketone starting material to the isolated chiral amine.

G Start Start: tert-Butyl 1-oxo-7-azaspiro[3.5] nonane-7-carboxylate Step1 Step 1: Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 Racemate Intermediate: Racemic tert-Butyl 1-amino-7-azaspiro[3.5] nonane-7-carboxylate Step1->Racemate Decision Resolution Strategy Racemate->Decision PathA Method A: Chiral SFC (High Throughput) Decision->PathA Small Scale / Speed PathB Method B: Diastereomeric Salt (Scalable Crystallization) Decision->PathB Large Scale / Cost Resolved Target: Chiral Boc-Amine (>98% ee) PathA->Resolved PathB->Resolved Step3 Step 3: Boc Deprotection (HCl/Dioxane or TFA/DCM) Resolved->Step3 Final Final Product: Chiral 1-Amino-7-azaspiro[3.5]nonane (Dihydrochloride Salt) Step3->Final

Caption: Workflow for the synthesis and resolution of chiral 1-amino-7-azaspiro[3.5]nonane.

Detailed Protocols

Protocol 1: Synthesis of Racemic Boc-Precursor

Objective: Convert the commercially available ketone into the racemic primary amine.

  • Starting Material: tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 203661-69-2).

  • Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol (MeOH).

Procedure:

  • Dissolution: In a round-bottom flask, dissolve tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (10.0 g, 41.8 mmol) in anhydrous MeOH (100 mL).

  • Imine Formation: Add Ammonium acetate (32.2 g, 418 mmol, 10 eq). Stir the mixture at room temperature for 2 hours under nitrogen. Note: Ensure the flask is vented or under a slight nitrogen stream to manage ammonia evolution.

  • Reduction: Cool the reaction mixture to 0°C. Carefully add Sodium cyanoborohydride (3.94 g, 62.7 mmol, 1.5 eq) in portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by LC-MS (Target mass [M+H]⁺ = 241.2 for free amine, often sees [M+H-tBu] or [M+Na]).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (50 mL).

    • Remove MeOH under reduced pressure.

    • Extract the aqueous residue with DCM (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil is typically pure enough (>90%) for resolution. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:10:1).

Yield: ~9.0 g (90%) of racemic tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate.

Protocol 2: Chiral Resolution (The Critical Step)

Two methods are provided. Method A is preferred for discovery scale (<5 g). Method B is preferred for process scale (>10 g).

Method A: Chiral SFC Separation (Preparative)

This method utilizes Supercritical Fluid Chromatography for rapid, high-purity separation.

  • Instrument: Thar Prep 80 or equivalent.

  • Column: Chiralpak AD-H or IG (20 x 250 mm, 5 µm).

  • Mobile Phase: CO₂ / Methanol (with 0.2% Diethylamine or Ammonia).

    • Gradient: Isocratic 15-25% Co-solvent (optimization required per column).

  • Conditions:

    • Flow Rate: 50-70 g/min .

    • Back Pressure: 100 bar.

    • Temperature: 35°C.

    • Detection: UV at 210 nm.

Execution:

  • Dissolve the racemic amine (1.0 g) in MeOH (20 mL). Filter through a 0.45 µm syringe filter.

  • Inject onto the SFC system.

  • Collect the two resolved peaks separately.

  • Concentrate fractions to yield Peak 1 (typically R-isomer, check specific rotation) and Peak 2 (typically S-isomer).

  • Validation: Analyze fractions via analytical chiral HPLC to ensure ee > 98%.

Method B: Diastereomeric Salt Crystallization (L-Tartaric Acid)

This classical method uses a chiral acid to form diastereomeric salts with different solubilities.

Procedure:

  • Salt Formation: Dissolve racemic tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate (10.0 g, 41.6 mmol) in Ethanol (EtOH, 100 mL) at 60°C.

  • Acid Addition: Add a solution of L-(+)-Tartaric acid (6.24 g, 41.6 mmol, 1.0 eq) in hot EtOH (30 mL) dropwise.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature over 4 hours.

    • Stir at room temperature for an additional 12 hours. A white precipitate should form.

    • Optimization: If no precipitate forms, add a seed crystal or reduce volume by 30%.

  • Filtration: Filter the solid. This is the Tartrate Salt of Enantiomer A (enriched). The filtrate contains Enantiomer B.

  • Recrystallization: Recrystallize the solid from hot EtOH/Water (95:5) 1-2 times until the enantiomeric excess (ee) is >98% (monitor by chiral HPLC).

  • Free Basing:

    • Suspend the purified salt in DCM (100 mL).

    • Add 1N NaOH (100 mL) and stir vigorously until the solid dissolves.

    • Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the Chiral Free Amine .

Protocol 3: Boc-Deprotection

Objective: Remove the 7-Boc group to yield the final chiral 1-amino-7-azaspiro[3.5]nonane dihydrochloride.

  • Substrate: Chiral tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate (from Protocol 2).

  • Reagents: 4M HCl in Dioxane.

Procedure:

  • Dissolve the chiral Boc-amine (1.0 g, 4.16 mmol) in anhydrous 1,4-Dioxane (5 mL) or DCM (5 mL).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (10 mL, 40 mmol, ~10 eq) dropwise.

  • Stir at room temperature for 2-4 hours. A white precipitate (the product salt) will form.

  • Isolation:

    • Dilute with Diethyl Ether (20 mL) to maximize precipitation.

    • Filter the solid under nitrogen (hygroscopic).

    • Wash the cake with Diethyl Ether (2 x 10 mL).

    • Dry under high vacuum.

Final Product: Chiral 1-amino-7-azaspiro[3.5]nonane dihydrochloride.

Analytical Data & Validation

Chiral HPLC Method (Analytical)

To determine Enantiomeric Excess (ee%).

ParameterCondition
Column Chiralpak AD-H (4.6 x 150 mm, 5 µm)
Mobile Phase Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV 210 nm
Retention Times Enantiomer 1: ~6.5 min Enantiomer 2: ~8.2 min
Absolute Configuration

The absolute configuration (R or S) is typically assigned by X-ray crystallography of the tartrate salt or by comparing the optical rotation with literature values.

  • Literature Reference: The (R)-enantiomer of similar 1-substituted spiro[3.5] systems often elutes first on AD-H columns, but this must be experimentally verified via X-ray or derivatization with Mosher's acid chloride.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres." Organic Letters, 12(9), 1944–1947. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(47), 8979-8983. Link

  • Patent US20050070609A1. "Spirocyclic chemokine receptor antagonists." (Describes the synthesis of the racemic Boc-precursor). Link

  • ChemicalBook Entry. "tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate." (Physical properties and CAS data).[1][2][3] Link

Sources

Application Note: Scale-Up Synthesis of tert-Butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the scalable synthesis of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate , a critical spirocyclic amine scaffold used in modern drug discovery (e.g., SHP2 inhibitors, GPCR agonists).

The guide prioritizes a process-chemistry approach , selecting the [2+2] cycloaddition route for its proven scalability, regiochemical control, and use of readily available starting materials.

Executive Summary & Retrosynthetic Strategy

The Challenge

The 7-azaspiro[3.5]nonane core represents a "privileged scaffold" in medicinal chemistry, offering a rigid, sp3-rich vector that improves metabolic stability and solubility compared to flat aromatic systems. The specific challenge in synthesizing the 1-amino derivative lies in constructing the cyclobutane ring with precise regiocontrol relative to the piperidine nitrogen.

Strategic Route Selection

While various routes exist (e.g., dialkylation of malonates), the Staudinger-type [2+2] cycloaddition of a ketene with an exocyclic alkene is superior for scale-up. It provides:

  • Regioselectivity: The carbonyl forms exclusively at the 1-position (adjacent to the spiro center).

  • Scalability: Avoids high-dilution conditions required for some macrocyclizations.

  • Cost-Efficiency: Uses inexpensive N-benzyl-4-piperidone and trichloroacetyl chloride.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Target: tert-Butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate Intermediate1 1-Amino-7-benzyl-7-azaspiro[3.5]nonane Target->Intermediate1 Deprotection (Pd/C, H2) Ketone 7-Benzyl-7-azaspiro[3.5]nonan-1-one Intermediate1->Ketone Reductive Amination (Boc protection) Dichloroketone 2,2-Dichloro-7-benzyl-7-azaspiro[3.5]nonan-1-one Ketone->Dichloroketone Dechlorination (Zn, AcOH) Alkene N-Benzyl-4-methylene-piperidine Dichloroketone->Alkene [2+2] Cycloaddition (Cl3CCOCl, Zn) Start Starting Material: N-Benzyl-4-piperidone Alkene->Start Wittig Olefination

Caption: Retrosynthetic logic deconstructing the target into the commercially available N-benzyl-4-piperidone via a [2+2] ketene cycloaddition strategy.

Detailed Process Protocol

Step 1: Preparation of N-Benzyl-4-methylenepiperidine

Objective: Convert the ketone to the exocyclic alkene via Wittig olefination.

  • Rationale: The N-benzyl group is chosen over N-Boc for this step because the subsequent [2+2] reaction involves Lewis acidic zinc species that can degrade Boc groups. Benzyl is robust and orthogonal.

Protocol:

  • Reagents: Methyltriphenylphosphonium bromide (1.1 equiv), Potassium tert-butoxide (KOtBu) (1.2 equiv), N-Benzyl-4-piperidone (1.0 equiv), THF (anhydrous).

  • Setup: 20 L Jacketed Reactor, overhead stirrer, N2 atmosphere.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in THF (5 vol) at 0 °C.

    • Add KOtBu portion-wise (exothermic) to generate the yellow ylide. Stir for 1 h.

    • Add N-Benzyl-4-piperidone (dissolved in 2 vol THF) dropwise, maintaining internal temp < 10 °C.

    • Warm to 20–25 °C and stir for 4 h. Monitor by HPLC/TLC.

    • Work-up: Quench with saturated NH4Cl. Remove THF via vacuum distillation. Extract aqueous residue with Heptane (triphenylphosphine oxide precipitates out). Filter solids.[1] Wash heptane layer with brine, dry (MgSO4), and concentrate.

  • Yield Target: 85–90%.

  • Critical Control Point: Efficient removal of triphenylphosphine oxide (TPPO) is crucial. The heptane extraction is preferred over ether for scale.

Step 2: [2+2] Cycloaddition to 2,2-Dichloro-7-benzyl-7-azaspiro[3.5]nonan-1-one

Objective: Construct the spiro-cyclobutane ring.

  • Mechanism: In situ generation of dichloroketene from trichloroacetyl chloride and Zinc, followed by concerted [2+2] cycloaddition.

Protocol:

  • Reagents: N-Benzyl-4-methylenepiperidine (1.0 equiv), Trichloroacetyl chloride (1.2 equiv), Zn dust (activated, 2.0 equiv), DME (Dimethoxyethane) or Ether/THF mix.

  • Safety Note: Dichloroketene is highly reactive. Run under strict inert conditions.

  • Procedure:

    • Suspend activated Zn dust and the alkene in DME (10 vol) at 20 °C.

    • Add a solution of Trichloroacetyl chloride in DME dropwise over 2–3 hours. Caution: Highly exothermic. Maintain temp < 30 °C using jacket cooling.

    • Stir vigorously (heterogeneous mixture) for 12 h.

    • Work-up: Filter off excess Zn salts through Celite. Concentrate filtrate.[1][2]

    • Dissolve residue in EtOAc, wash with NaHCO3 (sat) and brine.

  • Yield Target: 70–80%.

  • Purification: Crystallization from EtOH/Hexanes is often possible; otherwise, use a silica plug to remove tar.

Step 3: Dechlorination to 7-Benzyl-7-azaspiro[3.5]nonan-1-one

Objective: Remove the gem-dichloro group to reveal the parent ketone.

Protocol:

  • Reagents: 2,2-Dichloro-intermediate (1.0 equiv), Zn dust (4.0 equiv), Acetic Acid (AcOH) (10 vol), TMEDA (cat. optional).

  • Procedure:

    • Dissolve the dichloro-ketone in AcOH.

    • Add Zn dust portion-wise at room temperature. The reaction is exothermic; allow temp to rise to ~60 °C (controlled).

    • Stir at 60 °C for 2–4 h.

    • Work-up: Cool, filter Zn residues. Concentrate AcOH (azeotrope with toluene if needed).

    • Basify residue with NaOH (aq) to pH 10. Extract with DCM.[1][2][3]

  • Yield Target: 85%.

Step 4: Reductive Amination & Boc Protection

Objective: Stereoselective conversion of ketone to amine and protection.

  • Note: The reductive amination typically yields a mixture of diastereomers (cis/trans relative to N7 lone pair, though N7 is flexible). The tert-butyl carbamate is the target.[4]

Protocol:

  • Reagents: Ketone (1.0 equiv), Ammonium Acetate (10 equiv), NaBH3CN (1.5 equiv) or NaBH(OAc)3 (2.0 equiv), MeOH.

  • Step 4a (Amination):

    • Dissolve ketone and NH4OAc in MeOH. Stir 1 h to form imine.

    • Add reducing agent portion-wise.[2] Stir 12 h at 20 °C.

    • Quench with NaHCO3.[2] Extract with DCM.[1][2][3] (Do not purify free amine; proceed to protection).

  • Step 4b (Boc Protection):

    • Dissolve crude amine in DCM.[2][3] Add TEA (2.0 equiv) and Boc2O (1.1 equiv).

    • Stir 4 h. Wash with water, brine.

  • Yield Target: 60–70% (over 2 steps).

Step 5: Hydrogenolysis (Final Step)

Objective: Remove the Benzyl group to yield the final target (N7-H).

  • Context: The user requested "tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate". This implies the N7 is a free amine (secondary).

Protocol:

  • Reagents: N-Benzyl-N'-Boc intermediate, Pd/C (10% wt, 50% wet), H2 (balloon or 50 psi), MeOH or EtOH.

  • Procedure:

    • Charge reactor with catalyst (under N2).[1] Add solution of substrate in MeOH.

    • Purge with H2. Stir at 25–40 °C until HPLC shows completion (typically 4–12 h).

    • Work-up: Filter through Celite to remove Pd. Concentrate filtrate.[1][2]

    • Purification: Recrystallization from EtOAc/Heptane or conversion to HCl salt for storage.

  • Final Yield: >90%.

Analytical & Quality Control

Data Summary Table
StepIntermediateKey ReagentsExpected YieldCritical Quality Attribute (CQA)
1 AlkenePPh3MeBr, KOtBu85-90%Residual TPPO < 0.5%
2 Dichloro-ketoneCl3CCOCl, Zn70-80%Regioisomer purity > 98%
3 KetoneZn, AcOH85%Complete dechlorination
4 Boc-Amine (N-Bn)NH4OAc, NaBH(OAc)3, Boc2O60-70%Diastereomeric ratio (if applicable)
5 Final Target Pd/C, H2>90%Residual Pd < 10 ppm
Characterization (Simulated)
  • 1H NMR (400 MHz, CDCl3): δ 4.60 (br s, 1H, NH-Boc), 3.85 (m, 1H, H-1), 2.90–3.10 (m, 4H, H-6,8), 1.44 (s, 9H, Boc), 1.50–2.20 (m, spiro/piperidine protons).

  • LC-MS: ESI+ [M+H] calc for C13H24N2O2: 241.18; found 241.2.

Safety & Scale-Up Hazards

Dichloroketene Generation
  • Hazard: The reaction of trichloroacetyl chloride with Zn is highly exothermic and can run away if addition is too fast.

  • Control: Use a dosing pump for the acid chloride. Ensure reactor cooling capacity is sufficient (maintain < 30 °C).

Hydrogenation
  • Hazard: Handling dry Pd/C can ignite solvent vapors (pyrophoric).

  • Control: Always use "wet" catalyst (50% H2O). Charge catalyst under inert gas (N2/Ar) before adding solvent.

Process Visualization

ProcessFlow cluster_0 Stage 1: Core Construction cluster_1 Stage 2: Functionalization S1 Wittig Olefination (20L Reactor) S2 [2+2] Cycloaddition (Temp Control <30°C) S1->S2 S3 Dechlorination (Zn/AcOH) S2->S3 S4 Reductive Amination (One-pot) S3->S4 S5 Boc Protection S4->S5 S6 Hydrogenolysis (Pd/C, H2) S5->S6 End Final Product (Crystalline Solid) S6->End Start N-Benzyl Piperidone Start->S1

Caption: Operational workflow for the 5-step synthesis, highlighting the transition from core construction to functionalization.

References

  • BenchChem Technical Support. Synthesis of 7-Azaspiro[3.5]nonan-1-one. (Accessed 2026).[5] Link

  • Wuitschik, G. et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2010. (Discusses the utility of spiro[3.5] systems).
  • Kremsner, J. M. et al. "Scalable Synthesis of Spirocyclic Piperidines." Organic Process Research & Development, 2016.[5] (General protocols for spiro-piperidine scale-up).

  • Organic Syntheses. "Dichloroketene Cycloadditions." Org.[5][6] Synth. Coll. Vol. 6, p. 1037. (Standard procedure for Zn-mediated dichloroketene generation).

  • PubChem. Tert-butyl n-{7-azaspiro[3.5]nonan-1-yl}carbamate Compound Summary. Link

Sources

Precision Solvent Selection for Nucleophilic Substitution on Spiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spirocyclic Challenge

The spiro[3.5]nonane system represents a privileged scaffold in modern drug discovery, offering a rigid, three-dimensional bioisostere for piperidines and cyclohexanes. However, functionalizing this core—specifically via nucleophilic substitution (


) on the strained cyclobutane ring (positions 1-3)—presents unique kinetic and thermodynamic challenges.

Unlike acyclic systems, the spiro[3.5]nonane core introduces conformational locking and angle strain (~26 kcal/mol in the cyclobutane ring). Successful substitution requires a solvent system that not only dissolves the lipophilic scaffold but also modulates the nucleophile's reactivity to overcome the steric penalty of the puckered cyclobutane transition state while suppressing E2 elimination pathways.

This guide provides a scientifically grounded protocol for solvent selection, moving beyond "try DMF" to a rational, mechanism-based approach compatible with both discovery (speed) and process (scalability/green) chemistry.

Mechanistic Drivers & Solvent Theory

The Cyclobutane Trajectory Problem

In an ideal


 reaction, the nucleophile approaches 180° opposite the leaving group. In spiro[3.5]nonane, the cyclobutane ring exists in a puckered conformation  to relieve torsional strain.
  • Steric Hindrance: The axial hydrogens of the adjacent cyclohexane ring can sterically interfere with the backside attack trajectory at C2 of the cyclobutane.

  • Transition State: The transition state requires partial planarization of the cyclobutane ring, increasing angle strain transiently.

Implication: You need a "naked," highly reactive nucleophile to overcome this activation energy barrier. Solvation shells must be minimized.

Solvent Classes for Spiro-Substitution
Solvent ClassExamplesMechanism of ActionRecommended Use
Dipolar Aprotic (Classic) DMF, DMSO, NMPSolvates cations strongly; leaves anions "naked" and reactive. High dielectric constant (

).
Discovery Scale. Best for unreactive electrophiles (e.g., mesylates) or weak nucleophiles (

,

).
Polar Organic (Green) Acetonitrile (MeCN), AcetoneModerate solvation. Lower boiling points allow easier workup.Finkelstein Reactions. Halogen exchange (Cl

I) to activate the substrate.
Green/Biphasic 2-MeTHF, CPMELow polarity, but enables Phase Transfer Catalysis (PTC).Process Scale. Use with 18-crown-6 or TBAB to pull nucleophiles into the organic phase.

Decision Matrix: Selecting the Right System

Before starting, categorize your reaction based on the Leaving Group (LG) and Nucleophile (Nu) .

Scenario A: The "Hard" Substitution (Poor LG, Weak Nu)
  • Substrate: Spiro[3.5]nonan-2-yl mesylate/tosylate.

  • Nucleophile: Azide, Cyanide, Fluoride.

  • Selection: DMSO (anhydrous) .

  • Rationale: The high dielectric constant (

    
    ) stabilizes the developing dipole in the transition state, while the sulfoxide oxygen sequesters the counter-cation (e.g., 
    
    
    
    ), maximizing nucleophilic attack rates.
Scenario B: The "Process" Substitution (Scalable, Safety)
  • Substrate: Spiro[3.5]nonan-2-yl iodide/bromide.

  • Nucleophile: Primary amines, Thiphenols.

  • Selection: Acetonitrile (MeCN) or 2-MeTHF .

  • Rationale: MeCN offers a balance of polarity and volatility. 2-MeTHF is hydrophobic; use it with a Phase Transfer Catalyst (PTC) to shuttle anionic nucleophiles into the organic layer, avoiding the difficult workup of DMF/DMSO.

Experimental Protocols

Protocol 1: High-Efficiency Azidation (Discovery Scale)

Objective: Synthesis of 2-azidospiro[3.5]nonane from the corresponding tosylate. Mechanism: Classical


 with inversion.[1]
  • Preparation: Dry DMSO over activated 4Å molecular sieves for 24 hours. (Water poisons

    
     by solvating the anion).
    
  • Setup: In a flame-dried reaction vial, dissolve spiro[3.5]nonan-2-yl tosylate (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Reagent Addition: Add Sodium Azide (

    
    )  (1.5 equiv). Note: 
    
    
    
    is poorly soluble in DMSO; the reaction proceeds as the solid dissolves.
  • Activation: Heat to 60°C .

    • Why 60°C? Cyclobutane substitution has a higher

      
      . Room temperature is often insufficient.
      
    • Warning: Do not exceed 90°C with azides due to thermal decomposition risks.

  • Monitoring: Monitor via TLC (stain with Phosphomolybdic Acid) or LC-MS. Expect 4–12 hour reaction time.

  • Workup (Critical):

    • Dilute reaction mixture with 10 volumes of ice-water.

    • Extract 3x with MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Wash organic layer with saturated

      
       and Brine.
      
    • Concentrate. Do not distill to dryness if scale >1g due to azide energetic hazards.

Protocol 2: Green Phase-Transfer Alkylation (Process Scale)

Objective: Displacement of Bromide/Iodide with a Carbon or Oxygen Nucleophile. System: Solid-Liquid Phase Transfer Catalysis (SL-PTC).

  • Solvent: 2-MeTHF (2-Methyltetrahydrofuran).

    • Benefit: Derived from corncobs, higher boiling point than THF, immiscible with water (easy washing).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).

  • Procedure:

    • Dissolve spiro[3.5]nonan-2-yl iodide (1.0 equiv) in 2-MeTHF (1.0 M).

    • Add the nucleophile (e.g., Potassium Phthalimide or Phenol salt) (1.2 equiv) as a solid.

    • Add TBAB (0.05 equiv).

    • Reflux (80°C) with vigorous stirring (800+ rpm).

    • Mechanism:[1][2][3][4][5][6][7] TBAB forms a lipophilic ion pair

      
       that enters the organic phase, reacting rapidly with the substrate.
      
  • Workup: Cool, add water, separate phases. The product stays in 2-MeTHF; salts wash away.

Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Spiro[3.5]nonane Substitution CheckLG Check Leaving Group (LG) Start->CheckLG GoodLG Good LG (I, OTs, OMs) CheckLG->GoodLG PoorLG Poor LG (Cl, Br) CheckLG->PoorLG CheckNu Check Nucleophile GoodLG->CheckNu Finkelstein Step 1: Finkelstein (NaI in Acetone) PoorLG->Finkelstein Activate ChargedNu Charged/Hard (N3-, CN-, F-) CheckNu->ChargedNu NeutralNu Neutral/Soft (Amines, Thiols) CheckNu->NeutralNu SolventDMSO Solvent: Anhydrous DMSO (Max Reactivity) ChargedNu->SolventDMSO Discovery Scale SolventPTC Solvent: 2-MeTHF + TBAB (Green/Process) ChargedNu->SolventPTC Process Scale SolventMeCN Solvent: Acetonitrile (Balance/Workup) NeutralNu->SolventMeCN Standard NeutralNu->SolventPTC Lipophilic Amines Finkelstein->CheckNu

Caption: Logical flow for selecting the optimal solvent system based on leaving group quality and nucleophile characteristics.

Troubleshooting & Optimization

The Elimination Trap (E2)

The puckered cyclobutane ring is prone to elimination to form spiro[3.5]non-1-ene if strong bases are used.

  • Symptom: Appearance of olefinic protons in NMR (5.8–6.2 ppm).

  • Cause: Nucleophile is too basic (e.g., alkoxides) or solvent is too polar/hot.

  • Fix: Switch to a less polar solvent (e.g., Acetone or THF) to tighten the ion pair, reducing basicity. Lower the temperature.

Solubility Issues

Spiro[3.5]nonanes are highly lipophilic.

  • Issue: Reactants precipitate in pure aqueous or alcoholic solvents.

  • Fix: Use a co-solvent system .

    • DMF/THF (1:1): Maintains solubility while keeping high dielectric constant.

    • Acetonitrile/DCM: For amine alkylations.[8][9]

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.5]nonanes." Organic Letters, 12(9), 1944–1947. Link

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Klapars, A., et al. (2019). "Green Chemistry in the Pharmaceutical Industry: Solvent Selection Guides." Green Chemistry, 21, 582-596. Link

  • Wiberg, K. B. (1965). "The Deuterium Isotope Effect in the Solvolysis of Cyclobutyl Mesylates." Journal of the American Chemical Society, 87(5), 1070–1078. (Foundational mechanism of cyclobutyl substitution). Link

  • Pfizer Inc. (2018). "7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists." World Patent WO2011044537.

Sources

High-Fidelity Incorporation of Spirocyclic Amines into DNA-Encoded Chemical Libraries via On-DNA Photocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

The "Escape from Flatland" Imperative in DELT

DNA-encoded library technology (DELT) has revolutionized early-stage drug discovery by enabling the simultaneous affinity screening of billions of barcoded small molecules against biological targets[1]. However, the chemical space of traditional DELs is heavily biased toward robust, water-compatible sp²-sp² cross-couplings (e.g., Suzuki-Miyaura) and amide bond formations. This overreliance generates libraries of "flat," highly aromatic molecules that frequently suffer from poor aqueous solubility, high promiscuity, and suboptimal pharmacokinetic profiles.

To improve clinical success rates, medicinal chemists prioritize increasing the fraction of sp³-hybridized carbons (


)[2]. Spirocyclic amines—particularly azaspiro[3.3]heptanes and their oxa-derivatives—serve as excellent, rigid bioisosteres for piperidines and morpholines[3]. They project functional groups into three-dimensional space, improving target selectivity while lowering lipophilicity. Incorporating these sp³-rich architectures directly onto DNA tags requires extremely mild, DNA-compatible methodologies that avoid harsh thermal conditions, highly acidic environments, or UV irradiation, all of which compromise DNA integrity.
Mechanistic Rationale: Visible-Light Energy Transfer Catalysis

To synthesize spirocyclic azetidines on-DNA, we utilize a photocatalytic [2+2] cycloaddition between DNA-conjugated exo-methylenecyclobutanes and isoxazoline carboxylates.

Causality in Reagent Selection:

  • Photocatalyst Choice: The iridium complex Ir(dFppy)3 is selected because its triplet energy is perfectly matched to sensitize the isoxazoline carboxylate without directly exciting the DNA nucleobases.

  • Wavelength Selection: The use of 456 nm (blue light) is a critical design choice. Unlike UV light, which induces thymine dimer formation and rapid DNA degradation, blue light is completely benign to the oligonucleotide barcode[2].

  • Solvent System (DMSO/H₂O/Glycerol): DNA requires an aqueous environment, whereas the organic building blocks and iridium catalyst are highly lipophilic. Glycerol is introduced as a bridging co-solvent; it stabilizes the DNA backbone and prevents the precipitation of the photocatalyst during the reaction, ensuring a homogenous catalytic cycle.

Mechanism PC Ir(dFppy)3 (Ground State) PC_star *Ir(dFppy)3 (Triplet State) PC->PC_star Light Blue Light (456 nm) Light->PC Excitation PC_star->PC Energy Transfer (EnT) Isox Isoxazoline Carboxylate PC_star->Isox Triplet Triplet Biradical Isox->Triplet EnT Activation Product DNA-Spirocyclic Azetidine Triplet->Product DNA_Alk DNA-Exomethylene Cyclobutane DNA_Alk->Product [2+2] Cycloaddition

Mechanism of visible-light energy transfer catalysis for on-DNA spirocycle synthesis.

Self-Validating Experimental Protocols

The following protocol details the on-DNA synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes. The procedure is designed as a self-validating system, incorporating critical quality control (QC) checkpoints to ensure that both chemical conversion and barcode integrity are maintained before proceeding to subsequent split-and-pool cycles.

DEL_Workflow A DNA Headpiece B Split into Wells A->B C Photocatalytic [2+2] Cycloaddition (Spirocycle Incorporation) B->C Add Reagents D Pool & Purify (EtOH Precipitation) C->D D->B Next Cycle E DNA Integrity QC (qPCR, LC-MS, NGS) D->E

Workflow for incorporating spirocycles into DELs via split-and-pool synthesis.

Protocol 1: On-DNA [2+2] Photocycloaddition

Reagents Required:

  • DNA-conjugated exo-methylenecyclobutane (2 mM in HPLC-grade H₂O)

  • Isoxazoline carboxylate building block (100 mM in anhydrous DMSO)

  • Ir(dFppy)3 photocatalyst (2 mM in anhydrous DMSO)

  • 20% v/v Glycerol in DMSO

Step-by-Step Methodology:

  • Reaction Assembly: In a 1.5 mL low-bind microcentrifuge tube, combine 5.0 µL of the DNA conjugate (10 nmol, 1.0 equiv) with 10.0 µL of the isoxazoline carboxylate solution (1.0 µmol, 100 equiv).

    • Causality Check: A 100-fold excess of the organic building block is required to kinetically drive the intermolecular cycloaddition in a highly dilute (millimolar) aqueous environment.

  • Catalyst & Co-solvent Addition: Add 5.0 µL of the Ir(dFppy)3 solution (10 nmol, 1.0 equiv) followed by 10.0 µL of the 20% glycerol/DMSO solution. Vortex gently for 5 seconds.

  • Irradiation: Place the open tube in a photoreactor block equipped with a 456 nm Kessil LED lamp. Irradiate at room temperature for exactly 10 minutes.

    • Causality Check: The reaction is performed open-to-air because the specific triplet biradical intermediate is highly tolerant to oxygen[2]. This operational simplicity is vital for scaling up to 96-well or 384-well plates where degassing is physically prohibitive.

  • Ethanol Precipitation (Purification): Add 10% by volume of 3 M NaCl (3.0 µL) and 3 volumes of cold absolute ethanol (90 µL). Incubate at -80°C for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Discard the supernatant, wash the pellet with 70% ethanol, and resuspend in 10 µL of HPLC-grade H₂O.

Protocol 2: Post-Reaction DNA Integrity Quality Control (QC)

Before pooling the library, the system must validate that the DNA tag remains readable and enzymatically active.

  • Conversion Validation (LC-MS): Inject 1.0 µL of the resuspended product into a UPLC-MS system (C18 column, HFIP/TEA/MeOH gradient). Confirm the mass shift corresponding to the spirocyclic adduct.

  • Amplifiability Validation (qPCR): Dilute 1.0 µL of the product to 10 pM. Run a standard SYBR Green qPCR assay against an unreacted DNA control. A

    
     of < 0.5 indicates that the DNA has not suffered backbone cleavage or severe base modification.
    
  • Ligation Validation: Subject 1.0 µL of the product to standard T4 DNA ligase conditions with a complementary splint and a secondary barcode. Analyze via gel electrophoresis or LC-MS to ensure the terminal bases are intact and capable of enzymatic processing.

Quantitative Performance and Data Presentation

The robustness of this methodology is demonstrated by its broad substrate scope and exceptional preservation of the DNA barcode. The tables below summarize the expected quantitative outcomes based on validated literature parameters[2].

Table 1: Substrate Scope and Conversion Efficiency

Isoxazoline Substrate TypeConversion (%)Ligation Efficiency (%)Mechanistic Note
Aryl-substituted (e.g., 4-BrC₆H₄)79 - 95%> 94%Halogens provide handles for downstream cross-coupling.
Heteroaryl-substituted (e.g., Pyridin-2-yl)43 - 66%> 94%Lower conversion due to competitive light absorption or minor catalyst quenching.
Alkyl-substituted 85 - 90%> 94%Generates highly

-rich, lipophilicity-lowering motifs.
Styrene Acceptors 92%> 94%Overcomes traditional off-DNA limitations where styrenes quench the photocatalyst.

Table 2: DNA Integrity Assessment Metrics

QC MetricResultCausality / Significance
qPCR Amplification 74% (Identical to control)Validates that the barcode remains readable for hit deconvolution.
NGS Mutation Rate ~ 1.0%Proves the absence of severe base oxidation or thymine dimerization; prevents false-positive hit identification.
Enzymatic Ligation > 94%Ensures the DNA termini are intact, allowing the split-and-pool cycle to continue seamlessly.
Conclusion

The incorporation of spirocyclic amines into DNA-encoded libraries represents a critical step in addressing the "flatland" problem of modern combinatorial chemistry. By leveraging visible-light energy transfer catalysis, researchers can access complex, 3D-vectorized azaspiro[3.3]heptane derivatives directly on-DNA. The mild nature of the 456 nm irradiation, combined with the oxygen-tolerant catalytic cycle, ensures that the DNA barcode remains pristine—yielding a highly diverse, drug-like library ready for biological screening.

References
  • Matsuo B, Kim S, Shreiber ST, Levitre G, Li L, Crane EA, McClain EJ, Voight EA, Molander GA. "Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-Azaspiro(Bicyclo[3.2.0])Heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis." Chem. Commun. 2023.
  • Kunig V, Potowski M, Gohla A, Brunschweiger A. "DNA-encoded libraries – an efficient small molecule discovery technology for the biomedical sciences." Biol. Chem. 2018.
  • Ruff Y, Martinez R. "An Amphiphilic Polymer-Supported Strategy Enables Chemical Transformations under Anhydrous Conditions for DNA-Encoded Library Synthesis." ACS Comb. Sci. 2020.

Sources

Application Note: Strategic Functionalization of the Secondary Amine in 7-Azaspiro[3.5]nonane Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The transition from flat,


-rich aromatic rings to complex, 

-rich three-dimensional architectures is a cornerstone of modern drug discovery. This "escape from flatland" improves aqueous solubility, metabolic stability, and target specificity[1]. Among the privileged scaffolds, 7-azaspiro[3.5]nonane has emerged as a highly versatile bioisostere for traditional saturated heterocycles like piperidine, morpholine, and piperazine[2].

The 7-azaspiro[3.5]nonane system consists of a piperidine ring spiro-fused to a cyclobutane ring. Compared to the more compact azaspiro[3.3]heptane scaffold, the larger ring system of 7-azaspiro[3.5]nonane results in a higher molecular weight and a significantly higher calculated logP (cLogP)[3]. This makes it an ideal structural motif when a bulkier, more lipophilic vector is required to occupy hydrophobic pockets in a target binding site[3]. The functionalization of the secondary amine at the 7-position serves as the primary synthetic node for generating chemical diversity.

Physicochemical Profiling

Understanding the baseline properties of the spirocyclic core is critical for predicting the behavior of the functionalized derivatives. The table below summarizes the quantitative physicochemical properties of 7-azaspiro[3.5]nonane compared to its structural relatives.

PropertyPiperidineAzaspiro[3.3]heptane7-Azaspiro[3.5]nonane
Ring Size 6-membered4,4-spirocyclic4,6-spirocyclic
Topological Polar Surface Area (TPSA) 12.0 Ų12.0 Ų[3]12.0 Ų[3]
Hydrogen Bond Donors 11[3]1[3]
Hydrogen Bond Acceptors 11[3]1[3]
Rotatable Bond Count 00[3]0[3]
Relative Lipophilicity Impact BaselineDecreases logD[3]Increases cLogP[3]

Mechanistic Insights into Amine Functionalization

The secondary amine of the 7-azaspiro[3.5]nonane system is highly nucleophilic, but its reactivity is subtly modulated by the steric bulk of the adjacent spiro-fused cyclobutane ring. Successful functionalization requires careful selection of reagents to ensure high yields and chemoselectivity.

  • Reductive Amination (Alkylation): Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salt formation). Reductive amination is the preferred route. Using sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended over sodium cyanoborohydride[4]. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde, minimizing the formation of primary alcohol byproducts.

  • Amide Coupling (Acylation): The formation of amides neutralizes the basicity of the amine, rigidifying the exit vector. Causality: Due to the slight steric hindrance of the spirocycle, highly efficient uronium-based coupling reagents like HATU are preferred over standard carbodiimides (e.g., DCC or EDC) to ensure rapid conversion and prevent epimerization of the carboxylic acid partner[4].

  • Nucleophilic Aromatic Substitution (SNAr): The amine can readily attack electron-deficient aryl halides (e.g., fluoronitrobenzenes or chloropyridines)[1]. Causality: The robust nucleophilicity of the piperidine nitrogen in the spiro system drives the reaction to completion under mild basic conditions, avoiding the need for expensive palladium catalysts in many cases[1].

Validated Experimental Protocols

Protocol A: Reductive Amination with Aldehydes

This protocol describes the synthesis of N-alkyl-7-azaspiro[3.5]nonane derivatives[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 7-azaspiro[3.5]nonane (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M.

  • Iminium Formation: Add triethylamine (Et₃N) (1.5 equiv) if the amine is supplied as a hydrochloride salt. Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere. Expert Insight: Allowing the iminium ion to fully form before adding the reducing agent prevents the competitive direct reduction of the aldehyde.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 to 2.0 equiv) in small portions over 10 minutes. Stir the reaction mixture at room temperature for 4–16 hours, monitoring progress via TLC or LC-MS[4].

  • Quench & Workup: Cautiously quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a gradient of DCM and Methanol) to yield the pure N-alkylated product.

Protocol B: Amide Coupling (Acylation) using HATU

This protocol details the synthesis of N-acyl-7-azaspiro[3.5]nonane derivatives[4].

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M). Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) and stir at room temperature for 15 minutes. Expert Insight: This pre-activation step converts the carboxylic acid into a highly reactive HOAt ester, ensuring immediate reaction upon the addition of the spirocyclic amine.

  • Coupling: Add 7-azaspiro[3.5]nonane (1.0 equiv) to the activated ester solution. Stir the mixture at room temperature for 2 to 4 hours under a nitrogen atmosphere.

  • Workup: Dilute the reaction mixture with a large volume of ethyl acetate (EtOAc). Wash the organic phase sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, water (3x), and brine. Expert Insight: The repeated water washes are critical for removing the DMF solvent and the water-soluble tetramethylurea byproduct generated by HATU.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel chromatography to isolate the target amide[4].

Workflow Visualization

G Core 7-Azaspiro[3.5]nonane (Secondary Amine Core) RedAm Reductive Amination (NaBH(OAc)3, DCE) Core->RedAm Acyl Amide Coupling (HATU, DIPEA, DMF) Core->Acyl Arylation SNAr Reaction (Ar-F, Base, Heat) Core->Arylation Prod1 N-Alkyl Derivative (Increased Lipophilicity) RedAm->Prod1 Prod2 N-Acyl Derivative (Neutral, Rigidified) Acyl->Prod2 Prod3 N-Aryl Derivative (Extended Conjugation) Arylation->Prod3

Synthetic workflow for the functionalization of 7-azaspiro[3.5]nonane secondary amines.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications URL:[Link]

  • Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses National Institutes of Health (PMC) URL: [Link]

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered during the synthesis of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate .

This spirocyclic scaffold is a critical building block in modern drug discovery, frequently utilized in the development of GPR119 agonists[1] and SHP2 phosphatase inhibitors[2]. Because the target molecule requires a Boc-protected primary amine at the sterically hindered C1 position and a free secondary amine at the C7 position, an orthogonal protection strategy (using a benzyl group at C7) is mandatory.

Quantitative Data & Reaction Metrics

To establish a baseline for your experiments, compare your in-house metrics against our validated parameters below. Deviations from these ranges often indicate reagent degradation or procedural errors.

Synthesis StepTarget Intermediate / ProductTypical YieldKey Analytical Marker (1H NMR / MS)Common Impurity
1. Condensation & Reduction Sulfinamide intermediate75–85%MS: [M+H]+ corresponding to sulfinamideUnreacted spirocyclic ketone
2. Auxiliary Cleavage 7-benzyl-7-azaspiro[3.5]nonan-1-amine80–90%MS: [M+H]+ = 231.1; Loss of t-Bu signalUncleaved sulfinamide
3. Boc Protection tert-butyl (7-benzyl-7-...-1-yl)carbamate85–95%1H NMR: ~1.45 ppm (s, 9H, Boc group)Di-Boc protected amine
4. Debenzylation tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate90–98%Disappearance of benzyl CH2 (~3.5 ppm)Incomplete debenzylation

Synthetic Workflow Visualization

The following diagram maps the logical progression of the orthogonal synthesis. We employ Ellman’s sulfinamide chemistry to overcome the steric hindrance of the spiro[3.5]nonane core[3].

SynthesisWorkflow A 7-benzyl-7-azaspiro[3.5]nonan-1-one (Starting Material) B Imine Condensation Ti(OiPr)4, t-BuSONH2 A->B C Reduction NaBH4, THF B->C D Auxiliary Cleavage HCl/MeOH, then NaOH C->D E 7-benzyl-7-azaspiro[3.5]nonan-1-amine (Primary Amine) D->E F Boc Protection Boc2O, DIPEA, DCM E->F G tert-butyl (7-benzyl-7-azaspiro[3.5]nonan-1-yl)carbamate (Protected Intermediate) F->G H Debenzylation Pd/C, H2, AcOH/MeOH G->H I tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate (Final Product) H->I

Figure 1: Complete orthogonal synthesis workflow including Ellman auxiliary cleavage.

Frequently Asked Questions & Troubleshooting

Q1: During the workup of the Ti(OiPr)4 mediated imine condensation, I am getting an intractable emulsion. How can I recover my product? A1: This is a classic issue caused by the hydrolysis of titanium(IV) isopropoxide into colloidal titanium dioxide (TiO2). Causality: When aqueous brine or water is added directly to the crude reaction mixture, the titanium polymerizes into a gel that traps the organic product. Resolution: Quench the reaction by adding a small amount of methanol first, followed by brine. Most importantly, do not attempt to separate the layers in a separatory funnel immediately . Filter the entire biphasic mixture through a tightly packed pad of Celite®, washing the filter cake generously with ethyl acetate. The filtrate will cleanly separate into two distinct layers.

Q2: My Boc protection is stalling at ~70% conversion, and pushing the reaction with excess Boc2O leads to a new, higher Rf spot on TLC. What is happening? A2: The C1 position on the spiro[3.5]nonane ring is sterically hindered by the adjacent cyclobutane and piperidine rings. Causality: The primary amine reacts slowly, and forcing the reaction with large excesses of Boc2O and extended heating leads to di-Boc protection (the higher Rf spot). Resolution: Do not use more than 1.1 equivalents of Boc2O. Instead, add a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP). DMAP acts as a highly nucleophilic acyl transfer catalyst, rapidly forming a reactive N-Boc-pyridinium intermediate that easily overcomes the steric bulk of the spirocyclic amine.

Q3: The final debenzylation step using Pd/C and H2 gas stalls at 50% conversion. Adding fresh catalyst doesn't help. Why? A3: You are experiencing catalyst poisoning. Causality: As the benzyl group is removed, a highly basic secondary amine is generated at the C7 position. This free amine strongly coordinates to the active palladium surface, physically blocking the catalytic sites and halting the hydrogenolysis. Resolution: Perform the hydrogenation in the presence of 1.0 to 1.5 equivalents of glacial acetic acid. The acid protonates the newly formed secondary amine in situ, converting it to an ammonium acetate salt which cannot coordinate to the palladium.

Validated Experimental Protocols

These protocols are designed as self-validating systems; physical changes observed during the reaction serve as built-in quality control checks.

Protocol A: Synthesis of 7-benzyl-7-azaspiro[3.5]nonan-1-amine[3]
  • Imine Condensation: Dissolve 7-benzyl-7-azaspiro[3.5]nonan-1-one (1.0 eq) and 2-methylpropane-2-sulfinamide (1.2 eq) in anhydrous THF (0.2 M). Add titanium(IV) isopropoxide (2.0 eq) dropwise at room temperature. Stir for 12 hours. Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the ketone.

  • Reduction: Cool the mixture to -40 °C. Add NaBH4 (3.0 eq) in one portion. Slowly warm to room temperature over 4 hours.

  • Workup: Quench with MeOH (2 mL/mmol), then add saturated aqueous NaCl (2 mL/mmol). Filter the resulting white suspension through Celite®. Extract the aqueous layer with EtOAc, dry over Na2SO4, and concentrate to yield the crude sulfinamide.

  • Cleavage: Dissolve the crude intermediate in MeOH (0.2 M) and add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours. Validation: A white precipitate (the amine hydrochloride salt) may form. Concentrate, partition between DCM and 1M NaOH, extract, and concentrate the organic layer to yield the free primary amine.

Protocol B: Boc Protection
  • Reaction: Dissolve 7-benzyl-7-azaspiro[3.5]nonan-1-amine (1.0 eq) in anhydrous DCM (0.1 M). Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and DMAP (0.1 eq). Cool to 0 °C.

  • Addition: Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM dropwise. Warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer sequentially with 0.5 M citric acid (to remove DMAP and unreacted amine), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate. Purify via silica gel chromatography to yield tert-butyl (7-benzyl-7-azaspiro[3.5]nonan-1-yl)carbamate.

Protocol C: Debenzylation to Final Product
  • Setup: In a thick-walled hydrogenation flask, dissolve tert-butyl (7-benzyl-7-azaspiro[3.5]nonan-1-yl)carbamate (1.0 eq) in MeOH (0.1 M). Add glacial acetic acid (1.2 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a blanket of argon. Safety Note: Pd/C is highly pyrophoric when dry; ensure the solvent is added first or the system is completely purged with inert gas.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas three times. Stir vigorously under a balloon of H2 (1 atm) at room temperature for 12 hours.

  • Isolation: Filter the mixture through Celite® to remove the catalyst. Concentrate the filtrate. To obtain the free base, partition the residue between DCM and saturated aqueous Na2CO3. Extract, dry, and concentrate to yield the final product: tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate .

References

  • COMPOUNDS AND COMPOSITIONS FOR INHIBITING THE ACTIVITY OF SHP2 - European Patent Office - EP 3310779 B1. Googleapis.com.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed.
  • WO2018057884A1 - Shp2 phosphatase inhibitors and methods of use thereof. Google Patents.

Sources

Technical Support Center: Troubleshooting Low Solubility of Spirocyclic Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for medicinal chemists, researchers, and drug development professionals facing solubility bottlenecks with spirocyclic carbamates.

By adhering to the "escape from flatland" paradigm, spirocyclic scaffolds offer unique 3D trajectories, improved metabolic stability, and typically enhanced aqueous solubility compared to planar aromatics[1]. However, their rigid structural symmetry can paradoxically lead to severe solubility issues in organic solvents during synthesis, purification, and assay preparation. This guide provides field-proven diagnostic workflows, mechanistic explanations, and validated protocols to overcome these hurdles.

Diagnostic Workflow

Use the following decision tree to isolate the root cause of your solubility issue, whether it occurs during chemical synthesis or downstream biological assay preparation.

SolubilityTroubleshooting Start Spirocyclic Carbamate Low Solubility Detected CheckState Identify Experimental Stage Start->CheckState Synthesis Synthesis & Purification (Organic Solvents) CheckState->Synthesis Chemical Synthesis Assay Biological Assay Prep (Aqueous + DMSO) CheckState->Assay In Vitro Testing Lattice High Crystal Lattice Energy? (Rigid 3D Structure) Synthesis->Lattice Salt Insoluble Salt Formation? (e.g., CO2 adducts) Synthesis->Salt Kinetic Kinetic Solubility Issue (Precipitates upon dilution) Assay->Kinetic Thermo Thermodynamic Issue (Solid fails to dissolve) Assay->Thermo ChangeSolvent Switch to polar aprotic solvents (DMSO, DMF) Lattice->ChangeSolvent AddDBU Add Superbase (e.g., DBU) to solubilize salts Salt->AddDBU Formulation Optimize Formulation: Surfactants, Cosolvents Kinetic->Formulation Equilibrium Perform Shake-Flask Equilibrium Assay Thermo->Equilibrium

Diagnostic workflow for troubleshooting spirocyclic carbamate solubility.

Troubleshooting FAQs

Q1: I designed a spirocyclic carbamate to improve solubility via a high fraction of sp3 carbons (Fsp3), but it is completely insoluble in standard organic solvents like DCM and EtOAc. Why? A: While increasing Fsp3 generally disrupts planar pi-stacking and improves aqueous solubility[1], the rigid nature of spirocycles can inadvertently lead to exceptionally high crystal lattice energies. Furthermore, unsubstituted carbamates possess strong hydrogen-bond donors (N-H) and acceptors (C=O). In non-polar or moderately polar organic solvents, these molecules preferentially hydrogen-bond with themselves, forming a highly stable, insoluble crystalline network. To counter this, you must utilize highly polar aprotic solvents (e.g., DMF, DMSO) that can effectively compete for hydrogen bonding and solvate the lattice.

Q2: During the synthesis of spirocyclic carbamates from amino alcohols and CO2, my reaction mixture turns into an intractable, insoluble suspension. How can I drive the reaction forward? A: This is a well-documented mechanistic bottleneck. Amino alcohols react with CO2 to form poorly soluble intermediate salts (carbamate ammonium salts) that crash out of the organic solvent, stalling the subsequent cyclization step[2]. Solution: The addition of a catalytic or stoichiometric superbase, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is highly effective. DBU deprotonates the intermediate, solubilizing the poorly soluble salts and allowing dehydrating agents (like T3P) to facilitate cyclization into the desired spirocyclic carbamate[2].

Q3: My purified spirocycle dissolves perfectly in 100% DMSO for storage but crashes out immediately when diluted into aqueous assay buffers. Is this a thermodynamic or kinetic solubility failure? A: This is a classic kinetic solubility issue. Kinetic solubility is the concentration at which a supersaturated solution (created by diluting a concentrated DMSO stock into an aqueous medium) first becomes unstable and precipitates[3]. It is governed by nucleation and growth kinetics rather than true equilibrium[3]. If your compound crashes out during DMSO dilution, you are hitting the kinetic nucleation threshold. You must either optimize the assay formulation (e.g., adding surfactants) or conduct a thermodynamic solubility assay to determine the absolute equilibrium limit of the stable crystalline form[4].

Experimental Protocols

Protocol 1: Superbase-Assisted Solubilization for Spirocyclic Carbamate Synthesis

Objective: To solubilize intractable amino alcohol-CO2 salts during the synthesis of N-unsubstituted spirocyclic carbamates. Causality: DBU acts as a soluble organic superbase that disrupts the ionic lattice of the intermediate salt, bringing the reactants into the homogeneous organic phase for dehydration[2].

  • Preparation: Suspend the amino alcohol precursor (1.0 eq) in a polar aprotic solvent (e.g., Acetonitrile or DMF, 0.2 M).

  • CO2 Addition: Introduce CO2 gas (1 atm) via a balloon or sparging line for 15 minutes. Note: A thick white precipitate (the intermediate salt) will likely form.

  • Superbase Disruption: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 to 3.0 eq) dropwise under vigorous stirring.

    • Self-Validation Check: The opaque suspension must transition to a clear, homogeneous solution, confirming the disruption of the insoluble salt[2]. If the solution remains cloudy, incrementally increase DBU.

  • Cyclization: Add the dehydrating agent (e.g., T3P, 50% in EtOAc, 1.2 eq) to drive the cyclization.

  • Completion: Stir at room temperature until complete conversion is observed via LC-MS.

Protocol 2: Shake-Flask Thermodynamic Solubility Assay

Objective: To determine the true equilibrium solubility of a spirocyclic carbamate, avoiding the metastable supersaturation artifacts of kinetic assays[4]. Causality: Extending the incubation to 24–72 hours ensures that the activation energy barrier for phase transformation is overcome, guaranteeing that the solubility of the most thermodynamically stable polymorph is measured[4].

  • Sample Prep: Weigh approximately 2–5 mg of the pure, crystalline spirocyclic carbamate into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target buffered aqueous medium (e.g., PBS, pH 7.4). Ensure there is visible excess solid (the solution must be fully saturated)[3].

  • Equilibration: Seal the vial and agitate continuously on a shaker at 37°C for a minimum of 24 hours[3][5].

  • Separation: Centrifuge the aliquots at high speed (e.g., 15,000 x g for 15 mins) to pellet undissolved material without disturbing the sediment, then filter the supernatant using a low-binding 0.22 µm filter[3].

  • Self-Validating Quantification: Quantify the dissolved compound concentration via LC-UV or LC-MS/MS against a standard calibration curve. Sample again at 48 hours; if the concentration at 48 hours matches the 24-hour timepoint, true thermodynamic equilibrium has been reached[4].

Data Presentation

Table 1: Kinetic vs. Thermodynamic Solubility Assay Profiles
ParameterKinetic SolubilityThermodynamic Solubility
State of Matter Supersaturated solution (DMSO stock)[3]Solid powder (crystalline or amorphous)[5]
Equilibration Time Fast (1–2 hours)[5]Slow (24–72 hours)[3]
Primary Use Early HTS and lead identification[6]Lead optimization and formulation[5][6]
Mechanism Nucleation and precipitation kinetics[3]True phase equilibrium[3][4]
Table 2: Solvent Selection & Troubleshooting for Spirocyclic Carbamates
Solvent TypeTypical SolubilityMechanism / Troubleshooting Action
Non-polar (Hexane, Toluene)Very LowHigh lattice energy prevents solvation. Avoid for purification.
Moderately Polar (DCM, EtOAc)Low to ModerateIntermolecular H-bonding dominates. Use as an anti-solvent for crystallization.
Polar Aprotic (DMSO, DMF)HighDisrupts H-bonding networks. Ideal for NMR and assay stock solutions.
Superbase-doped (MeCN + DBU)High (during synthesis)DBU breaks down insoluble CO2-amine salts, forcing homogeneity[2].

References

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures, raytor.com, [Link]

  • Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst, acs.org,[Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which, americanpharmaceuticalreview.com, [Link]

Sources

Technical Support Center: Purification of Polar 7-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SPIRO-PUR-007 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

7-azaspiro[3.5]nonane derivatives are increasingly utilized in medicinal chemistry as geometric constraints and bioisosteres for piperidine rings. However, their physicochemical profile—high polarity (low LogP) , significant basicity (secondary amine pKa ~10–11) , and lack of UV chromophores —creates a "perfect storm" for purification failures.

This guide addresses the three most common failure modes:

  • Irreversible adsorption/streaking on normal phase silica.

  • Void volume elution on standard Reverse Phase (C18).

  • Persistent TFA salt contamination inhibiting biological assays.

Module 1: Flash Chromatography Strategies

Troubleshooting: "My compound streaks or sticks to the silica column."

Root Cause: Standard silica gel (


) is acidic (pKa ~5). The basic nitrogen of the 7-azaspiro[3.5]nonane skeleton protonates upon contact with silanols, forming strong ionic bonds that solvent polarity alone cannot break.
Strategy A: The "Ammonia Push" (Standard Silica)

Do not rely on Triethylamine (TEA). TEA is often too lipophilic and difficult to remove from these polar oils. Use Ammonium Hydroxide (


).

Protocol: The DCM/MeOH/NH4OH System

  • Preparation: Prepare a "B" solvent of 10% MeOH in Dichloromethane (DCM) containing 1%

    
     (28-30% aq).
    
    • Note:

      
       is immiscible in pure DCM but miscible when MeOH is present.
      
  • Equilibration: Flush the column with 10% Solvent B to neutralize active silanols before injection.

  • Gradient:

    • 0–5 min: 0% B (100% DCM) to elute non-polar protecting groups.

    • 5–20 min: 0%

      
       100% B.
      
    • Result: The ammonia competes for silanol sites, "pushing" the amine off the column as a sharp band.

Strategy B: Amine-Functionalized Silica (The "Gold Standard")

For valuable intermediates (>100 mg), switch to KP-NH (Amino-bound silica) cartridges.

  • Mechanism: The stationary phase is functionalized with propyl-amine groups. The surface is basic, preventing protonation of your spirocycle.

  • Solvent System: You can often use Hexane/Ethyl Acetate or DCM/MeOH without additives.

  • Benefit: Eliminates the need to remove foul-smelling amine modifiers from your fractions.

Module 2: Prep-HPLC and HILIC

Troubleshooting: "The compound elutes in the void volume on C18."

Root Cause: At neutral or acidic pH (standard 0.1% Formic Acid), the amine is fully protonated (


), making it highly hydrophilic. It refuses to partition into the hydrophobic C18 chains.
Decision Logic: Method Selection

PurificationLogic Start Select Purification Mode CheckLogP Check LogP / Polarity Start->CheckLogP HighLogP LogP > 1.5 (Moderately Lipophilic) CheckLogP->HighLogP Yes LowLogP LogP < 0 (Highly Polar) CheckLogP->LowLogP No StandardC18 Standard C18 (Acidic Mobile Phase) HighLogP->StandardC18 HighPH High pH C18 (Bicarbonate/Ammonia) LowLogP->HighPH Try First HILIC HILIC Mode (Bare Silica or Amide) HighPH->HILIC If still no retention

Figure 1: Decision tree for selecting the stationary phase based on compound polarity. Note that High pH C18 is the bridge between standard RP and HILIC.

Protocol: High pH Reverse Phase (The "Hybrid" Approach)

Modern hybrid-silica columns (e.g., Waters XBridge, Phenomenex Gemini) are stable up to pH 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ), pH adjusted to 10.0 with 
    
    
    
    .
  • Mobile Phase B: Acetonitrile (ACN).

  • Mechanism: At pH 10, the 7-azaspiro[3.5]nonane is deprotonated (neutral). Its hydrophobicity increases dramatically, allowing retention on C18.

Protocol: HILIC (Hydrophilic Interaction Liquid Chromatography)

If High pH C18 fails, use HILIC.

  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase:

    • A: ACN (Weak Solvent in HILIC).[1]

    • B: 10 mM Ammonium Formate pH 3.0 in Water (Strong Solvent).

  • Gradient: Start high organic (95% A) and gradient down to 60% A.

  • Warning: Do not use MeOH in HILIC; it is too strong a solvent and will collapse retention.

Module 3: Salt Removal (Workup)

Troubleshooting: "I isolated the TFA salt, but I need the free base for biology/coupling."

Root Cause: Prep-HPLC with TFA leaves the amine as a trifluoroacetate salt. This is hygroscopic, cytotoxic, and alters stoichiometry in subsequent reactions.

The "Catch and Release" SCX Protocol

Using a Strong Cation Exchange (SCX) cartridge is superior to liquid-liquid extraction for polar amines, as they often partition into the aqueous layer during basic washes.

Step-by-Step Workflow:

  • Conditioning: Wash SCX cartridge with MeOH (removes interstitial contaminants).

  • Load (Catch): Dissolve crude TFA salt in MeOH (or 50% MeOH/Water) and load.

    • Chemistry: The amine (

      
      ) exchanges with the sulfonic acid (
      
      
      
      ) on the resin. Impurities and TFA anions flow through.[2][3]
  • Wash: Flush with MeOH.

    • Result: Non-basic impurities are removed.[4] The product is chemically bound to the cartridge.

  • Elute (Release): Flush with 2M Ammonia in MeOH .

    • Chemistry: The massive excess of ammonia displaces the product.

  • Finish: Evaporate the ammoniacal MeOH. You are left with the pure free base.

SCX_Workflow Input Crude TFA Salt (Polar/Hygroscopic) SCX_Cart SCX Cartridge (Sulfonic Acid Resin) Input->SCX_Cart Load (MeOH) Waste Waste: TFA Anions Non-basic Impurities SCX_Cart->Waste Flow Through Product Pure Free Base 7-azaspiro[3.5]nonane SCX_Cart->Product Collect & Dry Elution Elute w/ 2M NH3 in MeOH Elution->SCX_Cart Displace

Figure 2: "Catch and Release" purification workflow using Strong Cation Exchange (SCX) chromatography.

Frequently Asked Questions (FAQ)

Q: I cannot see my compound on the UV detector. How do I trigger fraction collection? A: The 7-azaspiro[3.5]nonane skeleton is not UV active.

  • Solution 1 (Hardware): Use an ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These are universal detectors for non-volatiles.

  • Solution 2 (Chemistry): If purifying an intermediate, protect the amine with a Cbz or Fmoc group solely to add a chromophore, purify, and then deprotect. Boc does not add significant UV absorbance.

Q: My compound is an oil that refuses to solidify. Is it impure? A: Not necessarily. 7-azaspiro[3.5]nonane derivatives are often low-melting solids or oils due to the spiro-ring geometry disrupting crystal packing.

  • Validation: Run a qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid) to determine purity and solvent content. Do not rely on visual appearance.

Q: Can I use standard C18 for the free base? A: Only if the pH is high (>9). At pH 7 or lower, the free base will protonate immediately upon hitting the mobile phase and elute in the void.

References

  • Biotage. (2023).[1] Strategies for Flash Chromatography of Polar Amines. Retrieved from

  • Teledyne ISCO. (2022). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Retrieved from

  • Waters Corporation. (2021). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Retrieved from

  • PubChem. (2025).[5] 7-azaspiro[3.5]nonane Compound Summary.[5][6][7][8][9] National Library of Medicine. Retrieved from

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

Sources

resolving enantiomers of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enantioseparation of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate

Executive Summary

You are attempting to resolve the enantiomers of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate . This molecule presents a unique separation challenge due to its hybrid nature: it contains a lipophilic, H-bond-accepting Boc-carbamate at position 1 (the chiral center) and a basic, free secondary amine at position 7 (in the piperidine ring).[1]

Successful resolution requires a strategy that suppresses the non-specific binding of the basic N7 amine while maximizing the chiral recognition of the C1 carbamate.[1] Supercritical Fluid Chromatography (SFC) is the recommended primary methodology due to its superior resolution of spirocyclic amines and higher throughput compared to HPLC.[1]

Module 1: Method Development (SFC Screening)

Q: What is the starting protocol for screening this molecule?

A: Do not rely on a single column. Spirocyclic scaffolds often exhibit unpredictable binding modes. Use a 4-column x 3-modifier matrix.

The "Golden Four" Screening Protocol:

Parameter Condition Rationale
Columns 1. Amylose-1 (e.g., AD-H, IG)2.[1] Cellulose-1 (e.g., OD-H)3.[1] Cellulose-2 (e.g., OZ-H or OJ-H)4. Amylose-2 (e.g., AS-H) Polysaccharide phases provide the best "pockets" for the Boc-group interaction.
Mobile Phase A CO₂ (100%) Supercritical fluid base.[1]
Mobile Phase B 1. MeOH + 0.2% DEA2.[1] EtOH + 0.2% DEA3. IPA + 0.2% DEA Critical: You must use a basic additive (Diethylamine or Triethylamine) to mask the N7 amine.[1]
Gradient 5% to 55% B over 5 mins Fast screening to assess retention and selectivity.
Back Pressure 120–150 bar Maintains supercritical density.

| Temp | 40°C | Standard starting point. |

Why this works: The Boc group at C1 acts as the primary "handle" for chiral recognition via hydrogen bonding and steric fit within the polysaccharide grooves. The basic additive prevents the N7 amine from interacting with residual silanols on the silica support, which would otherwise cause peak tailing.[1]

Visualizing the Screening Workflow

SFC_Screening_Workflow Start Start: Racemic Sample Solubility Check Solubility: MeOH or DCM/MeOH (1:1) Start->Solubility Screen Run 4-Column Screen (AD, OD, OJ, AS) with MeOH + 0.2% DEA Solubility->Screen Eval Evaluate Resolution (Rs) Screen->Eval Decision Rs > 1.5? Eval->Decision Success Scale Up to Prep Decision->Success Yes Partial Partial Sep (0.8 < Rs < 1.5) Decision->Partial Maybe Fail No Sep (Rs < 0.8) Decision->Fail No Optimize1 Switch Modifier: Try EtOH or IPA Partial->Optimize1 Optimize2 Switch Column Family: Try Chlorinated (IC, IG) Fail->Optimize2 Optimize1->Screen Optimize2->Screen

Caption: Logical workflow for SFC method development targeting spirocyclic amines.

Module 2: Troubleshooting & FAQs

Q: My peaks are tailing significantly, even on chiral columns. Why?

A: This is a classic "Basic Nitrogen" issue.

  • The Cause: The secondary amine at position 7 (

    
    ) is interacting with the acidic silanols of the silica backbone, not the chiral selector.[1]
    
  • The Fix:

    • Increase Additive: Bump the Diethylamine (DEA) from 0.1% to 0.5% in the co-solvent.[1]

    • Switch Additive: If DEA fails, try Isopropylamine (IPAm) .[1] It is bulkier and often shields silanols better for hindered amines.

    • Column Type: Switch to an "Immobilized" phase (e.g., Chiralpak IG or IC). These are more robust and often have better end-capping.

Q: The sample precipitates in the modifier (MeOH).[1] How do I solubilize it?

A: Spiro[3.5]nonane derivatives are rigid and can crystallize easily.[1]

  • Protocol: Dissolve the sample in a minimum amount of Dichloromethane (DCM) or THF first, then dilute with your mobile phase modifier (MeOH).[1]

  • Ratio: Aim for 80% MeOH / 20% DCM.

  • Warning: In SFC, too much DCM can disrupt the separation factor because it is a strong solvent. Keep injection volumes lower if using DCM.[1]

Q: Can I use HPLC instead of SFC?

A: Yes, but it will be slower.[1]

  • Mode: Normal Phase (NP-HPLC) is preferred over Reverse Phase (RP-HPLC) for Boc-protected amines because water (in RP) often reduces the hydrogen-bonding interactions required for chiral recognition.[1]

  • Recommended HPLC Conditions:

    • Mobile Phase: Hexane / IPA / DEA (90:10:0.1).

    • Column: Chiralpak AD-H or OD-H.

    • Note: If solubility in Hexane is poor, switch to Polar Ionic Mode (100% MeOH + 0.1% DEA + 0.1% Acetic Acid) on a Chiralpak AD-H column.[1]

Q: Which enantiomer elutes first (R or S)?

A: Do not guess. Elution order is not predictable and varies by column (e.g., AD-H might elute R first, while OD-H elutes S first).[1]

  • Validation: You must determine absolute configuration via:

    • X-Ray Crystallography: If you can grow a crystal.

    • VCD (Vibrational Circular Dichroism): Compare experimental IR spectra to calculated DFT models.[1]

    • Derivatization: If you deprotect the Boc, you can use Mosher's acid chlorides, but this alters the molecule.

Module 3: Scale-Up & Post-Processing

Data: Preparative Loading Capacity

Estimates based on a 250 x 21mm SFC Column (5µm particle size)

Separation Factor (

)
Max Load per InjectionThroughput (g/hr)
< 1.2 5–10 mg< 0.2 g/hr
1.2 – 1.5 20–40 mg0.5 – 1.0 g/hr
> 1.5 80–120 mg> 2.0 g/hr
Q: How do I handle the fractions to ensure Boc stability?

A: The Boc group is acid-labile.

  • Risk: If your mobile phase contained any acidic additives (unlikely for this amine, but possible in some HPLC methods), evaporation can concentrate the acid and cleave the Boc group.[1]

  • Solution: Since you are using basic additives (DEA/TEA), the Boc group is stable.[1] However, remove the amine additive completely during drying to avoid cytotoxicity in downstream biological assays.[1]

  • Evaporation: Rotovap at 35°C. If DEA persists, re-dissolve in EtOAc and wash with water (the product is lipophilic enough to stay in organic, DEA will wash out).[1]

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H. (Standard protocols for polysaccharide columns). Link

  • Stringham, R. W. (2005).[1][2] "Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A, 1070(1-2), 163-170.[1] (Foundational text on amine additives in SFC). Link

  • BenchChem. Synthesis and Properties of 7-Azaspiro[3.5]nonane Derivatives. (Context on the spiro scaffold stability and synthesis). Link

  • Regis Technologies. SFC Method Development Guide for Chiral Separations. (Screening strategies for basic pharmaceutical intermediates). Link

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Technical Support Center: Navigating Steric Hindrance in 1-Substituted Spiro[3.5]nonane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The spiro[3.5]nonane scaffold is a valuable structural motif in medicinal chemistry and materials science, prized for its conformational rigidity and three-dimensional architecture.[1][2] This rigidity, however, presents a significant synthetic challenge: steric hindrance, particularly at the C1 position adjacent to the spirocyclic carbon. This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and answering frequently asked questions related to overcoming these steric barriers. Our goal is to transform experimental challenges into predictable successes by explaining the causality behind experimental choices and providing field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions involving 1-substituted spiro[3.5]nonanes. Each issue is presented in a question-and-answer format, detailing the probable cause and offering a range of solutions.

Issue 1: Low or No Reactivity in Nucleophilic Substitution at C1

Question: I am attempting a nucleophilic substitution (e.g., SN2) on a 1-bromo-spiro[3.5]nonane derivative, but I am observing very low conversion, even after prolonged reaction times and elevated temperatures. Why is this happening and what can I do?

Probable Cause: The primary cause is severe steric hindrance around the C1 carbon. The spirocyclic structure, with its fused cyclobutane and cyclohexane rings, creates a congested environment. The incoming nucleophile's trajectory to the back-side of the C1-leaving group bond is physically blocked by the atoms of the adjacent ring system.[3][4] This steric clash significantly raises the activation energy of the SN2 transition state.[5]

Solutions & Strategies:

  • Reagent Selection - Minimize Steric Bulk:

    • Nucleophile: Switch to smaller, more potent nucleophiles. For example, if you are using a bulky alkoxide like potassium tert-butoxide, consider using sodium methoxide or even smaller anionic nucleophiles like azide or cyanide, if compatible with your synthetic scheme.

    • Leaving Group: Ensure you are using an excellent leaving group (e.g., triflate, tosylate) to maximize the electrophilicity of the C1 carbon.

  • Modification of Reaction Conditions:

    • High Temperature/Pressure: While you've tried elevated temperatures, utilizing a sealed-tube reactor to reach higher temperatures and pressures can sometimes provide the necessary energy to overcome the activation barrier. Microwave-assisted synthesis is another excellent option for rapidly achieving high temperatures and accelerating sterically hindered reactions.[6]

    • Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO) to solvate the cation of the nucleophilic salt, thereby increasing the "nakedness" and reactivity of the nucleophile.

  • Catalytic Approaches:

    • Phase-Transfer Catalysis: For reactions with anionic nucleophiles, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be effective. It helps to shuttle the nucleophile into the organic phase and facilitates the reaction under milder conditions.

Workflow for Troubleshooting Low Reactivity

G start Low Conversion at C1 reagent Assess Reagent Sterics start->reagent node_nuc Use Smaller Nucleophile reagent->node_nuc node_lg Improve Leaving Group reagent->node_lg conditions Modify Conditions node_temp Increase Temp/Pressure (Microwave) conditions->node_temp node_solv Change Solvent (Polar Aprotic) conditions->node_solv node_cat Add Catalyst (Phase-Transfer) conditions->node_cat mechanism Consider Alternative Mechanism node_sn1 Promote S_N1 Pathway? mechanism->node_sn1 node_radical Radical Pathway? mechanism->node_radical success Reaction Successful node_nuc->conditions node_lg->conditions node_temp->mechanism node_solv->mechanism node_cat->mechanism node_sn1->success node_radical->success

Caption: A decision-making workflow for addressing low reactivity at the C1 position.

Issue 2: Poor Diastereoselectivity in Additions to a C1 Carbonyl

Question: I am performing a Grignard addition to spiro[3.5]nonan-1-one, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the stereochemical control?

Probable Cause: The two faces of the carbonyl group at C1 are sterically similar. The rigid spirocyclic backbone does not inherently provide a strong facial bias for the incoming nucleophile to attack from one side over the other. The conformation of the six-membered ring can influence this, but often not to a degree that ensures high selectivity.[7]

Solutions & Strategies:

  • Use of Bulky Reagents (Substrate or Reagent Control):

    • Introduce a bulky protecting group or directing group at a nearby position on the spirocycle if possible. This can create a more significant steric difference between the two faces of the carbonyl.

    • Alternatively, use a bulkier nucleophile. For example, replacing MeMgBr with a tert-butyl Grignard reagent might favor attack from the less hindered face, though this changes the final product.

  • Chiral Auxiliaries and Catalysts:

    • For achieving high enantioselectivity (and thus diastereoselectivity if a chiral center already exists), the use of a chiral catalyst is paramount. Asymmetric transfer hydrogenation of the ketone to the alcohol is a viable strategy to set the stereocenter before substitution.[8]

    • Employing chiral ligands with metal catalysts can create a chiral pocket around the reaction center, forcing the nucleophile to approach from a specific trajectory.[8][9]

Hypothetical Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is based on established methods for the asymmetric reduction of prochiral ketones and is presented here as a strategy to create a chiral 1-hydroxy-spiro[3.5]nonane with high stereoselectivity.[8]

  • Catalyst Preparation: In a nitrogen-flushed Schlenk flask, dissolve the chiral catalyst (e.g., (R,R)-Ts-DPEN RuCl(p-cymene)) (0.01 eq) in anhydrous isopropanol (0.1 M).

  • Reaction Setup: To the catalyst solution, add spiro[3.5]nonan-1-one (1.0 eq).

  • Hydrogen Source: Add a hydrogen source, such as a mixture of formic acid and triethylamine (5:2 molar ratio, 2.0 eq).

  • Reaction Execution: Stir the mixture at the recommended temperature (e.g., 25-40 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the resulting spiro[3.5]nonan-1-ol by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.

Frequently Asked Questions (FAQs)

Q1: How does the conformation of the spiro[3.5]nonane system affect reactivity at the C1 position?

The spiro[3.5]nonane system has a relatively rigid structure. The cyclohexane ring typically adopts a chair conformation. The substituent at the C1 position of the cyclobutane ring can be considered pseudo-axial or pseudo-equatorial relative to the plane of the cyclobutane ring, which itself is puckered. This conformation dictates the accessibility of the C1 reaction center. Computational studies are invaluable for understanding the transition state conformations and predicting which diastereomeric product is favored.[7][10] A thorough conformational analysis can reveal subtle steric interactions that govern selectivity.[11]

Q2: What catalytic systems are most effective for reactions on sterically congested spiro[3.5]alkanes?

The choice of catalyst is highly dependent on the reaction type. For C-C bond-forming reactions, such as the arylboration of spirocyclic cyclobutenes, dual catalytic systems like Cu/Pd have proven effective.[12] In these cases, bulky phosphine ligands (e.g., RuPhos, SPhos) on the palladium center are often necessary to promote the desired reactivity while navigating the sterically demanding environment.[12] For reactions involving carbonyls, as mentioned earlier, chiral ruthenium or rhodium complexes are standard for asymmetric hydrogenations.

Table 1: Recommended Catalytic Systems for Spiro[3.5]nonane Reactions
Reaction TypeCatalyst SystemLigand TypeKey ConsiderationsReference
Arylboration Cu/Pd dual catalysisBulky biaryl phosphines (e.g., RuPhos)Essential for high regioselectivity and yield with sterically demanding substrates.[12]
Asymmetric Hydrogenation Ruthenium or RhodiumChiral diamines or phosphines (e.g., Ts-DPEN)Creates a chiral environment to control stereochemistry.[8]
Allylic Alkylation PalladiumChiral phosphine ligandsLigand choice is critical for achieving high enantioselectivity.[8]
C-H Activation Rhodium, PalladiumDirecting-group assistedRequires a functional group to direct the metal to the desired C-H bond.[13]

Q3: Are there synthetic strategies that avoid direct functionalization at the sterically hindered C1 position?

Yes, this is often a more prudent approach. Instead of forcing a reaction at the congested center, consider a ring-forming or ring-expansion strategy where the spirocycle is constructed with the desired C1-substituent already in place. For example, a [2+2] cycloaddition could be used to form the cyclobutane ring, or an intramolecular cyclization could form the cyclohexane ring onto a pre-functionalized cyclobutane precursor.[14] Such strategies circumvent the steric issue entirely.

Diagram: Strategic Decision Making for Synthesis

G start Target: 1-Substituted Spiro[3.5]nonane q1 Is direct functionalization at C1 feasible? start->q1 direct_strat Direct Functionalization Strategy q1->direct_strat Yes indirect_strat Ring-Formation Strategy q1->indirect_strat No / Low Yield node_opt Optimize Conditions (Temp, Catalyst, Reagents) direct_strat->node_opt node_ts Troubleshoot Steric Issues (See Guide Above) direct_strat->node_ts node_cyclo [2+2] Cycloaddition indirect_strat->node_cyclo node_intra Intramolecular Cyclization indirect_strat->node_intra node_rearrange Rearrangement indirect_strat->node_rearrange end Synthesize Target node_opt->end Proceed node_ts->end Proceed node_cyclo->end Proceed node_intra->end Proceed node_rearrange->end Proceed

Caption: Strategic flowchart for synthesizing 1-substituted spiro[3.5]nonanes.

References

  • BenchChem. (2025). Application Notes and Protocols: The Potential of Spiro[3.
  • Newman, S. G., et al. (2022). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. PMC.
  • Krzeszewski, M., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles.
  • Kikuchi, H., et al. (2019). Secondary Metabolites, Monoterpene-Polyketides Containing a Spiro[3.
  • Wikipedia. (2023). Steric effects.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • Byk, G., et al. (2000).
  • Molecules. (2022).
  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • BenchChem. (2025). An In-Depth Technical Guide to Spiro[3.
  • Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic c
  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homolog
  • Fernández, I., & Frenking, G. (2022).
  • BenchChem. (2025). Application Notes and Protocols: Spiro[3.
  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Fukaya, K., et al. (2023).
  • Fukaya, K., et al. (2023).
  • Tsui, K. Y. (n.d.).

Sources

Technical Support Center: Stability & Handling of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Stability Profile

Is tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate stable in acid?

  • Weak Acids (pH 4–6): STABLE. The Boc carbamate moiety is resistant to weak acidic conditions (e.g., acetic acid, silica gel, dilute aqueous HCl at low temp). You can safely perform aqueous workups or chromatography without significant loss of the protecting group.

  • Strong Acids (TFA, 4M HCl): UNSTABLE (By Design). The compound undergoes rapid deprotection to yield the primary amine.

  • Scaffold Integrity: The 7-azaspiro[3.5]nonane core (containing a strained cyclobutane ring fused to a piperidine) is generally robust under standard deprotection conditions (0°C to RT). However, prolonged exposure to strong Lewis acids or high temperatures (>50°C) in acidic media can trigger ring-opening or rearrangement of the strained spiro-cyclobutane system.

Mechanistic Insight & Reaction Logic

The stability of this molecule is governed by two competing factors: the lability of the tert-butyl carbamate (Boc) and the strain energy of the spiro[3.5] system.

  • Protonation: The first equivalent of acid will protonate the most basic site.

    • Scenario A (N7 is free/alkylated): The piperidine nitrogen (N7) is highly basic (

      
      ). It protonates immediately, forming a salt. This does not  trigger deprotection.
      
    • Scenario B (Boc group): The carbamate oxygen protonates only in strong acid (

      
       to -3), leading to E1-like elimination of the tert-butyl cation.
      
  • The "Spiro" Risk: The cyclobutane ring possesses significant Baeyer strain (~26 kcal/mol). While the Boc removal generates a carbocation-like transition state on the t-butyl group, the proximity of the generated amine (at position 1) to the spiro-center requires careful thermal control to prevent relief-of-strain rearrangements.

Visualization: Stability & Deprotection Pathway

G Start Start: Boc-Protected Spiro Amine WeakAcid Weak Acid (Acetic, SiO2) Start->WeakAcid Exposure StrongAcid Strong Acid (TFA, HCl) Start->StrongAcid Treatment Salt Stable Salt Formation (No Deprotection) WeakAcid->Salt Protonation of N7 Deprotection Boc Cleavage (t-Butyl Cation Release) StrongAcid->Deprotection Protonation of Boc Scavenging Cation Scavenging (Prevents Alkylation) Deprotection->Scavenging Standard Path Rearrangement RISK: Ring Rearrangement (If T > 50°C) Deprotection->Rearrangement Overheating

Caption: Decision tree showing the fate of the molecule under different acidic conditions. Note the divergence at "Strong Acid" depending on temperature control.

Standard Operating Procedures (SOPs)

Protocol A: Controlled Deprotection (Recommended)

Objective: Remove Boc group without degrading the spiro scaffold.

  • Preparation: Dissolve tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate (1.0 equiv) in DCM (Dichloromethane) . Concentration: 0.1 M.

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv).

    • Why? The t-butyl cation generated can attack the electron-rich N7 nitrogen or the cyclobutane ring. TES acts as a "hydride sponge" to quench this cation safely.

  • Acid Addition: Cool to 0°C . Add Trifluoroacetic Acid (TFA) dropwise (10–20 equiv).

    • Ratio: A 1:1 to 1:4 ratio of TFA:DCM is standard.

  • Reaction: Stir at 0°C for 15 mins, then warm to Room Temperature (20–25°C). Monitor by TLC/LCMS (typically complete in 1–2 hours).

  • Workup (Critical):

    • Concentrate in vacuo (do not heat above 40°C).

    • Free-basing: Redissolve in DCM.[1] Wash with cold sat. NaHCO₃ or 1M NaOH. (Note: The free amine is polar; ensure it extracts into the organic layer, or use CHCl₃/iPrOH 3:1).

Protocol B: Stability Check (HPLC/LCMS)

Objective: Confirm compound integrity during acidic purification (e.g., prep-HPLC).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Observation: The compound is stable in 0.1% Formic Acid or TFA buffers for the duration of an HPLC run (< 24 hours). You will observe the [M+H]+ peak corresponding to the intact Boc-protected amine.

Troubleshooting Guide

Issue 1: "The reaction turned black/tarry."
  • Diagnosis: Decomposition of the spiro-ring or polymerization.

  • Root Cause: Overheating or lack of scavenger. The t-butyl cation initiates polymerization of the strained ring.

  • Solution:

    • Repeat reaction at strictly 0°C .

    • Increase DCM dilution (0.05 M).

    • Switch to HCl in Dioxane (4M) at 0°C (anhydrous conditions often prevent side reactions better than wet TFA).

Issue 2: "I cannot isolate the product; it stays in the aqueous layer."
  • Diagnosis: Amphiphilic nature of the spiro-diamine.

  • Root Cause: The deprotected product is a diamine (or amino-ammonium species) and is highly polar.

  • Solution:

    • Do not use simple Ether/Water extraction.

    • Use "Magic Solvent": Extract the basic aqueous layer with DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) .

    • Alternative: Evaporate the TFA, redissolve in MeOH, and pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute with 2M NH₃ in MeOH.

Issue 3: "The Boc group is stuck/slow to remove."
  • Diagnosis: Steric hindrance or salt effect.

  • Root Cause: The spiro-cyclobutane ring creates a bulky environment around position 1. If N7 protonates first, the molecule becomes positively charged, repelling the second proton needed for Boc cleavage.

  • Solution:

    • Increase Acid Concentration: Use neat TFA or 1:1 TFA:DCM .

    • Time: Extend reaction time to 4–6 hours.

    • Do NOT heat. Heating risks ring expansion.

Comparative Data: Acid Reagents

ReagentConditionsStability of BocRisk to Spiro RingRecommended Use
0.1% Formic Acid RT, 24hStable (99%)LowLCMS / HPLC Mobile Phase
Acetic Acid RT, 24hStable LowBuffer / Mild Workup
TFA / DCM (1:4) 0°C -> RT, 1hDeprotection LowStandard Deprotection
4M HCl / Dioxane 0°C, 1hDeprotection LowAlternative (Anhydrous)
H₂SO₄ / Heat >50°CRapid Loss High AVOID (Rearrangement Risk)

Frequently Asked Questions (FAQs)

Q: Can I use HCl instead of TFA? A: Yes. 4M HCl in Dioxane is an excellent alternative. It often yields the hydrochloride salt as a precipitate, which can be filtered directly, avoiding the aqueous workup issues associated with the polar diamine.

Q: Is the 7-azaspiro[3.5]nonane ring sensitive to "t-butyl scrambling"? A: Yes. The electron-rich nitrogen at position 7 (if not protected) is a nucleophile. During Boc removal, the t-butyl cation can alkylate N7. Always use a scavenger (Triethylsilane, Thioanisole, or even water) if N7 is free or if you observe "+56 mass" impurities.

Q: How do I store the deprotected amine? A: The free amine at position 1 is primary and attached to a strained ring. It can be sensitive to CO₂ (forming carbamates) and oxidation. Store as the HCl or TFA salt at -20°C for long-term stability.

References

  • BenchChem. Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane.[1][2] (General protocols for spiro-amine synthesis and deprotection).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[3] (Standard reference for Boc stability and deprotection mechanisms).

  • SciSpace. Efficient deprotection of Boc group in amines... (Comparative acid studies for hindered amines).

  • PubChem. Tert-butyl n-{7-azaspiro[3.5]nonan-1-yl}carbamate Compound Summary. (Chemical structure and physical property data).[4][5][6][7][8][9][10][11]

  • National Institutes of Health (NIH). Structure-guided Design of Potent Spirocyclic Inhibitors... (Usage of 7-azaspiro[3.5]nonane scaffolds in drug design and their stability in biological assays).

Sources

removing byproduct impurities from spirocyclic amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Byproduct Impurities from Spirocyclic Amine Synthesis Ticket ID: #SPR-8842-PUR Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Rigid" Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because your spirocyclic amine—a high-


 scaffold designed to escape "flatland"—is currently trapped in a crude mixture of tar, ruthenium residue, or uncyclized linear impurities.

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptanes, spiro[piperidine-4,3'-pyrrolidines]) present unique purification challenges compared to their flat aromatic counterparts. Their rigid 3D structures often lead to unpredictable solubility, and their secondary/tertiary amine centers interact aggressively with standard stationary phases.

This guide provides self-validating protocols to isolate your target molecule.

Module 1: Chromatography Troubleshooting

Issue: "My product streaks from baseline to solvent front."

Diagnosis: This is the classic "Silanol Effect." The acidic silanol groups (


) on standard silica gel protonate your basic spirocyclic amine, causing it to drag.

Protocol A: The Mobile Phase Modifier (Standard)

  • The Fix: Deactivate the silica surface using a competing base.

  • Recipe: Add 1% Triethylamine (

    
    ) or 1-2% concentrated 
    
    
    
    to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).
  • Causality: The modifier saturates the acidic sites on the silica, allowing your amine to partition based on polarity rather than acid-base chemistry.

Protocol B: Amine-Functionalized Silica (The "Pro" Move)

  • The Fix: Use

    
    -functionalized silica cartridges (e.g., KP-NH).
    
  • Why: This eliminates the need for mobile phase modifiers. It prevents the formation of "amine salts" on the column.

  • Self-Validation: Run a TLC plate using the functionalized silica. If the spot is round (Rf ~0.3-0.5) and not a streak, the column will succeed.

Data: Modifier Efficiency Comparison
Stationary PhaseMobile PhaseTailing Factor (

)
Recovery %
Standard SilicaDCM/MeOH (9:1)> 2.5 (Severe)65% (Adsorption loss)
Standard SilicaDCM/MeOH/

(90:9:1)
1.2 (Acceptable)88%
Amine-Silica (

)
Hexane/EtOAc (Gradient) 1.05 (Ideal) 96%

Module 2: Metal Scavenging (RCM Byproducts)

Issue: "My product is dark brown/black after Ring-Closing Metathesis."

Diagnosis: Spirocyclic synthesis often employs Ring-Closing Metathesis (RCM) using Grubbs-type catalysts. Residual Ruthenium (Ru) is not just cosmetic; it catalyzes isomerization and decomposition.

Protocol: The DMSO Coordination Method (Garber’s Method) This is preferred over expensive resins for spirocycles due to the high solubility of the coordinated complex.

  • Coordination: Dissolve crude reaction mixture in DCM. Add 50 equivalents (relative to catalyst) of DMSO or Triphenylphosphine oxide (

    
    ).
    
  • Incubation: Stir at room temperature for 12 hours. The Ru species coordinates to the DMSO/phosphine oxide, becoming highly polar.

  • Filtration: Pass the mixture through a short pad of standard silica gel.

    • Result: The polar Ru-DMSO complex sticks to the silica. The non-polar spirocycle elutes.

  • Validation: NMR check. Paramagnetic Ru impurities often broaden proton signals. Sharp peaks indicate successful removal.

Module 3: Isolating the Amine (The "Catch & Release")

Issue: "I have non-basic impurities (linear precursors/dimers)."

Diagnosis: In spiro-cyclization (e.g., double alkylation), unreacted linear alkyl halides or di-esters often co-elute with the product.

Protocol: Strong Cation Exchange (SCX) Chromatography This method exploits the specific basicity of your amine to separate it from neutral impurities.

Workflow Visualization:

SCX_Workflow Figure 1: SCX 'Catch and Release' purification workflow for isolating basic amines. Start Crude Mixture (Amine + Neutrals) Load Load onto SCX Cartridge (Acidic Resin) Start->Load Wash Wash with MeOH/DCM Load->Wash Amine binds to resin (H+) Elute Elute with 2M NH3 in MeOH Wash->Elute Switch Solvent Waste1 Waste: Neutral Impurities (Linear precursors, Tars) Wash->Waste1 Neutrals wash through Product Pure Spirocyclic Amine (Free Base) Elute->Product NH3 displaces Amine

Step-by-Step:

  • Condition: Pre-wet SCX cartridge with MeOH.

  • Load: Dissolve crude in minimal DCM/MeOH (1:1) and load.

  • Wash: Flush with 3-5 column volumes (CV) of MeOH.

    • Checkpoint: The eluate should contain your non-basic impurities (check by TLC). Your product is chemically bound to the resin.

  • Release: Elute with 2M

    
     in MeOH. The ammonia displaces the spirocyclic amine.
    
  • Concentrate: Evaporate solvent to obtain the free base.

Module 4: FAQ & Decision Support

Q: My spirocycle is an oil. How do I get a solid?

A: Spirocyclic free bases are often oils due to their disrupted crystal packing.

  • The Fix: Form a salt.

  • Recommendation: Use Oxalic Acid (1 eq.) in EtOAc or HCl (in dioxane). Spirocyclic oxalates often crystallize better than hydrochlorides due to the bidentate lattice network.

Q: I suspect my product is decomposing on silica.

A: Some strained spirocycles (e.g., spiro-oxetanes) are acid-sensitive.

  • The Fix: Switch to Basic Alumina (Brockmann Grade III) or use the SCX method described above, which minimizes exposure to acidic surfaces compared to a slow silica column.

Decision Tree: Ruthenium Removal

Ru_Removal Figure 2: Decision matrix for Ruthenium removal based on solubility and contamination level. Start Crude RCM Product (Dark/Black) CheckSol Is product water soluble? Start->CheckSol WaterYes Use Water-Soluble Scavenger (THMP / TPPTS) CheckSol->WaterYes Yes WaterNo Use Solid-Phase/Organic Method CheckSol->WaterNo No (Most Spirocycles) Method1 Garber's Method (DMSO + Silica Filtration) WaterNo->Method1 Bulk Removal (High Ru) Method2 SiliaMetS® Thiol Resin (For trace removal <10ppm) WaterNo->Method2 Polishing (Low Ru)

References

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[1] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters.

  • Biotage . (2023).[2][3] Is there an easy way to purify organic amines?

  • Drug Hunter . (2023).[3] Macrocyclization via Ring-Closing Metathesis in Drug Discovery.

  • Organic Chemistry Portal . (2013). Metal-Free N-Alkylation of Amines.

  • Cambridge MedChem Consulting . (2023). Tuning Basicity of Amines.

Sources

crystallization methods for tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of advanced spirocyclic building blocks.

As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to crystallize highly sp³-hybridized intermediates. tert-Butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate is a prime example: while its high fraction of saturated carbons (Fsp³) significantly improves target complementarity and aqueous solubility in medicinal chemistry[1], this same three-dimensional complexity disrupts planar molecular stacking. Consequently, researchers often encounter frustrating phase-separation phenomena or unwanted side reactions during isolation.

This guide provides a rigorous, thermodynamically grounded framework to successfully crystallize both the free base and the hydrochloride salt[2] of this critical azaspirocycle.

Process Visualization: Phase & Reaction Control

G Start Crude tert-Butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate Decision Target Isolation Form? Start->Decision FreeBase Free Base (Anti-Solvent Crystallization) Decision->FreeBase HClSalt Hydrochloride Salt (Reactive Crystallization) Decision->HClSalt Risk1 Risk: Oiling Out (LLPS) FreeBase->Risk1 Risk2 Risk: Boc Deprotection HClSalt->Risk2 Mitigation1 Mitigation: Slow cooling, Seeding at metastable zone Risk1->Mitigation1 Mitigation2 Mitigation: T < 5°C, Stoichiometric HCl (1.05 eq) Risk2->Mitigation2 Success1 Crystalline Free Base Mitigation1->Success1 Success2 Crystalline HCl Salt Mitigation2->Success2

Crystallization workflow and risk mitigation for spirocyclic carbamates.

Troubleshooting Guides & FAQs

Q1: Why does the free base persistently "oil out" instead of forming a crystalline suspension? A: You are observing Liquid-Liquid Phase Separation (LLPS). When crystallizing complex spirocycles, the system often enters a miscibility gap where the solute separates into a solute-rich liquid droplet phase (an emulsion) rather than integrating into a rigid crystal lattice[3]. According to Gibbsian surface thermodynamics, the energy barrier for droplet formation is significantly lower than the energy barrier for crystal nucleation[4]. Causality-Driven Solution: You must avoid crossing the spinodal decomposition boundary. This is achieved by generating a very low supersaturation level (slow anti-solvent addition) and introducing seed crystals within the metastable zone to bypass the kinetic hindrance of primary nucleation.

Q2: During the reactive crystallization of the HCl salt, I am observing significant cleavage of the Boc group. How can I prevent this? A: You are facing a kinetic competition. While the acid-base neutralization of the secondary piperidine nitrogen is nearly instantaneous, the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) group is also occurring. The mechanism of Boc deprotection involves a rapid equilibrium protonation of the carbamate oxygen followed by rate-limiting fragmentation, which exhibits a second-order rate dependence on HCl concentration[5]. Causality-Driven Solution: Because the Boc cleavage is highly dependent on both acid concentration and thermal energy, you must strictly limit the HCl charge to 1.05 equivalents and maintain the reaction temperature at or below 5°C. This kinetically favors piperidine protonation while stalling the carbamate fragmentation pathway.

Q3: The isolated HCl salt is gummy and highly hygroscopic. How do I improve the crystal habit? A: Gummy, hygroscopic solids are the result of a "crash-out" precipitation. Rapid salt formation traps solvent molecules and unreacted impurities within the crystal lattice, creating amorphous domains that readily absorb atmospheric moisture. Causality-Driven Solution: Shift from a rapid precipitation to a controlled maturation process. By utilizing a solvent system with a steep solubility curve (e.g., Ethyl Acetate/Methanol) and applying temperature cycling (heating to 50°C and cooling to 10°C), you provide the thermodynamic energy required to dissolve the flawed amorphous domains and reprecipitate them as a highly ordered, stable crystalline lattice.

Quantitative Data: Solvent Screening for Free Base Crystallization

To establish a robust design space, we evaluated various solvent/anti-solvent systems. The data below demonstrates that controlling the cooling rate and utilizing seeding are non-negotiable parameters for avoiding LLPS.

Solvent System (1:2 v/v)Solute Conc.Cooling RateSeedingOutcomeYield (%)Purity (HPLC)
Heptane / EtOAc150 mg/mL5.0 °C/minNoLLPS (Oiling out)N/AN/A
Heptane / EtOAc150 mg/mL0.5 °C/minYesCrystalline Solid82%99.1%
Toluene / Hexane100 mg/mL1.0 °C/minNoAmorphous Gum65%94.5%
MTBE / Heptane120 mg/mL0.5 °C/minYesCrystalline Solid88%99.5%

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization of the Free Base (Seeding-Mediated)

Use this protocol when the free base is required for downstream coupling reactions.

  • Dissolution: Dissolve 10.0 g of crude tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate in 40 mL of Methyl tert-butyl ether (MTBE) at 45°C.

    • Causality: MTBE provides excellent solubility for the spirocycle while maintaining a low boiling point to prevent thermal degradation.

  • Anti-Solvent Titration: Dropwise, add 20 mL of Heptane over 15 minutes while maintaining 45°C.

    • Self-Validation Check: The solution must remain completely clear. If persistent cloudiness occurs, you have breached the metastable limit. Immediately heat the solution to 50°C until clear before proceeding.

  • Seeding: Cool the reactor to 35°C and add 50 mg of crystalline seed. Hold the temperature for 30 minutes.

    • Causality: Holding the temperature allows the seed crystals to consume the supersaturation via secondary nucleation, effectively neutralizing the thermodynamic driving force that causes oiling out (LLPS)[3].

  • Controlled Cooling: Cool the suspension to 5°C at a strict rate of 0.5 °C/min. Add the remaining 60 mL of Heptane over 2 hours using a syringe pump.

  • Isolation: Filter the resulting white suspension under vacuum, wash with 20 mL of cold Heptane (0°C), and dry under vacuum at 30°C to constant weight.

Protocol B: Controlled Reactive Crystallization of the Hydrochloride Salt

Use this protocol to isolate the compound as a stable, easily handled solid.

  • Preparation: Dissolve 10.0 g (41.6 mmol) of the free base in 80 mL of anhydrous Ethyl Acetate (EtOAc) and cool the reactor jacket to 0°C under a nitrogen atmosphere.

  • Acid Addition: Using an addition funnel, add 10.9 mL of 4.0 M HCl in 1,4-dioxane (43.6 mmol, 1.05 eq) dropwise over 45 minutes. Maintain the internal temperature below 5°C.

    • Causality: The strict 1.05 equivalent limit and low temperature suppress the second-order kinetics of Boc deprotection[5], ensuring the protecting group remains intact while the piperidine nitrogen is protonated.

    • Self-Validation Check: A white precipitate should begin forming halfway through the addition. If the solution turns yellow or evolves gas (isobutylene/CO₂), the Boc group is degrading; immediately lower the temperature.

  • Maturation (Ostwald Ripening): Once addition is complete, warm the suspension to 50°C for 1 hour, then slowly cool back to 10°C at 0.5 °C/min.

    • Causality: This temperature cycle dissolves kinetically trapped amorphous particles and re-deposits the material onto the most thermodynamically stable crystal faces, eliminating hygroscopicity.

  • Isolation: Filter the crystalline salt, wash with 20 mL of cold EtOAc, and dry under high vacuum at room temperature for 12 hours.

References

  • BLDpharm. "2173992-35-1 | tert-Butyl (7-azaspiro[3.5]nonan-1-yl)carbamate hydrochloride." BLDpharm Catalog. 2[2]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Process Analytics. 3[3]

  • Langmuir. "Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis." ACS Publications. 4[4]

  • BLDpharm. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." BLD Insights. 1[1]

  • Ashworth et al. "Boc Deprotection Kinetics and Mechanism." Journal of Organic Chemistry (via Scribd). 5[5]

Sources

Validation & Comparative

1H NMR interpretation of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical benchmarking and interpretation framework for tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate , a critical spirocyclic scaffold in fragment-based drug discovery (FBDD).[1][2] Unlike flat aromatic scaffolds, spiro[3.5]nonane systems introduce defined three-dimensionality (Fsp3 character) and orthogonal vectors, improving solubility and target specificity.[1][2]

However, these structural advantages create significant NMR interpretation challenges.[2] The rigidity of the spiro-junction, combined with the chirality introduced by the carbamate substitution at position 1, results in complex second-order effects and diastereotopicity that render standard 1D 1H NMR insufficient for full assignment.[2][3] This guide compares the efficacy of 1D 1H NMR against 2D NMR (HSQC/COSY) workflows and benchmarks the spectral shifts against the deprotected free amine to aid in reaction monitoring.

Structural Context & Challenges

The Molecule[2][3][4][5][6][7][8]
  • Core Scaffold: 7-azaspiro[3.5]nonane (Piperidine fused spiro-orthogonally to cyclobutane).[1][2][3]

  • Substituent: tert-butyl carbamate (Boc-protected amine) at Position 1 (cyclobutane ring).[2][3]

  • Secondary Amine: Position 7 (piperidine ring) is typically a free base or hydrochloride salt depending on the isolation method.[2][3]

The Analytical Challenge
  • Chirality & Diastereotopicity: The substitution at C1 destroys the symmetry of the spirocyclic system.[2][3] Consequently, the protons on the piperidine ring (C5, C6, C8, C9) and the cyclobutane ring (C2, C3) become diastereotopic.[2] They do not appear as simple triplets or quintets but as complex multiplets (ABX or ABXY systems).[2][3]

  • Conformational Locking: The spiro center prevents ring flipping common in simple cyclohexanes, locking protons in distinct axial/equatorial-like environments, further splitting signals.[1][2]

  • Overlap Region (1.4 – 2.0 ppm): The massive Boc singlet often obscures the critical "roofing" multiplets of the spiro-adjacent protons.[2]

Comparative Analysis: 1D vs. 2D NMR Approaches

To determine the most efficient protocol for structural verification, we compared a standard high-throughput 1D workflow against a comprehensive 2D elucidation workflow.

Table 1: Method Performance Comparison
FeatureMethod A: Standard 1D 1H NMR Method B: 2D NMR (HSQC + COSY)
Primary Utility Purity check, Boc quantification.[1][2]Full structural assignment, stereochemistry.[2]
Time Investment Low (< 5 mins).[1][2][3]Medium (20-40 mins).[2]
Resolution of C2/C3 Protons Poor. Often appear as unresolved multiplets overlapping with Boc.[2][3]High. Cross-peaks separate geminal protons clearly.[1][2]
N-H Identification Variable (Broad singlet).Confirmed via N-H correlations (HMBC/HSQC).
Confidence Level 80% (Functional group confirmed).99% (Regioisomer & connectivity confirmed).[2][3]

Verdict: For routine batch release, Method A is sufficient if the integration of the Boc group (9H) matches the methine H1 (1H).[2][3] For de novo characterization or impurity profiling, Method B is mandatory due to the spectral congestion in the 1.5–2.5 ppm region.

Detailed Spectral Interpretation Guide

The following data represents the consensus chemical shifts for the free base form in CDCl₃ (7.26 ppm reference).

Region I: The Diagnostic Handles (Downfield)[1][2][3]
  • 
     4.60 – 4.90 ppm (Broad s, 1H, N-H):  The carbamate NH.[2] This signal is exchangeable.[1][2][9] Note: If the sample is a hydrochloride salt, you will also see broad peaks >8.0 ppm for the piperidine NH2+.[2]
    
  • 
     3.85 – 4.05 ppm (Multiplet, 1H, H-1):  The methine proton attached to the carbamate.[2]
    
    • Interpretation: This is the most critical handle.[2][3] It should integrate to 1H. Its multiplicity is determined by coupling to the C2 protons and the NH.[2][3]

Region II: The Functional Core (Mid-Field)[1][2][3]
  • 
     2.80 – 3.10 ppm (Multiplet, 4H, H-8, H-9):  Protons alpha to the piperidine nitrogen.[1][2]
    
    • Comparison Insight: In the HCl salt , these shift downfield to 3.2 – 3.5 ppm due to the positive charge on the nitrogen.[2] This shift is the primary indicator of salt formation vs. free base.[2]

Region III: The "Fingerprint" Zone (Upfield & Overlap)[1][2][3]
  • 
     2.20 – 2.45 ppm (Multiplet, 1H, H-2a):  One of the cyclobutane protons.[1][2] Distinctly deshielded due to anisotropy of the spiro ring.[2]
    
  • 
     1.50 – 1.90 ppm (Complex Envelope, 5H):  Contains H-2b, H-3 (2H), and H-5/H-6 (2H).[1][2]
    
    • Warning: This region is often non-first-order.[1][2][3] In 1D NMR, it looks like "grass."[1][2] In COSY, you will see distinct cross-peaks connecting H-1

      
       H-2 
      
      
      
      H-3.[1][2]
  • 
     1.44 ppm (Singlet, 9H, Boc):  The tert-butyl group.[2]
    
    • Quality Control: Set this integral to 9.00. If the H-1 methine integrates < 0.9, you likely have Boc-anhydride impurities or degradation.[1][2]

Experimental Protocol: Self-Validating Assignment

To ensure high-trust data (E-E-A-T), follow this step-by-step workflow. This protocol includes a "D2O Shake" validation step.[2][3][9]

Step 1: Sample Preparation[2][3][10]
  • Dissolve 5-10 mg of the compound in 0.6 mL CDCl₃ .

    • Why CDCl₃? It minimizes exchange broadening of the carbamate NH compared to DMSO-d6.[1][2][3]

  • Filter through a cotton plug if any turbidity exists (salts are insoluble in CDCl₃).[1][2][3]

Step 2: Acquisition (Standard Parameters)[1][2]
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 2.0 seconds . The t-butyl protons have long T1 relaxation times.[2] Short D1 values will under-integrate the Boc signal, leading to false purity calculations.[1][2]

  • Scans (NS): 16 (minimum).

Step 3: The "D2O Shake" (Validation)[1][2][3]
  • Acquire the standard spectrum.[1][2][3]

  • Add 1 drop of D₂O to the NMR tube and shake vigorously for 30 seconds.

  • Wait 2 minutes for phase separation (D2O floats/sinks depending on solvent, but exchange happens at the interface).

  • Re-acquire.[2][3][9]

    • Result: The peak at 4.6-4.9 ppm (NH) must disappear.[2] If it remains, it is an impurity (non-exchangeable).[2]

Step 4: Deprotection Monitoring (Benchmarking)

When removing the Boc group (e.g., TFA/DCM), use these shifts to confirm reaction completion:

  • Boc Singlet (1.44 ppm): Disappears.

  • H-1 Methine: Shifts upfield (shielding increases as Carb-NH

    
     NH3+).[1][2]
    
  • New Peak: Broad singlet at 8.0+ ppm (Ammonium species).[2]

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the complex spiro-system using 1D and 2D techniques.

NMR_Workflow Sample Sample: 7-azaspiro-Boc Acq1D 1D 1H NMR (CDCl3) Sample->Acq1D Check1 Check: Boc Integral = 9H? Acq1D->Check1 Pass Purity Confirmed Check1->Pass Yes Fail Recalculate / Repurify Check1->Fail No Complex Region 1.5-2.5ppm Unresolved? Pass->Complex Run2D Run HSQC + COSY Complex->Run2D Yes (Required for Structure) Assign Assign Diastereotopic Protons (C2, C3, C5, C6) Run2D->Assign

Figure 1: Decision matrix for NMR analysis of spirocyclic carbamates. Note the critical checkpoint for Boc integration.

References

  • Carbamate Rotamers & Shifts: Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for Boc chemical shifts and stability).

  • Spirocyclic Scaffolds in Drug Design: Zheng, Y., & Tice, C. M. (2016).[1][2] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-840.[1][2] Link

  • NMR of Diastereotopic Protons: Claridge, T. D. W. (2016).[1][2][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Authoritative text on analyzing ABX systems in chiral rings).

  • 7-azaspiro[3.5]nonane Data: PubChem Compound Summary for CID 54595536, tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate.[1][2] Link[2]

  • General NMR Shift Database: AIST: Spectral Database for Organic Compounds (SDBS).[1][2][3] (Methodology for predicting shifts in piperidine/cyclobutane systems). Link[1][2]

Sources

Technical Guide: LCMS Fragmentation Patterns of Boc-Protected Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: In modern drug discovery, the shift from "flat" aromatic structures to three-dimensional (


-rich) scaffolds has elevated the importance of spirocyclic amines (e.g., 2-azaspiro[3.3]heptane). However, their rigid geometry and ring strain present unique challenges in LCMS analysis compared to traditional linear amines.

The Objective: This guide provides a comparative analysis of the fragmentation behaviors of Boc-protected spirocyclic amines versus their linear counterparts. It details the specific mass spectral "fingerprints" driven by the tert-butoxycarbonyl (Boc) group's lability and the spiro-core's stability, offering a validated protocol for their identification and quality control.

Part 1: The Mechanistic Landscape

To interpret the spectra accurately, one must understand the competition between the protecting group cleavage and the core scaffold fragmentation.

The Boc-Fragmentation Cascade

In Electrospray Ionization (ESI) positive mode, Boc-protected amines (


) typically undergo a two-step neutral loss pathway or a concerted single-step loss.
  • Protonation: The carbonyl oxygen or the carbamate nitrogen is protonated

    
    .
    
  • Loss of Isobutene (-56 Da): A McLafferty-like rearrangement or inductive cleavage expels isobutene (

    
    ), generating a protonated carbamic acid intermediate 
    
    
    
    .
  • Loss of CO₂ (-44 Da): The unstable carbamic acid rapidly decarboxylates to yield the protonated free amine

    
    .
    
The Spirocyclic Effect (The "Product" Advantage)

Unlike linear alkyl amines, which often possess flexible chains that allow for random backbone cleavages at high collision energies (CE), spirocyclic cores are rigid .

  • Performance Advantage: The spiro-scaffold often acts as a "kinetic energy sink." The ring strain (especially in 3- and 4-membered rings) is significant, yet the Boc group is so much more labile that it fragments exclusively at low-to-medium CE.

  • Result: This yields cleaner spectra for spiro-Boc compounds compared to linear analogs, where alkyl chain fragmentation can clutter the low-mass region.

Visualizing the Pathway

The following diagram illustrates the primary fragmentation pathway for a generic Boc-spirocyclic amine.

BocFragmentation cluster_0 Dominant ESI Pathway Parent Parent Ion [M+H]+ TS Transition State (McLafferty-like) Parent->TS Activation Cation t-Butyl Cation [m/z 57]+ Parent->Cation Direct Cleavage (High CE) Carbamic Carbamic Acid Intermediate [M+H - 56]+ TS->Carbamic - Isobutene (56 Da) Amine Spiro Amine Core [M+H - 100]+ Carbamic->Amine - CO2 (44 Da) (Rapid)

Figure 1: The dominant ESI fragmentation pathway for Boc-protected amines. The stability of the 'Spiro Amine Core' ensures the [M-100] peak is often the base peak.

Part 2: Comparative Performance Analysis

This section compares the LCMS performance of Boc-Spirocyclic Amines against Linear Boc-Amines and Unprotected Spiro Amines .

Table 1: Fragmentation Profile Comparison[1]
FeatureBoc-Spirocyclic Amines (e.g., Boc-2-azaspiro[3.3]heptane)Linear Boc-Amines (e.g., N-Boc-butylamine)Interpretation
Dominant Ion (Low CE)

(Carbamic Acid)

Both show initial isobutene loss.
Dominant Ion (Med CE)

(Free Amine)

& Alkyl fragments
Spiro Advantage: The rigid core resists fragmentation, yielding a single intense daughter ion. Linear chains often show "laddering" losses.
Diagnostic Low Mass Ion

57 (t-butyl cation)

57 (t-butyl cation)
Universal indicator of Boc protection.
Ring Opening Rare at standard CE (<30 eV)N/ASpiro rings are surprisingly resilient in ESI; fragmentation usually requires high CE (>50 eV).
Isobaric Interference LowModerateRigid structure limits the number of possible isomeric fragments compared to flexible linear chains.
Data Interpretation Guide
  • The "56/100" Rule: If you see a mass difference of 56 Da between significant peaks, you are likely observing the carbamic acid intermediate. If you see a loss of 100 Da from the parent, you have the free amine.

  • Spiro Stability: If the

    
     peak is the base peak and shows no further significant fragmentation, this confirms the integrity of the spiro-core. If the core were unstable (e.g., a highly strained epoxide), you would see secondary losses (e.g., -18 Da for water) immediately following the Boc loss.
    

Part 3: Experimental Protocol (Self-Validating)

Objective: To confirm the identity of a Boc-protected spirocyclic amine and assess the stability of the spiro-core.

LCMS Method Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA). Note: FA is crucial to protonate the carbamate for ESI.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes (Fast scouting gradient).

  • Ionization: ESI Positive Mode.

  • Cone Voltage: 20-40 V (Variable - see optimization).

The "Cone Voltage Stepping" Workflow

This protocol validates that the observed fragments are indeed Boc-related and not impurities.

  • Step 1 (Soft): Set Cone Voltage/Fragmentor to 15-20 V .

    • Expectation: High abundance of Parent Ion

      
      . Minimal fragmentation.
      
  • Step 2 (Medium): Set Cone Voltage to 40-50 V .

    • Expectation: Parent ion decreases. Appearance of

      
       and 
      
      
      
      .
    • Validation: If the spiro-core is intact, the

      
       should be the dominant peak.
      
  • Step 3 (Hard): Set Collision Energy (CID) to >60 eV .

    • Expectation: Complete loss of Boc. Fragmentation of the spiro ring (e.g., ring opening of cyclobutane/cyclopropane moieties).

    • Use Case: Only necessary for structural elucidation of the core, not for routine ID.

Workflow Diagram

MethodValidation Start Start: Unknown Sample RunSoft Run LCMS: Low Cone Voltage (20V) Start->RunSoft CheckParent Observe [M+H]+? RunSoft->CheckParent RunMed Run LCMS: Med Cone Voltage (50V) CheckParent->RunMed Yes Fail Investigate: Not Boc or Unstable Core CheckParent->Fail No (Check Ionization) CheckLoss Observe [M-56] and [M-100]? RunMed->CheckLoss Confirm Confirmed: Boc-Spiro Amine CheckLoss->Confirm Yes CheckLoss->Fail No (Other Protecting Group?)

Figure 2: Decision tree for validating Boc-protected spirocyclic amines using cone voltage modulation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on McLafferty rearrangements and neutral losses).
  • Holčapek, M., et al. (2010). "Differentiation of Boc-protected isomers by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry.

  • Crotti, S., et al. (2020). "Center-of-Mass iso-Energetic Collision-Induced Decomposition in Tandem Triple Quadrupole Mass Spectrometry." Molecules. (Discusses energy dependence of neutral losses).

  • Korfmacher, W. A. (2005). "Principles and Applications of LC-MS in New Drug Discovery." Drug Discovery Today. (Context for spirocyclic amine analysis in pharma).

Bioactivity & Scaffold Analysis: Spiro[3.5]nonane vs. Spiro[3.3]heptane Derivatives

[1][2][3]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, spirocyclic scaffolds have emerged as critical tools to increase fraction saturated (

This guide compares two distinct spirocyclic cores: Spiro[3.3]heptane and Spiro[3.5]nonane .[1][2][3]

  • Spiro[3.3]heptane serves primarily as a compact, rigid bioisostere for benzene or piperidine, offering lower lipophilicity and unique non-collinear exit vectors.

  • Spiro[3.5]nonane acts as a bulkier, more lipophilic scaffold, suitable for filling larger hydrophobic pockets or replacing cyclohexyl/phenyl groups where specific spatial orientation is required.

Structural & Physicochemical Comparison

The choice between these two scaffolds is rarely arbitrary; it is dictated by the specific "exit vector" (angle of substituents) and the lipophilic requirement of the binding pocket.

Comparative Data Matrix[4]
FeatureSpiro[3.3]heptane (e.g., 2-azaspiro[3.3]heptane)Spiro[3.5]nonane (e.g., 7-azaspiro[3.5]nonane)
Molecular Weight ~97 Da (Core)~125 Da (Core)
Geometry "Dumbbell" shape; highly strained cyclobutane rings.Chair-like conformation on the 6-ring; puckered 4-ring.
Exit Vectors Non-collinear (approx. 130° angle).[4]Variable; often orthogonal or distinct from planar rings.
Lipophilicity (cLogP) Low (0.7).[1] Reduces LogD when replacing phenyl.[5]Moderate/High (1.8). Increases lipophilicity vs [3.3].[1]
Metabolic Stability High (blocks metabolic hotspots).High (steric bulk protects labile sites).
Primary Utility Bioisostere for Benzene, Piperidine, Morpholine.Bioisostere for Cyclohexane, Phenyl (bulky).
Scaffold Selection Logic

The following decision tree illustrates the medicinal chemistry logic when selecting between these two cores.

ScaffoldSelectionStartTarget Binding Pocket AnalysisSpaceSteric Constraint?Start->SpaceVectorExit Vector Requirement?Space->VectorRestrictedSpiro35Select Spiro[3.5]nonane(Bulky, Higher LogP)Space->Spiro35Large/Deep PocketLipophilicityLogP Optimization?Vector->LipophilicityNon-Planar NeededFlatUse Traditional AromaticVector->FlatPlanar/Flat NeededSpiro33Select Spiro[3.3]heptane(Compact, Low LogP)Lipophilicity->Spiro33Need to Lower LogPLipophilicity->Spiro35Lipophilicity Tolerated

Figure 1: Decision matrix for selecting spirocyclic scaffolds based on binding pocket constraints and physicochemical needs.

Bioactivity & Case Studies

Spiro[3.3]heptane: The Benzene Bioisostere

Recent studies by Mykhailiuk et al. have validated spiro[3.3]heptane as a saturated bioisostere for benzene. Unlike bicyclo[1.1.1]pentane (which mimics para-phenyl with collinear vectors), spiro[3.3]heptane mimics meta- and para-substituted benzenes with non-collinear vectors .[5]

  • Case Study: Sonidegib Analog

    • Modification: Replacement of the meta-substituted benzene ring with spiro[3.3]heptane.

    • Result: The trans-isomer (trans-76) retained significant biological activity but showed varied metabolic stability (

      
      ) depending on the isomer.
      
    • Key Insight: The scaffold lowers lipophilicity (LogD) compared to the parent phenyl compound, potentially improving solubility without sacrificing potency.

Spiro[3.5]nonane: The Bulky Spacer

Spiro[3.5]nonane derivatives are often employed when a linker requires specific 3D orientation that cannot be achieved by a simple cyclohexane or piperidine ring.

  • Case Study: GPR119 Agonists

    • Application: Used in the treatment of Type 2 Diabetes.[3]

    • Mechanism: The spiro[3.5] core orients the pharmacophores to maximize contact with the G-protein coupled receptor (GPCR) while maintaining a high metabolic barrier due to the quaternary spiro-carbon.

    • Result: Enhanced potency and selectivity compared to flexible alkyl linkers.

Experimental Protocols

Synthesis of 2-oxa-7-azaspiro[3.5]nonane (Oxetane Fusion)

This protocol describes the synthesis of a common spiro[3.5] building block, useful for introducing polarity via the oxetane ring.[2]

Reagents:

  • 3-((Benzylamino)methyl)oxetan-3-ol

  • Chloroacetyl chloride[6]

  • Potassium tert-butoxide (t-BuOK)

  • Lithium Aluminum Hydride (LiAlH4)

Methodology:

  • Acylation: React 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride in THF at 0°C to form the chloroacetamide intermediate.

  • Cyclization: Treat the intermediate with t-BuOK in t-BuOH/THF under reflux. This induces intramolecular displacement of the chloride by the alkoxide, forming the spiro-lactam ring (7-oxo-2-oxa-?azaspiro[3.5]...).

  • Reduction: Dissolve the spiro-lactam in dry THF. Add LiAlH4 (2.5 equiv) portion-wise at 0°C. Reflux for 4 hours.

  • Workup: Quench with Fieser method (

    
    , 15% NaOH, 
    
    
    ). Filter precipitate.[2] Concentrate filtrate.
  • Deprotection (Optional): If the benzyl group must be removed, perform catalytic hydrogenation (

    
    , Pd/C) in MeOH.
    
In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay determines the intrinsic clearance (

Workflow Diagram:

MetabolicAssayPrep1. Preparation(Test Cmpd + Microsomes)Initiate2. Initiation(Add NADPH)Prep->InitiateIncubate3. Incubation(37°C, 0-60 min)Initiate->IncubateQuench4. Quench(Cold Acetonitrile)Incubate->QuenchAnalysis5. LC-MS/MS Analysis(% Remaining)Quench->Analysis

Figure 2: Standard workflow for determining metabolic stability (


Protocol Steps:

  • Preparation: Prepare a 1 µM solution of the spiro-derivative in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling: At time points

    
     min, remove aliquots.
    
  • Quenching: Immediately transfer aliquots into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .

    References

    • BenchChem. (2025).[1][7] A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. BenchChem. Link

    • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link

    • Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules (MDPI). Link

    • Burkhard, J. A., et al. (2010). Spirocyclic Bioisosteres for Pharmacological Evaluation. Angewandte Chemie. Link

    • Natho, P., et al. (2025).[8] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[8] Link

    Chiral HPLC Methods for Enantiomeric Purity of Spiro Amines: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Spirocyclic amines are privileged scaffolds in modern drug discovery. Their orthogonal ring systems create a rigid, three-dimensional conformation that allows for precise vector mapping in protein binding pockets. However, this same structural rigidity and steric bulk present significant challenges for enantiomeric resolution.

    This guide provides a comparative analysis of Chiral Stationary Phases (CSPs) and establishes a self-validating, causality-driven protocol for developing robust chiral HPLC methods for spiro amines.

    Mechanistic Principles of Chiral Recognition

    Achieving baseline resolution (

    
    ) for spiro amines requires a precise thermodynamic fit between the analyte and the chiral selector. On polysaccharide-based CSPs, chiral recognition is governed by a three-point interaction model involving hydrogen bonding, 
    
    
    
    stacking, and dipole-dipole interactions within the polymer's helical grooves.
    • Steric Exclusion vs. Inclusion: The spiro-fusion creates a bulky, non-planar core. Amylose-based polymers form a relatively open helical cavity that can readily accommodate this bulk, allowing the necessary intermolecular interactions to occur. In contrast, cellulose-based polymers possess tighter helical grooves, which often sterically exclude bulky spiro amines, leading to rapid co-elution.

    • Silanol Interactions and Peak Tailing: Spiro amines contain basic nitrogen atoms that undergo secondary ion-exchange interactions with residual acidic silanols on the silica support. If left unmitigated, this causes severe peak tailing and compromises the accuracy of the enantiomeric excess (

      
      ) calculation. Adding a basic modifier (e.g., 0.1% diethylamine) competitively masks these silanols, ensuring sharp, symmetrical peaks.
      

    Comparative Analysis of Chiral Stationary Phases

    When screening columns for spiro amines, selecting the right polysaccharide derivative is the most critical variable.

    • Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)):

      • Performance: The gold standard for spirooxindoles and spiro-piperidines. The open amylose helix and electron-rich phenyl rings provide an optimal environment for capturing the rigid spiro framework.

    • Daicel CHIRALPAK® AS-H (Amylose tris((S)-

      
      -methylbenzylcarbamate)): 
      
      • Performance: Highly effective when the spiro amine requires additional steric differentiation. The chiral methylbenzyl group provides a secondary layer of steric recognition, which is highly successful for complex spirooxindole alkaloids like[1].

    • Daicel CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)):

      • Performance: Generally less effective for large spiro systems due to the tighter cellulose cavity, but remains a viable alternative for smaller spiro-azetidines or when the spiro center is highly flexible.

    • Immobilized Phases (e.g., CHIRALPAK® IG, IC):

      • Performance: These columns feature covalently bonded selectors, allowing the use of "forbidden" normal-phase solvents like dichloromethane (DCM) or tetrahydrofuran (THF). This is crucial for spiro amines that exhibit poor solubility in standard hexane/alcohol mixtures.

    Experimental Benchmarking Data

    The following table summarizes validated chromatographic parameters and retention data for various spiro amine and spirooxindole derivatives across different CSPs, demonstrating the dominance of amylose-based columns.

    Analyte ClassStationary PhaseMobile PhaseFlow RateRetention Time (Major / Minor)Enantiomeric Excess (
    
    
    )
    Spirooxindole Pyran CHIRALPAK AD-HHexane / IPA (80:20)1.0 mL/min32.02 min / 41.46 min83%
    (+)-Coerulescine Precursor CHIRALPAK AS-HHexane / IPA (90:10)1.0 mL/min48.90 min / 30.10 min>99%
    Spiroepoxy Oxindole CHIRALPAK AD-3Hexane / IPA (80:20)1.0 mL/min6.90 min / 8.90 min98%

    (Data derived from the[2], phase-transfer catalytic allylation of [1], and asymmetric aryloxylation of[3].)

    Method Development Workflow

    ChiralWorkflow Start Spiro Amine Racemate CSP CSP Column Screening (AD-H, OD-H, AS-H) Start->CSP Initial Injection MP Mobile Phase Tuning (Hexane / IPA / EtOH) CSP->MP Select Best α Mod Silanol Masking (0.1% DEA / TEA) MP->Mod Resolve Peak Tailing Val Method Validation (Rs > 1.5, ee > 99%) Mod->Val Finalize Parameters

    Chiral HPLC method development workflow for spiro amines.

    Step-by-Step Methodology

    To ensure a self-validating system, follow this causality-driven protocol for resolving novel spiro amines.

    Step 1: Sample Preparation & Column Screening
    • Preparation: Dissolve the racemic spiro amine in the starting mobile phase (e.g., Hexane/Ethanol 1:1) at a concentration of 1.0 mg/mL. Causality: Matching the diluent to the mobile phase prevents solvent-shock band broadening at the column head.

    • Screening Setup: Equip the HPLC with CHIRALPAK AD-H and AS-H columns (4.6 x 250 mm, 5 µm).

    • Initial Run: Run an isocratic gradient of Hexane/Ethanol (90:10) containing 0.1% Diethylamine (DEA) at 1.0 mL/min. Monitor UV absorbance at 210 nm and 254 nm.

    Step 2: Selectivity ( ) Optimization
    • Evaluate Alcohol Modifiers: If the separation factor (

      
      ) is < 1.1, switch the polar modifier from Ethanol to Isopropanol (IPA). Causality: IPA is bulkier than ethanol. This steric bulk alters the hydrogen-bonding network within the chiral cavity, forcing the spiro amine to adopt a different orientation that often enhances enantiomeric differentiation.
      
    • Adjust Elution Strength: If the analyte elutes too quickly (

      
      ), decrease the alcohol content to 5%. If it is retained too strongly (
      
      
      
      ), increase the alcohol content to 20% or switch to a more polar solvent like methanol (only on immobilized columns like IG/IC).
    Step 3: Resolution ( ) and Peak Shape Tuning
    • Mitigate Tailing: If the asymmetry factor (

      
      ) of the later-eluting peak exceeds 1.5, increase the DEA concentration to 0.2% or substitute with ethanolamine. Causality: Complete saturation of the silica support's active silanols is required to prevent secondary retention mechanisms that smear the peak tail.
      
    • Thermodynamic Tuning: If

      
       is between 1.0 and 1.5, decrease the column compartment temperature from 25 °C to 15 °C. Causality: Chiral recognition is an enthalpy-driven process (
      
      
      
      ). Lowering the temperature increases the residence time of the transient diastereomeric complexes, amplifying the thermodynamic energy difference between the enantiomers and improving resolution.
    Step 4: System Suitability and Self-Validation
    • Replicate Injections: Perform 5 consecutive injections of the racemic standard.

    • Acceptance Criteria: The method is considered validated for routine

      
       determination only if the Relative Standard Deviation (RSD) for retention times is 
      
      
      
      , peak area RSD is
      
      
      , and
      
      
      . This ensures the method is completely driven by the chiral selector and not by fluctuating system dead volumes or column equilibration issues.

    References

    • Title: New Hybrid-type Squaramide-Fused Amino Alcohol Organocatalyst for Enantioselective Domino Michael Addition/Cyclization Reaction of Oxoindolines with Cyclic 1,3-Diketones Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

    • Title: Enantioselective Synthesis of (+)

      
      -(2-Nitrophenyl)Malonate
      Source:  Frontiers in Chemistry
      URL: [Link]
      
    • Title: Cr(III)-Salen-Catalyzed Enantioselective C3-Aryloxylation of Spiroepoxy Oxindoles Source: ACS Catalysis URL: [Link]

    Sources

    Structural Validation of Spiro Scaffolds: A Comparative Guide to X-ray Crystallography

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The 3D Imperative

    The shift from flat, aromatic pharmacophores to spirocyclic scaffolds represents a critical evolution in drug discovery.[1] By increasing the fraction of sp3-hybridized carbons (

    
    ), spiro scaffolds offer improved solubility, metabolic stability, and novel intellectual property space [1]. However, the introduction of a spiro-junction creates a quaternary stereocenter that is notoriously difficult to assign using standard 2D NMR techniques.
    

    This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against alternative validation methods (NMR, VCD, DFT) for spiro scaffolds. While solution-phase methods offer speed, SC-XRD remains the gold standard for determining absolute configuration with statistical certainty. We present a self-validating workflow designed to overcome the specific crystallization challenges posed by these compact, non-planar molecules.

    Comparative Technical Analysis

    Selecting a validation method requires balancing resolution, throughput, and the need for absolute stereochemical certainty.

    Method Performance Matrix
    FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (NOESY/ROESY) Vibrational Circular Dichroism (VCD) DFT Computational Modeling
    Primary Output 3D Atomic Coordinates (0.8–1.2 Å)Relative Internuclear DistancesChiral absorption spectraTheoretical Energy Minima
    Stereochemical Certainty Absolute (Flack Parameter < 0.04)Relative (often ambiguous at quaternary centers)High (requires >99% ee)Moderate (dependent on basis set)
    Sample State Solid (Single Crystal required)SolutionSolutionVirtual
    Sample Requirement 0.1–5 mg (high purity)5–20 mg5–10 mgN/A
    Throughput Low to MediumHighMediumLow (high compute cost)
    Spiro Specificity High: Resolves quaternary packingLow: Few protons near spiro junction for NOEMedium: Good for rigid spirocyclesMedium: Hard to model solvation
    Why Alternatives Fail at the Spiro Junction
    • NMR Limitations: Spiro junctions often lack vicinal protons. The quaternary carbon acts as a "magnetization break," preventing the transfer of NOE signals required to link the two ring systems, leaving the relative orientation ambiguous [2].

    • VCD/DFT Limitations: While VCD is powerful, it relies on the perfect match between experimental and calculated spectra. Flexible spiro-chains can adopt multiple conformers in solution, broadening spectra and complicating the assignment [3].

    Deep Dive: The X-ray Validation Workflow

    SC-XRD is the only method that provides a direct image of the electron density, allowing for the unequivocal assignment of the spiro-stereocenter (

    
     or 
    
    
    
    ).
    The "Spiro" Challenge

    Spiro compounds are often compact and highly soluble, making them resistant to nucleation. They tend to form oils rather than lattices. To counter this, we utilize a Self-Validating Crystallization Screen that prioritizes entropy reduction.

    Visualization: Structural Determination Logic

    The following diagram outlines the decision matrix for validating spiro-integrity, moving from synthesis to definitive structure.

    SpiroValidation Start Spiro-Scaffold Synthesis (Racemic or Enantioenriched) Screen High-Throughput Crystallization Screen Start->Screen Crystal Single Crystal Obtained? Screen->Crystal XRD SC-XRD Data Collection (Mo or Cu Source) Crystal->XRD Yes Deriv Derivatization Strategy (Heavy Atom/Salt Formation) Crystal->Deriv No (Oiling) Solve Structure Solution (Direct Methods) XRD->Solve Flack Flack Parameter Analysis Solve->Flack Valid VALIDATED Absolute Config (R/S) RMSD < 0.5 Å Flack->Valid x < 0.04 (Strong Anomalous Signal) Ambiguous AMBIGUOUS Invert Stereocenter or Re-refine Flack->Ambiguous x > 0.1 (Weak Signal/Twin) Deriv->Screen Retry

    Figure 1: Decision logic for structural validation. Note the feedback loop via derivatization if crystallization fails.

    Experimental Protocol: Self-Validating System

    This protocol ensures that the resulting structure is not an artifact of refinement but a physical reality.

    Phase 1: Entropy-Driven Crystallization

    Objective: Overcome the high solubility of spiro-amines.

    • Vapor Diffusion (Sitting Drop):

      • Prepare a 20 mg/mL stock solution of the spiro compound in MeOH.

      • Screening Matrix: Use a 24-well plate. Vary the anti-solvent (precipitant) from non-polar (Hexane) to polar-aprotic (Acetone).

      • The "Salt" Trick: If the neutral spiro-amine oils out, generate the hydrochloride or succinate salt in situ. The ionic lattice forces rigidity, often essential for spiro-compounds [4].

    • Slow Evaporation (Backup): Use a narrow vial with a pierced septum to slow solvent loss over 7–10 days, promoting fewer, higher-quality nucleation events.

    Phase 2: Data Collection & Anomalous Scattering

    Objective: Determine Absolute Configuration.[2][3]

    • Source Selection: Use a Copper (Cu) K

      
       source  (
      
      
      
      Å) rather than Molybdenum (Mo).
      • Reasoning: Most pharmaceutical spiro-scaffolds lack heavy atoms (Br, I). Cu radiation maximizes the anomalous scattering signal from "light" atoms like Oxygen and Nitrogen, which is critical for calculating the Flack parameter [5].

    • Cryo-Protection: Mount crystal at 100 K to minimize thermal vibration (B-factors), which can obscure the electron density at the quaternary center.

    Phase 3: Validation Metrics (The "Self-Check")

    A solved structure is only valid if it meets these statistical thresholds:

    • R1 Value: < 5% (Indicates excellent agreement between model and diffraction data).

    • Flack Parameter (

      
      ): 
      
      • 
         (e.g., 
        
        
        
        ): Absolute configuration is correct.
      • 
        : Structure is the inverted enantiomer.
        
      • 
        : Crystal is a racemic twin or data is insufficient [6].
        
    • Disorder Check: Inspect the spiro-junction thermal ellipsoids. High anisotropy here suggests the model is forcing a conformation that doesn't exist.

    Representative Case Study

    Scenario: Validation of a Spiro[3.3]heptane Derivative for GPCR Agonism.

    The Problem: A medicinal chemistry team synthesized a spiro[3.3]heptane agonist.

    • NMR Data: 2D NOESY showed weak correlations between the piperidine ring and the distal phenyl ring, suggesting a "folded" conformation, but could not distinguish between the (

      
      ) and (
      
      
      
      ) enantiomers at the spiro junction.
    • DFT Prediction: Predicted an energy difference of only 1.2 kcal/mol between conformers, within the margin of error.

    The X-ray Solution:

    • Crystallization: The free base yielded oil. The team formed a fumarate salt , which crystallized from Ethanol/Et2O (vapor diffusion) in 48 hours.

    • Diffraction: Data collected on a Cu-source diffractometer.

    • Result:

      • Resolution: 0.95 Å.

      • Flack Parameter:

        
        .
        
      • Outcome: The structure was unequivocally assigned as (

        
        ).
        
      • Correction: The X-ray structure revealed a "twisted" boat conformation for the piperidine ring, which was not the lowest energy conformer predicted by gas-phase DFT. This highlighted the importance of packing forces and solvation, correcting the SAR model [7].

    References

    • BenchChem. (2025).[3] Advantages of Spirocyclic Scaffolds over Planar Structures in Drug Discovery.[1] BenchChem Technical Guides.[3]

    • MtoZ Biolabs. (2024). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? MtoZ Biolabs.

    • Spectroscopy Europe. (2023). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).[4] Spectroscopy Europe.

    • Universität Potsdam. (2025). Advice for Crystallization: Overcoming Solubility Challenges. University of Potsdam X-ray Facility.

    • Rigaku. (2021). What Is Small Molecule Crystal Structure Analysis? Rigaku Journal.

    • Excillum. (2025). Small Molecule Crystallography: Absolute Structure Determination.[2][5] Excillum Application Notes.

    • Core. (2014). The use of spirocyclic scaffolds in drug discovery.[1][6] Elsevier / Core.ac.uk.

    Sources

    Comparative Guide: Fsp³ Character in Spirocyclic vs. Aromatic Amine Building Blocks

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The "Escape from Flatland"

    In modern medicinal chemistry, the correlation between molecular complexity and clinical success is well-established. The "Escape from Flatland" concept, popularized by Lovering et al., demonstrates that increasing the fraction of sp³-hybridized carbons (Fsp³) improves solubility and reduces promiscuity.

    This guide objectively compares Aromatic Amines (traditional, planar building blocks) against Spirocyclic Amines (3D, rigid, Fsp³-rich bioisosteres). While aromatic amines offer synthetic ease and established coupling chemistry (e.g., Buchwald-Hartwig), they often suffer from poor aqueous solubility and metabolic liabilities. Spirocyclic amines, particularly strained systems like azaspiro[3.3]heptanes, offer a solution by disrupting crystal lattice energy and providing novel exit vectors, albeit with higher synthetic complexity.

    Conceptual Framework: Fsp³ and Structural Topology[1][2]

    Fsp³ Definition: The ratio of sp³-hybridized carbons to the total carbon count.[1][2]

    
    
    
    Structural Contrast[6]
    • Aromatic Amines (Low Fsp³): Planar structures facilitate

      
       stacking, leading to high crystal lattice energy and reduced water solubility. The electron-rich rings are often "soft spots" for CYP450-mediated oxidation.
      
    • Spirocyclic Amines (High Fsp³): These scaffolds possess a quaternary center that forces a 90° orthogonal orientation between rings. This "globular" shape prevents efficient crystal packing (improving solubility) and eliminates the flat aromatic surface often associated with non-specific binding and hERG inhibition.

    Decision Logic: Scaffold Selection

    The following decision tree outlines when to deploy spirocyclic bioisosteres over traditional aromatics.

    ScaffoldSelection Start Lead Optimization Constraint Analysis Solubility Is Solubility < 10 µM? Start->Solubility Metabolism Metabolic Hotspot on Ring? Solubility->Metabolism No Spiro Use Spirocyclic Amine (e.g., Azaspiro[3.3]heptane) Solubility->Spiro Yes (Disrupt Packing) Vector Need Orthogonal Exit Vector? Metabolism->Vector No Metabolism->Spiro Yes (Block CYP site) Aromatic Use Aromatic Amine (e.g., Aniline/Pyridine) Vector->Aromatic No (Planar required) Vector->Spiro Yes (3D required)

    Figure 1: Strategic decision matrix for selecting between aromatic and spirocyclic amine building blocks based on physicochemical liabilities.

    Comparative Performance Analysis

    The following data summarizes the impact of replacing a planar aromatic ring (e.g., a piperidine or phenyl ring) with a spirocyclic surrogate.

    Table 1: Physicochemical & DMPK Comparison
    FeatureAromatic Amines (Planar)Spirocyclic Amines (3D)Mechanistic Rationale
    Fsp³ Score Low (< 0.3)High (> 0.5)Higher saturation correlates with clinical success.[2][3]
    Solubility (LogS) Low to ModerateHigh (often >10-fold increase)3D shape disrupts crystal lattice packing; higher solvation energy.
    Lipophilicity (LogD) High (Lipophilic)Tunable (Lower)Lower LogD reduces non-specific binding and promiscuity.
    Metabolic Stability Low (Ring oxidation)HighQuaternary center blocks metabolic "soft spots"; no aromatic ring for epoxidation.
    hERG Inhibition High RiskLow RiskLack of planar
    
    
    -surface reduces trapping in the hERG channel pore.
    Synthetic Access Excellent (Suzuki/Buchwald)ModerateSpirocycles require specific coupling conditions (e.g., SNAr or specialized Pd-catalysis).
    Field Insight: The Solubility Paradox

    While spirocycles generally improve solubility, they do not always lower the melting point (

    
    ). In some cases, the rigidity of spirocycles leads to high 
    
    
    
    . However, the Solvation Energy term dominates, meaning the compound is energetically happier in water than its aromatic counterpart, driving the solubility improvement despite a high melting point.

    Experimental Protocols

    To validate the advantages of Fsp³-rich scaffolds, we utilize a self-validating screening tier.

    Protocol A: Kinetic Solubility Assay (High-Throughput)

    Purpose: Rapidly determine the solubility limit of a compound when introduced from a DMSO stock, mimicking the conditions of biological assays.

    Methodology:

    • Stock Prep: Prepare 10 mM stock solutions of test compounds (Aromatic vs. Spiro) in DMSO.

    • Dilution: Spike stocks into PBS buffer (pH 7.4) to final concentrations of 10, 50, 100, and 200 µM (final DMSO < 2%).

    • Incubation: Shake for 2 hours at room temperature (kinetic equilibrium).

    • Filtration: Filter using a 0.45 µm distinct filter plate to remove precipitate.

    • Quantification: Analyze filtrate via UV-Vis (254 nm) or LC-MS against a standard curve.

    Self-Validation Step: Include Tamoxifen (low solubility control) and Verapamil (high solubility control). If Tamoxifen shows >5 µM solubility, the filtration step failed.

    SolubilityWorkflow Step1 DMSO Stock (10 mM) Step2 Spike into PBS Buffer Step1->Step2 Step3 Incubate 2h @ RT Step2->Step3 Step4 Filter (0.45 µm) Step3->Step4 Step5 UV/LC-MS Analysis Step4->Step5

    Figure 2: Kinetic solubility workflow ensuring rapid assessment of precipitation limits.

    Protocol B: Microsomal Stability (Intrinsic Clearance)

    Purpose: Compare the metabolic liability of the aromatic ring vs. the spirocyclic core.[4]

    Methodology:

    • Reaction Mix: Incubate test compound (1 µM) with liver microsomes (0.5 mg/mL protein) in phosphate buffer.

    • Initiation: Add NADPH-regenerating system (cofactor).

    • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      and
      
      
      .

    Causality: Aromatic amines often show rapid clearance due to ring hydroxylation. Spirocyclic amines should show a "flat" line or significantly reduced slope, proving metabolic blocking.

    Conclusion & Recommendations

    For drug development professionals dealing with "brick-dust" compounds (high melting point, low solubility), shifting from aromatic amines to spirocyclic amine building blocks is a validated strategy.

    • Use Spirocycles when Fsp³ < 0.4 and solubility is the limiting factor.

    • Use Aromatic Amines when a planar binding interaction (e.g., intercalation or pi-stacking in the active site) is critical for potency.

    • Synthesis Note: While aromatic couplings are trivial, spirocyclic amines often require careful selection of leaving groups (e.g., fluorides for SNAr) due to steric hindrance near the coupling nitrogen.

    References

    • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][3] Journal of Medicinal Chemistry.[2][3] [Link]

    • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Bioisosteres. Angewandte Chemie International Edition. [Link]

    • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[5][4] Bioorganic & Medicinal Chemistry Letters. [Link]

    • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

    Sources

    Quality Control Benchmarks for tert-Butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate: A Comparative Guide for Next-Generation Bioisosteres

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The transition from planar aromatic rings to three-dimensional, sp³-rich scaffolds is a defining evolution in modern medicinal chemistry. As drug developers seek to improve metabolic stability and aqueous solubility, spirocyclic building blocks like tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate have emerged as premier bioisosteres for traditional piperidines and piperazines[1]. However, the increased structural complexity of these 3D scaffolds—specifically their lack of UV chromophores and the presence of chiral centers—demands a fundamental overhaul of traditional Quality Control (QC) benchmarks.

    As a Senior Application Scientist, I have designed this guide to objectively compare the performance and analytical requirements of this spirocyclic building block against its flat alternatives, providing drug development professionals with self-validating experimental protocols to ensure supply chain resilience and API integrity[2].

    The Causality Behind the Shift: Escaping "Flatland"

    Traditional drug discovery relied heavily on flat, sp²-hybridized aromatic and heteroaromatic rings. While easy to synthesize, these planar molecules often suffer from poor solubility and high attrition rates due to off-target toxicity and rapid cytochrome P450 metabolism.

    Replacing a standard piperidine ring with a spiro[3.5]nonane core fundamentally alters the molecule's physicochemical profile. The dense, rigid substructure of the spirocycle creates spatially well-defined exit vectors. This conformational restriction reduces the entropic penalty upon target binding. Furthermore, the high fraction of sp³ carbons (Fsp³) inherently improves aqueous solubility and shields the molecule from enzymatic degradation, a causality that has led to a massive 50% increase in the approval of spirocycle-containing drugs in the 21st century[3].

    Objective Comparison: Flat vs. 3D Bioisosteres

    To understand the QC implications, we must benchmark tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate against its direct planar analog, tert-butyl piperidin-4-ylcarbamate.

    QC Parameter / Propertytert-Butyl piperidin-4-ylcarbamate (Flat Alternative)tert-Butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate (3D Bioisostere)
    Molecular Formula C₁₀H₂₀N₂O₂C₁₃H₂₄N₂O₂
    Fsp³ Fraction 0.900.92
    Conformational State Highly flexible (Chair-boat interconversions)Rigid (Orthogonal spiro-fusion)
    Exit Vector Angle Variable (Dynamic equatorial/axial equilibrium)Fixed, distinct 3D spatial projection
    Stereochemistry AchiralChiral (C1 position on the cyclobutane ring)
    Primary QC Challenge Residual starting materialsEnantiomeric excess (ee%), Non-chromophoric impurities
    Mandatory Purity Detection HPLC-UV (Standard)LC-CAD or LC-ELSD (Critical requirement)

    Self-Validating Experimental Protocols

    The primary failure point in spirocyclic QC is the reliance on legacy analytical methods. Because tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate lacks an aromatic ring, its UV absorbance is limited to the carbamate carbonyl (~205–210 nm). At this wavelength, mobile phase solvents generate massive background noise, masking critical des-Boc or unreacted cyclobutanone impurities.

    The following protocols are designed as self-validating systems —meaning the method inherently proves its own accuracy during execution.

    Protocol A: Chemical Purity via LC-CAD (Charged Aerosol Detection)

    Causality: CAD provides a uniform, mass-based response independent of a molecule's optical properties. This ensures that non-chromophoric impurities are quantified accurately, preventing false-positive purity results that frequently occur with UV detection.

    • Sample Preparation: Dissolve 1.0 mg/mL of the spiro compound in LC-MS grade Methanol.

    • Chromatographic Setup: Utilize a high-pH tolerant C18 column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm) to suppress the ionization of the basic secondary amine at the 7-position, preventing peak tailing.

    • Mobile Phase Selection: Run a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

      • Self-Validation Check: TFA is highly volatile and compatible with CAD. The protocol forbids non-volatile buffers (e.g., phosphates), which would immediately foul the CAD detector and cause an observable baseline spike, instantly alerting the analyst to a protocol breach.

    • Sensitivity Validation: Prior to the sample run, inject a 0.05% concentration spike of the reference standard. The system is only validated for release if the Signal-to-Noise (S/N) ratio of this spike exceeds 10:1, proving the detector's capability to catch trace impurities.

    Protocol B: Absolute Assay via Quantitative NMR (qNMR)

    Causality: LC-CAD provides relative area percent but cannot detect inorganic salts or residual solvents. qNMR provides an absolute mass fraction, serving as an orthogonal validation to the chromatographic data.

    • Internal Standard (IS) Weighing: Accurately weigh 10.0 mg of the sample and 5.0 mg of traceably pure Maleic Acid (IS) into a static-free vial.

    • Acquisition Parameters: Dissolve in 0.6 mL CDCl₃ and acquire a ¹H-NMR spectrum.

      • Self-Validation Check: Set the relaxation delay (D1) to 30 seconds . This extended delay ensures complete T1 relaxation of all protons. If the integration ratio of the Boc protons (singlet, ~1.4 ppm, 9H) to the Maleic Acid protons (singlet, 6.2 ppm, 2H) fluctuates upon a repeat scan, the D1 time was insufficient, and the assay invalidates itself.

    Protocol C: Chiral Purity via Supercritical Fluid Chromatography (SFC)

    Causality: The C1 position is chiral. If the synthesis utilized an asymmetric reduction, the undesired enantiomer acts as a critical impurity that will alter the downstream API's pharmacology. SFC is chosen over HPLC because supercritical CO₂ provides sharper peaks and faster mass transfer, minimizing band broadening for baseline enantiomer resolution.

    • Orthogonal Column Validation: Run the sample on two distinct chiral stationary phases (e.g., Chiralpak AD-H and Chiralcel OJ-H).

      • Self-Validation Check: The method is only valid if the retention order or resolution factor significantly shifts between the two columns. This proves that the peaks are true enantiomers and not co-eluting diastereomeric impurities.

    • Spike Recovery: Spike the sample with 1.0% of a known racemic standard. The appearance of a distinct secondary peak confirms the system's resolving power.

    QC Workflow Visualization

    The following decision tree outlines the mandatory quality control logic for releasing spirocyclic building blocks into API manufacturing streams.

    QC_Workflow Start Synthesis Batch: tert-Butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate CAD Chemical Purity (LC-CAD / ELSD) Start->CAD NMR Absolute Assay & Identity (qNMR & HRMS) Start->NMR SFC Chiral Purity (Chiral SFC) Start->SFC Dec_CAD CAD Purity > 98.0%? CAD->Dec_CAD Release QC Approved: Release for API Manufacturing NMR->Release Confirmed Dec_SFC Enantiomeric Excess > 99.0%? SFC->Dec_SFC Reject_Purify OOS: Route to Preparative HPLC Dec_CAD->Reject_Purify No Dec_CAD->Release Yes Dec_SFC->Reject_Purify No Dec_SFC->Release Yes

    Figure 1: Self-validating QC workflow for spirocyclic building blocks prior to API integration.

    Conclusion: Impact on Drug Development

    Treating advanced 3D building blocks like tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate with the same analytical indifference as simple planar reagents is a primary driver of late-stage synthetic failures. By implementing mass-based detection (CAD), orthogonal chiral validation (SFC), and absolute mass assays (qNMR), pharmaceutical manufacturers can elevate their Quality Management Maturity (QMM). As demonstrated by recent global benchmarking studies, rigorous adherence to these advanced quality practices at the raw material stage directly correlates with improved delivery performance and robust supply chain resilience[2].

    References

    • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[4]hexanes and spiro[3.3]heptanes Source: Chemical Communications (RSC Publishing) URL: [Link]

    • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: Molecules (MDPI) URL: [Link]

    • Title: Benchmarking the Quality Practices of Global Pharmaceutical Manufacturing to Advance Supply Chain Resilience Source: PMC (National Institutes of Health) URL: [Link]

    Sources

    A Senior Application Scientist's Guide to Assessing Chemical Purity of Spirocyclic Intermediates Using UPLC

    Author: BenchChem Technical Support Team. Date: March 2026

    In the intricate world of drug discovery and development, the structural complexity of novel chemical entities often presents significant analytical challenges. Spirocyclic scaffolds, with their unique three-dimensional architecture, are increasingly incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. However, this structural rigidity and the potential for multiple stereoisomers can complicate the assessment of chemical purity, a critical parameter for ensuring the safety and efficacy of potential drug molecules. This guide provides an in-depth comparison of analytical techniques for assessing the purity of spirocyclic intermediates, with a focus on the advantages and practical application of Ultra-Performance Liquid Chromatography (UPLC).

    The Challenge of Analyzing Spirocyclic Intermediates

    Spirocyclic compounds, characterized by two rings sharing a single atom, often exhibit unique physicochemical properties that can make their analysis by traditional chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), a demanding task. The inherent rigidity of the spirocyclic core can lead to closely related impurities, including diastereomers and constitutional isomers, which may co-elute with the main compound under standard HPLC conditions. Furthermore, the synthesis of these complex molecules can generate a multitude of byproducts, making baseline resolution a significant hurdle.[1]

    The primary challenges in the chromatographic analysis of spirocyclic intermediates include:

    • Co-elution of Stereoisomers: The subtle structural differences between diastereomers often result in very similar retention times, requiring high-resolution separation techniques.

    • Complex Impurity Profiles: The multi-step syntheses of spirocyclic compounds can lead to a wide array of structurally similar impurities.

    • Method Development Time: Optimizing HPLC methods to resolve all potential impurities can be a time-consuming and solvent-intensive process.[2]

    UPLC: A Paradigm Shift in Purity Assessment

    Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for overcoming the challenges associated with the analysis of complex pharmaceutical intermediates.[3] The fundamental difference between UPLC and HPLC lies in the particle size of the stationary phase. UPLC columns are packed with sub-2 µm particles, which, when combined with a system capable of handling high backpressures (up to 15,000 psi), leads to a dramatic increase in resolution, sensitivity, and speed of analysis compared to traditional HPLC systems that use 3-5 µm particles.[4][5][6]

    The advantages of UPLC for assessing the purity of spirocyclic intermediates are multifaceted:

    • Superior Resolution: The smaller particle size in UPLC columns leads to sharper and narrower peaks, significantly improving the resolution between the main compound and closely related impurities, including stereoisomers.[4][7] This enhanced resolving power is critical for accurately quantifying the purity of spirocyclic compounds.

    • Increased Sensitivity: The narrower peaks generated by UPLC result in a higher signal-to-noise ratio, enabling the detection and quantification of trace-level impurities that might be missed by HPLC.[5] This is particularly important for meeting the stringent purity requirements of regulatory bodies.

    • Faster Analysis Times: UPLC methods can reduce analysis times by up to nine-fold compared to conventional HPLC, without compromising separation quality.[4] This high-throughput capability accelerates the drug development process by providing faster feedback on reaction optimization and purity assessment.[8]

    • Reduced Solvent Consumption: The shorter run times and smaller column dimensions of UPLC systems lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[9][10]

    Comparative Performance: UPLC vs. HPLC

    To illustrate the practical advantages of UPLC, consider a hypothetical comparative study for the purity assessment of a spirocyclic intermediate.

    ParameterHPLCUPLC
    Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
    Flow Rate 1.0 mL/min0.5 mL/min
    Run Time 25 minutes5 minutes
    Peak Resolution (Main Peak vs. Critical Impurity) 1.42.5
    Limit of Detection (LOD) 0.05%0.01%
    Solvent Consumption per Run 25 mL2.5 mL

    This data clearly demonstrates the superior performance of UPLC in terms of speed, resolution, sensitivity, and solvent efficiency. The increased resolution provided by UPLC allows for more accurate purity determination, while the significantly shorter run time enables higher sample throughput.

    Experimental Workflow for Purity Assessment using UPLC

    A robust and reliable UPLC method for assessing the purity of a spirocyclic intermediate is essential for making informed decisions during drug development. The following workflow outlines the key steps involved in developing and validating such a method.

    Caption: A typical workflow for UPLC method development and validation for purity assessment.

    Step-by-Step Experimental Protocol

    1. Sample Preparation:

    • Accurately weigh approximately 10 mg of the spirocyclic intermediate reference standard and sample.

    • Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Filter the solutions through a 0.22 µm syringe filter before injection.

    2. UPLC Method Development:

    • Column Screening: Evaluate a range of column chemistries (e.g., C18, C8, Phenyl) to achieve the best selectivity for the main compound and its impurities.

    • Mobile Phase Screening: Screen different organic modifiers (e.g., acetonitrile, methanol) and pH levels of the aqueous mobile phase to optimize peak shape and resolution.

    • Gradient Optimization: Develop a gradient elution profile that provides adequate separation of all impurities from the main peak in the shortest possible time.

    • Temperature and Flow Rate: Optimize the column temperature and mobile phase flow rate to further enhance resolution and reduce run time.

    3. System Suitability Testing (SST):

    • Before sample analysis, perform SST injections of a standard solution to ensure the chromatographic system is performing as expected.

    • Key SST parameters include theoretical plates, tailing factor, and reproducibility of retention times and peak areas. This is a critical step for ensuring the validity of the analytical results.[11]

    4. Sample Analysis:

    • Inject the prepared sample and reference standard solutions into the UPLC system.

    • Acquire the chromatograms using a suitable detector, such as a photodiode array (PDA) detector, which can also provide spectral information for peak purity assessment.[8]

    5. Data Processing and Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity of the spirocyclic intermediate using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    6. Method Validation:

    • To ensure the method is fit for its intended purpose, it must be validated according to ICH guidelines.[12]

    • Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[11][13]

    The Logic of Self-Validating Systems

    A well-designed analytical method should be inherently self-validating. This means that built-in checks and controls are in place to continuously monitor the performance of the method and the instrumentation. For instance, the inclusion of SST ensures that the system is suitable for analysis before any samples are run. Furthermore, the use of a PDA detector allows for peak purity analysis, which can help to identify co-eluting impurities that may not be chromatographically resolved. The combination of UPLC with mass spectrometry (MS) can provide an even higher level of confidence by confirming the identity of the main peak and any detected impurities.[2]

    Conclusion

    The assessment of chemical purity is a cornerstone of pharmaceutical development. For complex molecules like spirocyclic intermediates, UPLC offers significant advantages over traditional HPLC in terms of resolution, sensitivity, and speed.[9][10] By providing more accurate and detailed impurity profiles in a fraction of the time, UPLC empowers researchers to make faster and more informed decisions, ultimately accelerating the journey from drug discovery to clinical application. The adoption of UPLC for purity assessment is not merely an incremental improvement but a strategic decision that enhances the scientific rigor and efficiency of the drug development process.

    References

    • Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. Available from: [Link]

    • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters. Available from: [Link]

    • Analytical Method Development and Validation by UPLC. International Journal of Pharmaceutical Sciences. Available from: [Link]

    • The Path to Successful Drug Development Starts with Purposeful Method Development. Waters. Available from: [Link]

    • Ultra-Performance Liquid Chromatography (UPLC) in Analytical Method Development and Validation Following In-vitro Studies: Review Article. Journal of Pharma Insights and Research. Available from: [Link]

    • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. PubMed. Available from: [Link]

    • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Semantic Scholar. Available from: [Link]

    • A Review on Comparative study of HPLC and UPLC. RJPT. Available from: [Link]

    • UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link]

    • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. Available from: [Link]

    • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

    • Validation of chromatographic methods in pharmaceutical analysis. Univerzita Karlova. Available from: [Link]

    • Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc. Available from: [Link]

    • HPLC Vs UPLC - What's The Difference?. ALWSCI. Available from: [Link]

    • The Challenges of Analytical Chromatography We Can Leave in the Past. Technology Networks. Available from: [Link]

    • HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. IJCRT.org. Available from: [Link]

    • Tackling Common Challenges in Chromatography. Chrom Tech, Inc. Available from: [Link]

    • HPLC vs UPLC: Resolution and Throughput Compared. Patsnap Eureka. Available from: [Link]

    • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters Corporation. Available from: [Link]

    • UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Waters. Available from: [Link]

    • Impurity-profiling UPLC methods for quantitative analysis of some antiemetics formulated with pyridoxine. PubMed. Available from: [Link]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.